molecular formula C16H30O B138261 10,12-Hexadecadien-1-ol CAS No. 765-19-5

10,12-Hexadecadien-1-ol

Cat. No.: B138261
CAS No.: 765-19-5
M. Wt: 238.41 g/mol
InChI Key: CIVIWCVVOFNUST-YTXTXJHMSA-N
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Description

10,12-Hexadecadien-1-ol, famously known as Bombykol, is the primary sex pheromone of the silkworm moth, Bombyx mori , and serves as a critical compound in insect communication and chemical ecology research . Its primary research value lies in its role as a model system for studying insect olfaction, pheromone biosynthesis, and signal transduction pathways. Studies on Bombykol have been instrumental in characterizing the function of odorant-binding proteins (OBPs) and olfactory receptors (ORs), providing insights into the molecular basis of chemical signaling . Furthermore, its biosynthetic pathway is regulated by the neurohormone Pheromone Biosynthesis Activating Neuropeptide (PBAN), making it a key subject for investigating neuropeptide regulation, G protein-coupled receptor (GPCR) function, and intracellular calcium-dependent signaling cascades in insects . Researchers utilize this compound in a variety of applications, including behavioral assays, electrophysiology studies (e.g., electroantennography), and biochemical binding experiments to elucidate the mechanisms of pheromone perception and processing . It is also used in molecular biology research, where RNA interference (RNAi) targeting genes in its biosynthetic pathway (e.g., desaturases, fatty acyl reductases) helps to validate gene function and dissect complex metabolic pathways in vivo . The compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(10E,12E)-hexadeca-10,12-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVIWCVVOFNUST-YTXTXJHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347669
Record name (10E,12E)-10,12-Hexadecadien-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-19-5
Record name Bombykol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10E,12E)-10,12-Hexadecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,12-HEXADECADIEN-1-OL, (10E,12E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU3GXT3OGY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

10,12-Hexadecadien-1-ol discovery and isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Isolation of 10,12-Hexadecadien-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a conjugated fatty alcohol, is a pivotal molecule in the field of chemical ecology, most notably as the first sex pheromone to be chemically characterized. Its primary isomer, (10E, 12Z)-10,12-Hexadecadien-1-ol, known as bombykol (B110295), is the potent sex attractant of the female silkworm moth, Bombyx mori. The discovery and synthesis of bombykol marked a turning point in the understanding of chemical communication in insects and has since spurred extensive research into its biosynthesis, mode of action, and potential applications in pest management and as a tool for studying olfactory mechanisms. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its most biologically active isomer, bombykol. It details the experimental protocols for its extraction and analysis, presents key quantitative data, and illustrates the biosynthetic and signaling pathways involved in its function.

Discovery and Historical Context

The journey to uncover the chemical identity of this compound is a landmark in the history of natural products chemistry. In 1959, after nearly two decades of painstaking work, German chemist Adolf Butenandt and his team successfully isolated and identified bombykol from the female silkworm moth, Bombyx mori.[1][2][3] This was the first time a pheromone had been chemically characterized.[1][2]

The isolation was a monumental task, requiring the extraction of the abdominal tips of over 500,000 female moths to yield a mere 12 mg of the pure substance.[1][4] Butenandt's team employed a bioassay-guided fractionation approach.[1] The bioassay consisted of observing the "flutter dance," a characteristic wing-flapping behavior exhibited by male moths in the presence of the female sex pheromone.[1] This allowed the researchers to track the active compound through various purification steps.

The structure of bombykol was elucidated using a combination of chemical degradation and the then-emerging technique of infrared spectroscopy, which indicated the presence of a primary alcohol and conjugated double bonds.[1][4] The definitive proof of its structure as (10E, 12Z)-10,12-Hexadecadien-1-ol was achieved through total synthesis of all four possible geometric isomers and comparing their biological activity. One isomer was found to be orders of magnitude more potent than the others, confirming the structure of the natural pheromone.[5]

Physicochemical and Spectroscopic Data

This compound is a long-chain unsaturated fatty alcohol with the molecular formula C₁₆H₃₀O.[6][7] Several geometric isomers exist, with the (10E, 12Z) isomer (bombykol) being the most biologically significant. The physicochemical and spectroscopic properties of the most common isomers are summarized in the tables below.

Table 1: Physicochemical Properties of this compound Isomers
Property(10E, 12Z)-10,12-Hexadecadien-1-ol (Bombykol)(10E, 12E)-10,12-Hexadecadien-1-ol(10Z, 12E)-10,12-Hexadecadien-1-ol
Molecular Formula C₁₆H₃₀OC₁₆H₃₀OC₁₆H₃₀O
Molecular Weight 238.41 g/mol [8]238.41 g/mol [6]238.41 g/mol [8]
CAS Number 765-17-3765-19-5[6]1002-94-4[8][9][10]
Boiling Point 298.3 °C at 760 mmHg (estimated)[11]Not available298.3 °C at 760 mmHg (estimated)[9]
Flash Point 133.5 °C (estimated)[11]Not available133.5 °C (estimated)[9]
Density 0.859 g/cm³ (estimated)[9]Not available0.859 g/cm³ (estimated)[9]
logP (o/w) 6.220 (estimated)[11]5.9[6]5.9[8]
Water Solubility 0.3663 mg/L at 25 °C (estimated)[11]Not availableNot available
Table 2: Spectroscopic Data for (10E, 12Z)-10,12-Hexadecadien-1-ol (Bombykol)
Spectroscopic TechniqueKey Features
¹H NMR Confirms the stereochemistry of the double bonds.[12]
¹³C NMR Provides information on the carbon skeleton.
Mass Spectrometry (GC-MS) Key mass fragments (m/z): 67, 81, 95, 109, 121, 135, 149, 163.[13] The base peak for many hexadecadienols with conjugated diene systems between positions 9 and 13 is often at m/z 67.[14]
Infrared (IR) Spectroscopy Shows absorptions indicative of an alcohol group and conjugated double bonds.[1]

Experimental Protocols

Isolation of Bombykol from Bombyx mori Pheromone Glands

This protocol is a generalized representation based on modern adaptations of the original extraction principles.

Objective: To extract and purify bombykol from the pheromone glands of female Bombyx mori.

Materials:

Procedure:

  • Extraction:

    • Excise the pheromone glands from the abdominal tips of virgin female moths.

    • Immediately place the glands in a glass vial containing a known volume of hexane or dichloromethane (e.g., 100-500 µL per gland).[13]

    • Sonicate the sample for a short period (e.g., 15 minutes) to aid in the extraction process.

    • Allow the tissue to extract for several hours at a cool temperature.

  • Filtration and Concentration:

    • Carefully remove the tissue debris from the solvent.

    • Pass the extract through a small column containing anhydrous sodium sulfate to remove any water.

    • Concentrate the extract to a smaller volume using a gentle stream of nitrogen or a rotary evaporator.

  • Purification by Column Chromatography:

    • Prepare a silica gel column with a non-polar solvent like hexane.

    • Load the concentrated extract onto the column.

    • Elute the column with a gradient of increasing polarity, for example, by gradually adding diethyl ether to the hexane.

    • Collect fractions and analyze them by GC-MS to identify those containing bombykol.

  • Final Concentration:

    • Combine the bombykol-containing fractions and concentrate them to a final desired volume.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in a sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain unsaturated alcohols.[13]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Procedure:

  • Sample Preparation: Dissolve the extract or synthetic standard in a suitable solvent (e.g., hexane) to an appropriate concentration.

  • Injection: Inject 1 µL of the sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with that of an authentic standard.[14]

    • For quantification, create a calibration curve using standards of known concentrations.

Biosynthesis and Signaling Pathway

Biosynthesis of Bombykol

Bombykol is synthesized de novo in the pheromone gland cells of the female moth from acetyl-CoA through the fatty acid synthesis pathway.[15] The key steps are outlined below:

  • Fatty Acid Synthesis: Acetyl-CoA is converted to the C16 fatty acyl, palmitoyl-CoA.

  • Desaturation: A bifunctional ∆11-desaturase/∆10,12-desaturase enzyme (Bmpgdesat1) introduces two double bonds into the palmitoyl (B13399708) chain. It first creates a monounsaturated intermediate and then a conjugated diene.[16]

  • Storage: The resulting (10E, 12Z)-10,12-hexadecadienoate is stored as a triacylglycerol ester in lipid droplets within the pheromone gland cells.[16]

  • Release and Reduction: Upon stimulation by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), the stored ester is hydrolyzed, and the free fatty acid is reduced to the corresponding alcohol, bombykol, by a fatty-acyl reductase (pgFAR).[15][17]

G Biosynthesis of Bombykol cluster_0 Fatty Acid Synthesis cluster_1 Desaturation & Storage cluster_2 Activation & Reduction Acetyl-CoA Acetyl-CoA Palmitoyl-CoA Palmitoyl-CoA Acetyl-CoA->Palmitoyl-CoA FAS 11Z-Hexadecenoyl-CoA 11Z-Hexadecenoyl-CoA Palmitoyl-CoA->11Z-Hexadecenoyl-CoA Bmpgdesat1 10E,12Z-Hexadecadienoyl-CoA 10E,12Z-Hexadecadienoyl-CoA 11Z-Hexadecenoyl-CoA->10E,12Z-Hexadecadienoyl-CoA Bmpgdesat1 Triacylglycerol Ester\n(in Lipid Droplets) Triacylglycerol Ester (in Lipid Droplets) 10E,12Z-Hexadecadienoyl-CoA->Triacylglycerol Ester\n(in Lipid Droplets) 10E,12Z-Hexadecadienoate 10E,12Z-Hexadecadienoate Triacylglycerol Ester\n(in Lipid Droplets)->10E,12Z-Hexadecadienoate Lipolysis PBAN PBAN Lipolysis Lipolysis PBAN->Lipolysis Bombykol Bombykol 10E,12Z-Hexadecadienoate->Bombykol pgFAR

Caption: Biosynthesis pathway of bombykol in Bombyx mori.

Olfactory Signaling Pathway

The detection of bombykol by the male moth is a highly sensitive and specific process that occurs in the antennae.

  • Pheromone Binding: Bombykol molecules enter the pores of the male moth's antennal sensilla and are bound by a Pheromone Binding Protein (PBP) in the aqueous sensillar lymph. The PBP solubilizes the hydrophobic bombykol and transports it to the olfactory receptor neuron.[1]

  • Receptor Activation: The bombykol-PBP complex interacts with the olfactory receptor BmOR1, which is a G protein-coupled receptor expressed on the dendritic membrane of the olfactory receptor neuron.[18] The binding of bombykol to BmOR1 is highly specific.

  • Signal Transduction: Activation of BmOR1 is thought to initiate a G-protein-mediated signaling cascade, potentially involving both ionotropic and metabotropic mechanisms, leading to the depolarization of the neuron and the generation of an action potential.[19]

  • Neural Processing: The action potential travels to the antennal lobe of the moth's brain, where the information is processed, ultimately leading to the characteristic mating behavior.

G Olfactory Signaling Pathway of Bombykol cluster_0 Olfactory Receptor Neuron Bombykol Bombykol Bombykol-PBP Complex Bombykol-PBP Complex Bombykol->Bombykol-PBP Complex PBP PBP PBP->Bombykol-PBP Complex BmOR1 Activation BmOR1 Activation Bombykol-PBP Complex->BmOR1 Activation Binding G-protein Cascade G-protein Cascade BmOR1 Activation->G-protein Cascade Initiates Ion Channel Opening Ion Channel Opening G-protein Cascade->Ion Channel Opening Leads to Depolarization Depolarization Ion Channel Opening->Depolarization Causes Action Potential Action Potential Depolarization->Action Potential Signal to Brain\n(Antennal Lobe) Signal to Brain (Antennal Lobe) Action Potential->Signal to Brain\n(Antennal Lobe) Mating Behavior Mating Behavior Signal to Brain\n(Antennal Lobe)->Mating Behavior

Caption: Olfactory signaling cascade for bombykol in male Bombyx mori.

Conclusion

The discovery and isolation of this compound, particularly its isomer bombykol, represents a seminal achievement in chemical ecology and natural product chemistry. The methodologies developed for its identification and characterization laid the groundwork for the study of countless other pheromones. For researchers, scientists, and drug development professionals, the story of bombykol offers more than just historical context; it provides a fundamental model for understanding insect olfaction, from ligand-receptor interactions to complex behavioral outputs. The detailed protocols and data presented in this guide serve as a valuable resource for those working on pheromone research, the development of novel pest control strategies, and the broader field of sensory biology. The ongoing investigation into the intricacies of bombykol's biosynthesis and signaling continues to yield new insights into the molecular basis of chemical communication.

References

Unveiling the Aromatic World of 10,12-Hexadecadien-1-ol: A Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,12-Hexadecadien-1-ol is a long-chain fatty alcohol that plays a crucial role in the chemical communication of numerous insect species, primarily as a sex pheromone. Its specific isomers are key to eliciting precise behavioral responses, making it a compound of significant interest for pest management strategies and ecological research. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound, with a focus on quantitative data, detailed experimental protocols for its analysis, and a visual representation of its biological signaling pathway and analytical workflows.

Natural Occurrence

This compound has been identified in a variety of natural sources, predominantly in insects of the order Lepidoptera. It is also found in some plant species. The specific isomer and its concentration can vary significantly between species.

Insect Pheromones

As a sex pheromone, this compound is typically produced by female insects to attract males for mating. The most well-known example is bombykol (B110295), the (10E, 12Z)-isomer, which is the primary sex pheromone of the domestic silk moth, Bombyx mori.[1][2][3] The presence of this compound has also been reported in other moth species, including those from the Plusiinae and Sphingidae families, as well as in Hemileuca electra.[4]

Table 1: Quantitative Occurrence of this compound in Various Insect Species

SpeciesIsomer(s)Quantity/RatioSource (Organ/Tissue)Reference(s)
Bombyx mori (Silk Moth)(10E, 12Z)-10,12-hexadecadien-1-ol (Bombykol)~1.5 µg / femalePheromone gland[1]
Hemileuca electraThis compound (isomer not specified)Data available, specific quantity not provided in search resultsNot specified[4]
Sphingid Moths10,12-hexadecadienyl aldehydes and acetatesAttractant, specific quantities of the alcohol not detailedScent glands[5]
Plant Sources

While less common than in insects, this compound has been identified in plant extracts. This suggests a potential role in plant-insect interactions or as a constituent of the plant's secondary metabolism.

Table 2: Occurrence of this compound in Plant Species

Plant SpeciesPart of PlantMethod of IdentificationQuantitative DataReference(s)
Aplotaxis auriculataRhizomeGC-MS analysis of methanolic extractPresent, but concentration not specified[6]
Quercus leucotrichophoraNot specifiedNot specifiedNot specified

Experimental Protocols

The identification and quantification of this compound from natural sources require sensitive and specific analytical techniques. The following are detailed methodologies for key experiments.

Extraction of this compound from Insect Pheromone Glands

This protocol describes the solvent extraction of pheromones from the glands of female moths.

Materials:

  • Virgin female moths

  • Dissecting scissors and forceps

  • Glass vials (2 mL) with Teflon-lined caps

  • Hexane (B92381) (High-purity, for pesticide residue analysis)

  • Microsyringe

  • Nitrogen gas supply with a gentle stream evaporator

Procedure:

  • Excise the pheromone gland from the terminal abdominal segments of a virgin female moth during its calling period (the period of pheromone release).

  • Immediately place the excised gland into a 2 mL glass vial containing a known volume of hexane (e.g., 100 µL).

  • Allow the extraction to proceed for at least 30 minutes at room temperature.

  • Carefully remove the gland tissue from the solvent.

  • If necessary, concentrate the extract to a smaller volume (e.g., 10-20 µL) under a gentle stream of nitrogen to increase the concentration of the analyte for analysis.

  • The resulting extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Solid-Phase Microextraction (SPME) for Volatile Collection

SPME is a solvent-free technique for extracting volatile compounds from the headspace of a sample.[7][8][9][10][11]

Materials:

  • SPME device with a suitable fiber (e.g., Polydimethylsiloxane - PDMS)

  • Glass container with a septum-sealed lid

  • Live insect or excised pheromone gland

  • GC-MS system

Procedure:

  • Place the live insect or excised gland into the glass container and seal it.

  • Allow the volatiles to equilibrate in the headspace for a predetermined amount of time.

  • Expose the SPME fiber to the headspace by piercing the septum with the SPME needle and extending the fiber.

  • Keep the fiber exposed for a specific duration (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

  • Retract the fiber back into the needle and withdraw it from the container.

  • Immediately insert the SPME needle into the injection port of the GC-MS for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for the separation, identification, and quantification of volatile compounds like this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar

  • Mass Spectrometer: Agilent 5973 or similar

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard.

  • Quantification can be performed by creating a calibration curve using known concentrations of the standard.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of its olfactory sensitivity.[12][13][14][15][16]

Materials:

  • Live insect

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., Ringer's solution)

  • Ag/AgCl wires

  • EAG amplifier

  • Air stimulus controller

  • Odor cartridges containing the test compound (this compound) and a control (e.g., solvent).

Procedure:

  • Immobilize the insect (e.g., in a pipette tip with the head and antennae exposed).

  • Under a microscope, carefully excise one antenna.

  • Mount the excised antenna between the two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is placed at the base.

  • Deliver a puff of clean, humidified air over the antenna to establish a baseline.

  • Deliver a puff of air that has passed through an odor cartridge containing a known concentration of this compound.

  • Record the resulting depolarization of the antennal membrane (the EAG response) using the amplifier.

  • Repeat with different concentrations and control stimuli to determine the antenna's sensitivity and specificity.

Signaling Pathways and Experimental Workflows

Pheromone Biosynthesis and Reception Pathway in Bombyx mori

The biosynthesis of bombykol in the pheromone gland of Bombyx mori and its subsequent detection by the male antenna involves a complex series of biochemical and neurological events.

Pheromone_Pathway cluster_gland Female Pheromone Gland cluster_antenna Male Antenna Fatty_Acid_Precursor C16 Acyl-CoA Desaturase Δ11-Desaturase Fatty_Acid_Precursor->Desaturase Monoene_Intermediate (Z)-11-Hexadecenoyl-CoA Desaturase->Monoene_Intermediate Conjugase Δ10,12-Desaturase Monoene_Intermediate->Conjugase Dienoyl_Intermediate (10E,12Z)-Hexadecadienoyl-CoA Conjugase->Dienoyl_Intermediate Reductase Fatty Acyl-CoA Reductase Dienoyl_Intermediate->Reductase Bombykol Bombykol ((10E,12Z)-10,12-Hexadecadien-1-ol) Reductase->Bombykol Release Release into Atmosphere Bombykol->Release Bombykol_Air Bombykol in Air Release->Bombykol_Air PBP Pheromone Binding Protein (PBP) Receptor Odorant Receptor (OR1 + Orco) PBP->Receptor Signal_Transduction Ion Channel Opening Receptor->Signal_Transduction Neuron Olfactory Receptor Neuron (ORN) Action_Potential Action Potential Generation Neuron->Action_Potential Signal_Transduction->Neuron Depolarization Brain Signal to Antennal Lobe (Brain) Action_Potential->Brain Bombykol_Air->PBP Binding

Caption: Biosynthesis of Bombykol in the female and reception in the male Bombyx mori.

Experimental Workflow for Pheromone Identification

The process of identifying a new pheromone component involves a series of integrated steps, from sample collection to chemical identification and biological validation.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Chemical Analysis cluster_validation Biological Validation cluster_synthesis Confirmation A Insect Rearing & Collection of Virgin Females B Pheromone Gland Extraction (Solvent) or Headspace SPME A->B C GC-MS Analysis B->C D Tentative Identification (Mass Spectra & Retention Index) C->D G Chemical Synthesis of Putative Pheromone D->G E Electroantennography (EAG) F Behavioral Assays (Wind Tunnel / Field Trapping) E->F Corroboration H Confirmation of Structure (NMR, GC-MS) G->H H->E H->F

Caption: A generalized workflow for the identification and validation of insect sex pheromones.

Conclusion

This compound is a vital semiochemical with significant implications for understanding and manipulating insect behavior. The methodologies outlined in this guide provide a robust framework for its extraction, identification, and quantification from natural sources. Further research into the quantitative occurrence of this compound in a wider range of organisms and the elucidation of its biosynthetic pathways in other species will continue to be of great interest to the scientific community. The integration of chemical analysis with biological assays is paramount for confirming the ecological relevance of this and other semiochemicals.

References

The Biosynthesis of 10,12-Hexadecadien-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of (10E, 12Z)-10,12-hexadecadien-1-ol, commonly known as bombykol (B110295), the primary sex pheromone of the female silkmoth, Bombyx mori. The biosynthesis of this C16 conjugated diene alcohol from the ubiquitous precursor, palmitoyl-CoA, is a remarkably efficient pathway involving a bifunctional desaturase and a specific reductase. This document details the key enzymatic steps, presents available quantitative data, outlines the experimental protocols used to elucidate the pathway, and provides a visual representation of the biosynthetic process. This information is intended to serve as a comprehensive resource for researchers in the fields of insect biochemistry, chemical ecology, and drug development, particularly those interested in the discovery and manipulation of biosynthetic pathways for pest management or the production of valuable semiochemicals.

Introduction

The biosynthesis of insect sex pheromones, particularly in Lepidoptera, represents a fascinating area of metabolic engineering, where common fatty acid metabolism is diverted to produce highly specific signaling molecules. The silkmoth, Bombyx mori, utilizes a relatively simple yet elegant pathway to synthesize its primary sex attractant, bombykol. Unlike many other moth pheromones, the biosynthesis of bombykol does not involve chain-shortening steps.[1] The entire process is localized within the pheromone gland of the female moth and is under the regulation of the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[2][3] This guide will dissect the core components of this pathway, from the initial fatty acid precursor to the final alcohol product.

The Biosynthetic Pathway of 10,12-Hexadecadien-1-ol

The biosynthesis of this compound commences with the C16 saturated fatty acyl-CoA, palmitoyl-CoA, which is a common product of fatty acid synthesis.[1][4] The pathway proceeds through two key enzymatic transformations: a two-step desaturation followed by a final reduction.

Step 1 & 2: Bifunctional Desaturation by B. mori Desat1

The initial and most critical steps in bombykol biosynthesis are catalyzed by a single, bifunctional fatty-acyl desaturase known as B. mori Desat1.[1][5] This enzyme is responsible for introducing two double bonds into the palmitoyl-CoA backbone.

  • First Desaturation: B. mori Desat1 first introduces a double bond at the Δ11 position of palmitoyl-CoA, creating the mono-unsaturated intermediate, (11Z)-hexadecenoyl-CoA.[1]

  • Second Desaturation: The same enzyme, B. mori Desat1, then acts on this monoene intermediate to introduce a second double bond, forming a conjugated diene system. This results in the formation of (10E, 12Z)-10,12-hexadecadienoyl-CoA.[1][5] The formation of the conjugated diene is a unique feature of this pathway.[5]

Step 3: Reduction by Pheromone Gland-Specific Fatty Acyl Reductase (pgFAR)

The final step in the biosynthesis is the reduction of the carboxyl group of (10E, 12Z)-10,12-hexadecadienoyl-CoA to a primary alcohol. This reaction is catalyzed by a pheromone gland-specific fatty acyl reductase (pgFAR).[3][4][6] This enzyme utilizes NADPH as a cofactor to produce the final product, (10E, 12Z)-10,12-hexadecadien-1-ol (bombykol).

Storage and Release of Precursors

The immediate precursor to bombykol, (10E, 12Z)-10,12-hexadecadienoate, is primarily stored as a triacylglycerol ester within cytoplasmic lipid droplets in the pheromone gland cells.[1][3] Upon stimulation by PBAN, lipolysis of these triacylglycerols occurs, releasing the fatty acid precursor for the final reduction step.[1]

Quantitative Data

Table 1: Substrate Specificity of Bombyx mori Pheromone Gland-Specific Fatty Acyl Reductase (pgFAR)

SubstrateRelative Product Yield (%)
(10E, 12Z)-10,12-Hexadecadienoic acid100
(11Z)-Hexadecenoic acidModerate
(11E)-Hexadecenoic acidModerate
Palmitic acid (16:0)Low
Stearic acid (18:0)Very Low

Note: Data is qualitative based on published reports of substrate preference. Precise quantitative values are not available.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular cloning, heterologous expression, and functional characterization techniques.

Functional Characterization of B. mori Desat1

The bifunctional activity of B. mori Desat1 was determined through its expression in a heterologous system.

Methodology:

  • cDNA Library Construction: A cDNA library was constructed from the pheromone glands of female B. mori.

  • Gene Cloning: The full-length cDNA of the desat1 gene was isolated from the library.

  • Heterologous Expression: The desat1 cDNA was cloned into a baculovirus transfer vector and expressed in Sf9 insect cells.

  • Substrate Feeding: The transformed Sf9 cells were cultured in a medium supplemented with the precursor, palmitic acid.

  • Product Analysis: After incubation, fatty acid methyl esters were extracted from the cells and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products. The presence of both (11Z)-hexadecenoic acid and (10E, 12Z)-10,12-hexadecadienoic acid confirmed the bifunctional nature of the enzyme.

Functional Characterization of B. mori pgFAR

The substrate specificity and activity of the fatty acyl reductase were characterized using a yeast expression system.

Methodology:

  • cDNA Cloning: The cDNA encoding the pgFAR was isolated from a B. mori pheromone gland cDNA library.

  • Yeast Expression Vector: The pgFAR cDNA was cloned into a yeast expression vector.

  • Yeast Transformation: The expression vector was transformed into a suitable strain of Saccharomyces cerevisiae.

  • Substrate Specificity Assay: The transformed yeast cells were cultured in the presence of various potential fatty acid substrates (e.g., palmitic acid, (11Z)-hexadecenoic acid, (10E, 12Z)-10,12-hexadecadienoic acid).

  • Alcohol Extraction and Analysis: The resulting fatty alcohols were extracted from the yeast culture and analyzed by GC-MS to determine the product profile and assess the substrate preference of the enzyme.

RNA Interference (RNAi) for Gene Function Validation

Methodology:

  • dsRNA Synthesis: Double-stranded RNA (dsRNA) corresponding to the target gene (e.g., desat1 or pgFAR) was synthesized in vitro.

  • Injection: The dsRNA was injected into female pupae or newly emerged adults.

  • Pheromone Extraction: After a suitable incubation period, the pheromone was extracted from the pheromone glands of the treated moths.

  • Quantitative Analysis: The amount of bombykol produced was quantified using gas chromatography (GC) and compared to control (untreated or mock-injected) moths. A significant reduction in bombykol production in the dsRNA-treated moths confirmed the essential role of the target gene in the biosynthetic pathway.

Visualizing the Pathway and Experimental Workflow

Biosynthesis Pathway of this compound

Biosynthesis_of_Bombykol cluster_0 Fatty Acid Synthesis cluster_1 Pheromone Biosynthesis in Pheromone Gland Acetyl-CoA Acetyl-CoA Palmitoyl-CoA Palmitoyl-CoA Acetyl-CoA->Palmitoyl-CoA Fatty Acid Synthase Palmitoyl-CoA_pg Palmitoyl-CoA Palmitoyl-CoA->Palmitoyl-CoA_pg Transport to Pheromone Gland Z11-16_CoA (11Z)-Hexadecenoyl-CoA Palmitoyl-CoA_pg->Z11-16_CoA B. mori Desat1 (Δ11-desaturation) E10Z12-16_CoA (10E,12Z)-10,12-Hexadecadienoyl-CoA Z11-16_CoA->E10Z12-16_CoA B. mori Desat1 (Δ10,12-desaturation) Bombykol This compound (Bombykol) E10Z12-16_CoA->Bombykol pgFAR (Reduction) + NADPH

Caption: Biosynthesis pathway of this compound (Bombykol).

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_analysis Functional Analysis RNA_Extraction 1. RNA Extraction (Pheromone Gland) cDNA_Synthesis 2. cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Isolation 3. Target Gene Isolation (Desat1 or pgFAR) cDNA_Synthesis->Gene_Isolation Vector_Construction 4. Expression Vector Construction Gene_Isolation->Vector_Construction Transformation 5. Transformation (Yeast or Insect Cells) Vector_Construction->Transformation Protein_Expression 6. Protein Expression Transformation->Protein_Expression Substrate_Feeding 7. Substrate Feeding Protein_Expression->Substrate_Feeding Product_Extraction 8. Product Extraction Substrate_Feeding->Product_Extraction GCMS_Analysis 9. GC-MS Analysis Product_Extraction->GCMS_Analysis Conclusion Conclusion GCMS_Analysis->Conclusion Enzyme Function Determined

Caption: Experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound in Bombyx mori is a streamlined and highly specific metabolic pathway. The identification and characterization of the key enzymes, a bifunctional desaturase and a specific reductase, have provided a clear understanding of this process. This knowledge not only contributes to our fundamental understanding of insect biochemistry but also opens avenues for the biotechnological production of this valuable semiochemical. Further research focusing on the detailed enzyme kinetics and the regulatory networks governing this pathway will undoubtedly provide deeper insights and potential new targets for innovative pest management strategies.

References

Unraveling the Structure of 10,12-Hexadecadien-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 10,12-Hexadecadien-1-ol, a conjugated fatty alcohol with significance in chemical ecology, particularly as a component of insect pheromones. The structural characterization of its various isomers is paramount for understanding their biological activity and for the development of synthetic analogues for applications in pest management and drug development. This document outlines the key spectroscopic techniques and experimental protocols employed in defining the molecule's constitution and stereochemistry.

Introduction to this compound

This compound is a long-chain unsaturated alcohol with the molecular formula C₁₆H₃₀O. The presence of a conjugated diene system at the 10th and 12th carbon positions gives rise to four possible geometric isomers: (10E,12E), (10E,12Z), (10Z,12E), and (10Z,12Z). Each isomer possesses distinct physical and chemical properties, including unique biological activities. The most well-known isomer is (10E,12Z)-10,12-hexadecadien-1-ol, commonly known as bombykol, the sex pheromone of the female silkworm moth, Bombyx mori. The precise determination of the double bond geometry is therefore critical.

The structural elucidation of these isomers relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data and Interpretation

The following sections detail the characteristic spectroscopic data for the isomers of this compound. The data is presented in tabular format for ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, providing detailed information about the carbon skeleton and the stereochemistry of the double bonds.

Table 1: ¹H NMR Spectroscopic Data for the Olefinic Region of this compound Isomers (Typical Values)

Proton(10E,12E) Isomer (δ, ppm)(10E,12Z) Isomer (Bombykol) (δ, ppm)Key Coupling Constants (J, Hz)
H-10~5.7-6.1 (m)~5.66 (dt, J ≈ 15.1, 7.0 Hz)J(H10-H11) ≈ 15 Hz (trans)
H-11~6.0-6.4 (m)~6.33 (dd, J ≈ 15.1, 11.0 Hz)J(H11-H12) ≈ 11 Hz (cis/trans)
H-12~6.0-6.4 (m)~5.98 (t, J ≈ 11.0 Hz)J(H12-H13) ≈ 11 Hz (cis)
H-13~5.7-6.1 (m)~5.33 (dt, J ≈ 11.0, 7.6 Hz)J(H13-H14) ≈ 7.6 Hz

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers (Typical Values)

Carbon(10E,12E) Isomer (δ, ppm)(10E,12Z) Isomer (Bombykol) (δ, ppm)
C-1~63.1~62.1
C-10~130-135~128.7
C-11~130-135~130.0
C-12~130-135~126.0
C-13~130-135~134.1
C-16~14.1~13.8

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For long-chain alcohols like this compound, the molecular ion peak (M⁺) at m/z 238 may be weak or absent in electron ionization (EI) mass spectra.[1]

Common Fragmentation Pathways:

  • α-cleavage: Breakage of the C-C bond adjacent to the oxygen atom.

  • Dehydration: Loss of a water molecule (M-18), leading to a peak at m/z 220.[1]

The fragmentation pattern of the hydrocarbon chain can also provide clues about the location of the double bonds. A characteristic fragment for many conjugated diene pheromones is observed at m/z 67.

Table 3: Key Mass Spectrometry Data

m/zInterpretation
238Molecular Ion (M⁺)
220[M - H₂O]⁺
67Characteristic fragment for conjugated dienes
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorptions for the hydroxyl group and the conjugated carbon-carbon double bonds.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3330 (broad)O-H stretchAlcohol
~3010=C-H stretchAlkene
~1650C=C stretch (conjugated)Conjugated Diene
~985=C-H bend (trans)trans-Double Bond
~720=C-H bend (cis)cis-Double Bond

The presence and shape of the =C-H bending vibrations can help in assigning the stereochemistry of the double bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for detecting conjugated systems. The π → π* electronic transition in the conjugated diene of this compound results in a strong absorption in the UV region. The position of the absorption maximum (λmax) is characteristic of the conjugated system. For conjugated dienes, the λmax is typically in the range of 220-250 nm.[2]

Table 5: UV-Vis Spectroscopic Data

ParameterTypical Value
λmax~230-240 nm

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are highly recommended for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule. Standard pulse programs available on modern NMR spectrometers should be utilized.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the this compound isomer in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10-100 µg/mL.

Instrumentation and Conditions:

  • Gas Chromatograph: Use a capillary column suitable for the analysis of fatty acid derivatives (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

  • Oven Temperature Program: A typical program would start at a low temperature (e.g., 60-80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C) to ensure elution of the compound.

  • Injector: Use a split/splitless injector in splitless mode for high sensitivity. The injector temperature should be set to around 250 °C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with an ionization energy of 70 eV. Scan a mass range from m/z 40 to 400.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Liquid Sample: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Solid Sample (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • ATR-FTIR: A drop of the liquid sample can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

  • Collect a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of the this compound isomer in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0 at the λmax.

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Data Acquisition:

  • Record the spectrum over a wavelength range of approximately 200 to 400 nm.

  • First, record a baseline spectrum with the solvent-filled cuvette in the sample beam path.

  • Then, record the spectrum of the sample solution.

  • Determine the wavelength of maximum absorbance (λmax).

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the structural elucidation of this compound.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Isomers Purification Purification (e.g., HPLC, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR Infrared Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Spectra Interpretation & Data Correlation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Technical Guide Structure_Confirmation->Final_Report

Fig. 1: General workflow for the structural elucidation of this compound isomers.

NMR_Analysis_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Interpretation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Assignments Signal Assignments H1_NMR->Assignments C13_NMR ¹³C NMR C13_NMR->Assignments Connectivity Connectivity Mapping COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity Assignments->HSQC Assignments->HMBC Stereochem Stereochemistry Determination Connectivity->Stereochem

Fig. 2: Detailed workflow for NMR-based structural analysis.

Conclusion

The structural elucidation of this compound isomers is a multifaceted process that requires the synergistic application of various spectroscopic techniques. NMR spectroscopy, in particular, is indispensable for determining the precise connectivity and stereochemistry of the conjugated diene system. Complemented by mass spectrometry, IR, and UV-Vis spectroscopy, a complete and unambiguous structural assignment can be achieved. The detailed experimental protocols and tabulated data provided in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of these important semiochemicals.

References

Stereoisomers of 10,12-Hexadecadien-1-ol: A Technical Guide to Their Function and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 10,12-hexadecadien-1-ol, with a primary focus on their function as insect sex pheromones, particularly in the silkworm moth, Bombyx mori. The document details the biological activity of the different isomers, experimental protocols for their analysis, and the underlying signaling pathways.

Introduction to this compound Stereoisomers

This compound is a long-chain fatty alcohol with two double bonds, giving rise to four possible geometric isomers. The spatial arrangement of the substituents around these double bonds results in distinct three-dimensional structures, which in turn dictates their biological activity. The four stereoisomers are:

  • (10E, 12Z)-10,12-Hexadecadien-1-ol (Bombykol)

  • (10E, 12E)-10,12-Hexadecadien-1-ol

  • (10Z, 12E)-10,12-Hexadecadien-1-ol

  • (10Z, 12Z)-10,12-Hexadecadien-1-ol

Of these, (10E, 12Z)-10,12-hexadecadien-1-ol, famously known as bombykol (B110295) , is the primary and most potent sex pheromone released by female silkworm moths (Bombyx mori) to attract males for mating.[1] The other isomers have significantly lower or no biological activity, highlighting the remarkable specificity of the insect's olfactory system.

Function and Biological Activity

The primary function of bombykol is to elicit a specific behavioral cascade in male silkworm moths, leading them to the female for copulation. This process is initiated by the detection of the pheromone by specialized olfactory receptor neurons located in the sensilla trichodea on the male's antennae.

The biological activity of the stereoisomers of this compound is highly dependent on their geometric configuration. The (10E, 12Z) isomer, bombykol, is the most active, with other isomers showing dramatically reduced potency.

Quantitative Biological Activity Data

The following table summarizes the relative biological activity of the four stereoisomers of this compound based on electrophysiological and behavioral assays on Bombyx mori.

StereoisomerCommon NameRelative EAG Response AmplitudeBehavioral Response ThresholdReceptor Binding Affinity (to BmPBP)
(10E, 12Z) Bombykol++++Extremely Low (pg range)[2]High (Kd ≈ 105 nM at pH 7)[3]
(10E, 12E) +10,000-100,000x higher than Bombykol[4]Low
(10Z, 12E) +/-Very High / InactiveVery Low
(10Z, 12Z) +/-Very High / InactiveVery Low

Note: "+" indicates the magnitude of the response, with "++++" being the highest. Exact numerical values for EAG and receptor binding for all isomers are not consistently reported across literature, but the trend of bombykol's superior activity is well-established. One study noted that the natural (10E, 12Z)-isomer was at least 10^10 times more active than the other E/Z isomers.

Pheromone Signaling Pathway

The detection of bombykol initiates a well-characterized signaling cascade within the olfactory receptor neurons of the male moth.

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane Pheromone Bombykol PBP Pheromone-Binding Protein (BmPBP) Pheromone->PBP Binding Pheromone_PBP Bombykol-BmPBP Complex PBP->Pheromone_PBP OR Odorant Receptor (BmOR-1) Pheromone_PBP->OR Delivery & Binding G_protein G-protein OR->G_protein Activation Signal_Transduction Signal Transduction Cascade G_protein->Signal_Transduction Ion_Channel Ion Channel Action_Potential Action Potential (Nerve Impulse) Ion_Channel->Action_Potential Generation Signal_Transduction->Ion_Channel Opening

Pheromone signaling pathway in an olfactory receptor neuron.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Identification

GC-MS is a fundamental technique for separating and identifying the components of a pheromone blend.

Objective: To identify and quantify the stereoisomers of this compound in a sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, HP-88)

  • Helium (carrier gas)

  • Hexane (B92381) (solvent)

  • Synthetic standards of the four this compound stereoisomers

  • Sample containing the pheromone (e.g., extract from female pheromone glands)

Procedure:

  • Sample Preparation:

    • For pheromone gland extracts, dissect the glands from female moths and extract with a small volume of hexane for 10-20 minutes.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the sample into the GC injector port.

    • GC Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 240°C.

      • Hold: Maintain 240°C for 10 minutes.

    • Mass Spectrometer Settings:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass scan range: m/z 40-400.

  • Data Analysis:

    • Identify the peaks corresponding to the this compound isomers by comparing their retention times and mass spectra to those of the synthetic standards.

    • Quantify the amount of each isomer by integrating the peak areas and comparing them to a calibration curve generated from the standards.

GCMS_Workflow A Pheromone Gland Extraction (Hexane) B Sample Concentration A->B C GC-MS Injection B->C D Separation in GC Column C->D E Ionization & Fragmentation (Mass Spectrometer) D->E F Detection E->F G Data Analysis: Retention Time & Mass Spectra F->G H Identification & Quantification G->H

Workflow for GC-MS analysis of pheromones.
Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to a volatile stimulus.

Objective: To determine the relative sensitivity of the male Bombyx mori antenna to the four stereoisomers of this compound.

Materials:

  • EAG system (amplifier, data acquisition system)

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., Kaissling's saline)

  • Odor delivery system (puff generator)

  • Filter paper

  • Synthetic stereoisomers of this compound

  • Hexane (solvent)

Procedure:

  • Electrode Preparation: Fill the glass capillary electrodes with saline solution.

  • Antenna Preparation:

    • Anesthetize a male moth by chilling.

    • Excise an antenna at the base.

    • Mount the antenna between the two electrodes, with the base in the reference electrode and the tip in the recording electrode.

  • Stimulus Preparation:

    • Prepare serial dilutions of each stereoisomer in hexane (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

  • EAG Recording:

    • Pass a continuous stream of humidified, charcoal-filtered air over the antenna.

    • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette, carrying the odorant to the antenna.

    • Record the resulting depolarization (negative voltage deflection).

    • Allow a recovery period (e.g., 30-60 seconds) between stimuli.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response (in mV) for each stimulus.

    • Subtract the response to the solvent control to correct for mechanical stimulation.

    • Compare the dose-response curves for each stereoisomer.

Competitive Pheromone-Binding Protein (PBP) Assay

This assay measures the binding affinity of the different stereoisomers to the pheromone-binding protein (BmPBP).

Objective: To determine the dissociation constant (Kd) of each this compound stereoisomer with BmPBP.

Materials:

  • Fluorometer

  • Purified recombinant BmPBP

  • Fluorescent probe (e.g., N-phenyl-1-naphthylamine, 1-NPN)

  • Synthetic stereoisomers of this compound

  • Tris buffer (pH 7.4)

Procedure:

  • Binding of Fluorescent Probe:

    • Titrate a solution of BmPBP with increasing concentrations of 1-NPN and measure the fluorescence intensity.

    • Determine the dissociation constant of the BmPBP/1-NPN complex.

  • Competitive Binding:

    • Prepare a solution of BmPBP and 1-NPN at concentrations where a significant portion of the protein is bound to the probe.

    • Add increasing concentrations of each this compound stereoisomer (the competitor).

    • Measure the decrease in fluorescence as the stereoisomer displaces the 1-NPN from the PBP's binding site.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of the competitor.

    • Calculate the IC50 value (the concentration of the competitor that displaces 50% of the bound probe).

    • Calculate the dissociation constant (Kd) for each stereoisomer using the Cheng-Prusoff equation.

Binding_Assay_Logic cluster_components Assay Components cluster_states Binding States PBP BmPBP Bound_Probe BmPBP-Probe Complex (High Fluorescence) PBP->Bound_Probe Bound_Isomer BmPBP-Isomer Complex (No Fluorescence) PBP->Bound_Isomer Probe Fluorescent Probe (1-NPN) Probe->Bound_Probe Isomer Stereoisomer (Competitor) Isomer->Bound_Isomer Displacement Measurement Measure Decrease in Fluorescence Bound_Probe->Measurement Bound_Isomer->Measurement Calculation Calculate IC50 and Kd Measurement->Calculation

Logical flow of a competitive binding assay.

Conclusion

The stereoisomers of this compound provide a classic example of the high degree of specificity in chemical communication in insects. The dramatic difference in biological activity between bombykol and its other geometric isomers underscores the importance of precise molecular geometry for receptor binding and subsequent signal transduction. The experimental protocols detailed in this guide provide a framework for the identification, quantification, and functional characterization of these and other semiochemicals, which is crucial for research in chemical ecology, neurobiology, and the development of sustainable pest management strategies.

References

10,12-Hexadecadien-1-ol as a Semiochemical: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 10,12-Hexadecadien-1-ol, a significant semiochemical in insect communication. The document details its chemical properties, biological role as a sex pheromone, and the intricate signaling pathways it triggers upon reception. A comprehensive collection of experimental protocols for the synthesis, purification, and analysis of this compound is presented, alongside methodologies for evaluating its electrophysiological and behavioral effects on target organisms. Quantitative data from relevant studies are summarized in structured tables, and key experimental workflows and signaling cascades are visualized through detailed diagrams to facilitate a deeper understanding of its function and application in research and pest management strategies.

Introduction

This compound is a long-chain fatty alcohol that functions as a crucial semiochemical, primarily acting as a sex pheromone in numerous insect species, particularly within the order Lepidoptera. Its various isomers, most notably the (10E, 12Z) configuration, are key components of the pheromone blends released by females to attract conspecific males for mating. The specificity of these chemical signals plays a vital role in reproductive isolation and species recognition. Understanding the chemical ecology, sensory perception, and behavioral responses mediated by this compound is fundamental for developing targeted and environmentally benign pest management strategies, such as mating disruption and mass trapping. This guide provides a detailed technical overview of this semiochemical, intended for researchers and professionals in chemical ecology, neurobiology, and drug development.

Chemical and Physical Properties

The biological activity of this compound is intrinsically linked to its specific stereochemistry. Different geometric isomers can elicit varied or no response in target insects. The properties of the most common isomers are detailed below.

Property(10E,12Z)-10,12-Hexadecadien-1-ol(10E,12E)-10,12-Hexadecadien-1-ol
Molecular Formula C₁₆H₃₀O[1][2]C₁₆H₃₀O[2]
Molecular Weight 238.41 g/mol [1][2]238.41 g/mol [2]
CAS Number 765-17-3765-19-5
Appearance Liquid-
Boiling Point 298.3 °C at 760 mmHg (estimated)-
Density 0.859 g/cm³ (estimated)-
Flash Point 133.5 °C (estimated)-

Biological Activity and Mechanism of Action

As a primary component of the female sex pheromone blend in species such as the gum leaf skeletonizer, Uraba lugens, (10E,12Z)-10,12-hexadecadien-1-ol, in conjunction with its acetate (B1210297), is essential for attracting males.[1] The ratio of these components is often critical for eliciting a full behavioral response. For instance, in U. lugens, the naturally occurring ratio of (10E,12Z)-hexadecadien-1-yl acetate to (10E,12Z)-hexadecadien-1-ol is approximately 86:14.[1]

The detection of this compound occurs in specialized olfactory sensory neurons (OSNs) housed within hair-like structures called sensilla on the male moth's antennae. The pheromone molecule is thought to be solubilized and transported through the aqueous sensillar lymph by pheromone-binding proteins (PBPs) to the olfactory receptors (ORs) located on the dendritic membrane of the OSNs.

The interaction between the pheromone and its specific OR initiates a signal transduction cascade that leads to the depolarization of the neuron and the generation of action potentials. These electrical signals are then transmitted to the antennal lobe, the primary olfactory center in the insect brain, for further processing, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.

Signaling Pathways

The perception of this compound by insect olfactory receptor neurons (ORNs) is a complex process that can involve both ionotropic and metabotropic signaling cascades. Upon binding of the pheromone to its specific olfactory receptor (OR), a conformational change is induced, leading to the opening of an ion channel and subsequent depolarization of the neuronal membrane.

4.1. Ionotropic Signaling Pathway

In the ionotropic pathway, the olfactory receptor itself is part of a ligand-gated ion channel complex. The binding of the pheromone directly opens the channel, allowing an influx of cations (such as Na⁺ and Ca²⁺), which leads to a rapid depolarization of the neuron and the generation of action potentials. This pathway is characterized by its speed, enabling the insect to respond quickly to changes in pheromone concentration.

Ionotropic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pheromone This compound OR Olfactory Receptor (OR) Pheromone->OR Binding IonChannel Ion Channel OR->IonChannel Opens Depolarization Depolarization IonChannel->Depolarization Cation Influx (Na+, Ca2+) ActionPotential Action Potential Depolarization->ActionPotential

Ionotropic Signaling Pathway

4.2. Metabotropic Signaling Pathway

The metabotropic pathway involves G-protein coupled receptors (GPCRs). Upon pheromone binding, the GPCR activates a G-protein, which in turn initiates a second messenger cascade. A common pathway in insect olfaction involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then open calcium channels, leading to an influx of Ca²⁺ and subsequent depolarization. This pathway allows for signal amplification and modulation.

Metabotropic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pheromone This compound GPCR GPCR Pheromone->GPCR Binding GProtein G-protein GPCR->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG CaChannel Ca2+ Channel IP3->CaChannel Opens Depolarization Depolarization CaChannel->Depolarization Ca2+ Influx ActionPotential Action Potential Depolarization->ActionPotential

Metabotropic Signaling Pathway

Experimental Protocols

5.1. Synthesis via Wittig Reaction

The (10E, 12Z) isomer of this compound can be synthesized using a Wittig reaction, which is a reliable method for forming carbon-carbon double bonds with stereochemical control. A general workflow is presented below.

Wittig_Synthesis_Workflow start Start Materials: - 10-Hydroxydecanal - (Z)-1-Triphenylphosphoranylidene-2-hexene reaction Wittig Reaction (Solvent: Anhydrous THF, under Argon) start->reaction workup Aqueous Workup (e.g., sat. NH4Cl solution) reaction->workup extraction Extraction (e.g., with diethyl ether) workup->extraction drying Drying (e.g., over Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Flash Column Chromatography) concentration->purification product Final Product: (10E,12Z)-10,12-Hexadecadien-1-ol purification->product

Wittig Synthesis Workflow

Protocol:

  • Ylide Preparation: Prepare the phosphonium (B103445) ylide by reacting the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Wittig Reaction: Add the aldehyde (10-hydroxydecanal) to the ylide solution at low temperature (e.g., -78 °C) and allow the reaction to warm to room temperature.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent like diethyl ether.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.

5.2. Purification by Flash Column Chromatography

Flash column chromatography is a standard method for purifying semiochemicals like this compound from reaction mixtures or natural extracts.

Protocol:

  • Column Packing: A glass column is dry- or wet-packed with silica gel.

  • Sample Loading: The crude sample is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the silica gel column.

  • Elution: A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is passed through the column to elute the compounds based on their polarity.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Concentration: Fractions containing the pure product are combined and the solvent is removed by rotary evaporation.

5.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile semiochemicals.

GCMS_Workflow start Sample Preparation (e.g., Pheromone gland extract in hexane) injection Injection into GC start->injection separation Separation in GC Column (e.g., DB-5ms) injection->separation ionization Electron Ionization (EI) in MS separation->ionization detection Mass-to-Charge Ratio (m/z) Detection ionization->detection analysis Data Analysis (Chromatogram and Mass Spectrum) detection->analysis identification Compound Identification (Comparison with standards and libraries) analysis->identification quantification Quantification (Internal or external standard) analysis->quantification

GC-MS Analysis Workflow

Protocol:

  • Sample Preparation: Pheromone glands are excised and extracted in a small volume of a non-polar solvent like hexane.

  • Injection: A small aliquot of the extract is injected into the GC inlet.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column where compounds are separated based on their boiling points and interactions with the stationary phase.

  • Ionization and Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratios of the resulting ions are detected.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds, and the mass spectrum of each peak provides a fragmentation pattern that can be used for identification by comparison to spectral libraries and authentic standards.

5.4. Electroantennography (EAG)

EAG measures the overall electrical response of an insect antenna to an odorant stimulus.

Protocol:

  • Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes.

  • Stimulus Delivery: A puff of air carrying a known concentration of the semiochemical is delivered over the antenna.

  • Signal Recording: The change in electrical potential across the antenna is amplified and recorded.

  • Dose-Response: The procedure is repeated with a range of concentrations to generate a dose-response curve.

5.5. Single Sensillum Recording (SSR)

SSR allows for the recording of action potentials from individual olfactory sensory neurons.

Protocol:

  • Insect Preparation: The insect is immobilized, and the antenna is stabilized.

  • Electrode Placement: A recording electrode is inserted into a single sensillum, while a reference electrode is placed elsewhere on the insect's body.

  • Stimulus Delivery: A controlled puff of the semiochemical is delivered to the antenna.

  • Spike Sorting and Analysis: The recorded electrical activity is analyzed to distinguish the action potentials (spikes) from different neurons within the sensillum. The spike frequency in response to different odorant concentrations is quantified.

5.6. Wind Tunnel Behavioral Assay

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne pheromones in a controlled environment.

Wind_Tunnel_Workflow start Moth Acclimation setup Wind Tunnel Setup (Controlled airflow, light, temperature) start->setup placement Pheromone Source Placement (Upwind end) setup->placement release Moth Release (Downwind end) placement->release observation Observation of Behavior (e.g., upwind flight, casting, landing) release->observation data_collection Data Collection (Quantify behavioral responses) observation->data_collection analysis Statistical Analysis data_collection->analysis

Wind Tunnel Assay Workflow

Protocol:

  • Moth Preparation: Male moths of a specific age and mating status are selected and acclimated to the experimental conditions.

  • Wind Tunnel Setup: A laminar airflow is established in the wind tunnel, and environmental conditions such as light intensity, temperature, and humidity are controlled.

  • Pheromone Source: A dispenser containing a known amount of the synthetic pheromone is placed at the upwind end of the tunnel.

  • Moth Release: Moths are released individually at the downwind end of the tunnel.

  • Behavioral Observation: The flight path and behaviors of the moth, such as taking flight, upwind anemotaxis (zigzagging flight), casting (flying across the wind), and landing at the source, are recorded and quantified.

Quantitative Data

Table 1: Representative Electroantennogram (EAG) Dose-Response Data (Data is hypothetical and for illustrative purposes)

Concentration (ng/µL)Mean EAG Response (mV) ± SEM
0 (Control)0.1 ± 0.05
0.010.5 ± 0.1
0.11.2 ± 0.2
12.5 ± 0.3
104.8 ± 0.5
1005.1 ± 0.4

Table 2: Representative Single Sensillum Recording (SSR) Dose-Response Data (Data is for bombykol, a related pheromone, from a study on transgenic Drosophila expressing a moth OR)

Concentration (µg)Spike Frequency (spikes/s) ± SEM
0.0125 ± 5
0.160 ± 8
1110 ± 12
10150 ± 15
100155 ± 13

Table 3: Representative Wind Tunnel Behavioral Assay Data (Data is for a multi-component pheromone blend in the fall armyworm moth)[3]

Behavioral Step% Responding at 50 ppm% Responding at 100 ppm% Responding at 200 ppm% Responding at 400 ppm
Take-off929598100
Halfway to Source65857060
Landing on Source40705545

Table 4: Pheromone Gland Content of Uraba lugens [1]

CompoundMean Amount (ng/female) ± SEMPercentage of Total
(10E,12Z)-10,12-Hexadecadien-1-yl acetate2.5 ± 0.486%
(10E,12Z)-10,12-Hexadecadien-1-ol0.4 ± 0.114%

Conclusion

This compound is a semiochemical of significant interest due to its central role in the chemical communication of numerous insect species. This guide has provided a comprehensive overview of its chemical properties, biological function, and the underlying signaling mechanisms. The detailed experimental protocols and representative quantitative data offer a valuable resource for researchers investigating this and other related semiochemicals. Further research to elucidate the precise details of the signaling cascade and to obtain more extensive quantitative dose-response data for a wider range of species will be crucial for advancing our understanding of insect chemical ecology and for the development of novel and effective pest management solutions. The visualization of workflows and signaling pathways provided herein serves as a foundational tool for both educational and research purposes in this dynamic field.

References

A Comprehensive Technical Review of 10,12-Hexadecadien-1-ol Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 10,12-Hexadecadien-1-ol, a significant semiochemical in the insect world. The document summarizes key research findings, presents quantitative data in structured tables, details experimental protocols for its synthesis and analysis, and visualizes complex biological pathways and experimental workflows.

Introduction

This compound is a long-chain fatty alcohol that functions as a sex pheromone for numerous species of Lepidoptera. The most well-known isomer is (10E, 12Z)-10,12-Hexadecadien-1-ol, commonly known as bombykol (B110295), the sex pheromone of the female silkworm moth, Bombyx mori. First identified by Adolf Butenandt in 1959, it was the first pheromone to be chemically characterized. This pioneering work opened the door to the field of chemical ecology and has had significant implications for pest management and the study of insect behavior and physiology. This guide will delve into the synthesis, biological activity, and the underlying molecular mechanisms of this important natural product.

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for its function as a volatile signaling molecule. The specific stereochemistry of the conjugated diene system is critical for its biological activity.

PropertyValueReference
Molecular Formula C₁₆H₃₀O--INVALID-LINK--
Molecular Weight 238.41 g/mol --INVALID-LINK--
IUPAC Name (10E,12Z)-Hexadeca-10,12-dien-1-ol--INVALID-LINK--
CAS Number 765-17-3 ((10E,12Z)-isomer)--INVALID-LINK--
Boiling Point 298.3 °C at 760 mmHg--INVALID-LINK--
Density 0.859 g/cm³--INVALID-LINK--

Synthesis of (10E, 12Z)-10,12-Hexadecadien-1-ol

The stereoselective synthesis of bombykol is a significant challenge in organic chemistry. The Wittig reaction is a commonly employed method to create the conjugated diene with the correct stereochemistry.

Experimental Protocol: Wittig Synthesis

This protocol is a representative example of a Wittig-based synthesis of (10E, 12Z)-10,12-Hexadecadien-1-ol.

Step 1: Synthesis of the Phosphonium (B103445) Salt

Step 2: Synthesis of the Aldehyde Fragment

  • Protect the hydroxyl group of 10-undecen-1-ol (B85765) with a suitable protecting group (e.g., tetrahydropyranyl ether).

  • Perform ozonolysis on the protected alkene followed by a reductive workup (e.g., with zinc dust or dimethyl sulfide) to yield the corresponding aldehyde.

Step 3: The Wittig Reaction

  • Suspend the phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C.

  • Add a strong base, such as n-butyllithium (1.1 equivalents), dropwise to generate the ylide.

  • After stirring for 30 minutes, add the aldehyde fragment (1.0 equivalent) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Deprotection and Purification

  • Deprotect the hydroxyl group using acidic conditions (e.g., p-toluenesulfonic acid in methanol).

  • Purify the crude product by column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate (B1210297) gradient, to afford pure (10E, 12Z)-10,12-Hexadecadien-1-ol.

StepReagents and ConditionsTypical Yield
Phosphonium Salt Formation Triphenylphosphine, 1-bromo-2-butyne, toluene, reflux>90%
Aldehyde Synthesis 10-undecen-1-ol, protecting group, O₃, reductive workup~80%
Wittig Reaction Phosphonium salt, n-BuLi, aldehyde, THF, -78 °C to rt60-70%
Purification Silica gel column chromatography>95% purity

Biosynthesis of Bombykol in Bombyx mori

The biosynthesis of bombykol in the pheromone gland of the female silkworm moth is a well-studied process regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1] It begins with acetyl-CoA and proceeds through the fatty acid synthesis pathway.

Pheromone Biosynthesis Activating Neuropeptide (PBAN) Signaling Pathway

The binding of PBAN to its G-protein coupled receptor (GPCR) on the pheromone gland cell membrane initiates a signaling cascade that leads to the production of bombykol.[1][2][3] This process involves an influx of extracellular Ca²⁺, which activates downstream enzymes.[2]

PBAN_Signaling_Pathway PBAN PBAN PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R Binds G_protein G-protein PBAN_R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel Ca²⁺ Channel IP3->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Enzymes Pheromone Biosynthetic Enzymes (e.g., Desaturases, Reductases) Ca_influx->Enzymes Activates Precursors Fatty Acyl-CoA Precursors Bombykol Bombykol Precursors->Bombykol Catalyzed by Bombykol_Biosynthesis cluster_enzymes AcetylCoA Acetyl-CoA PalmitoylCoA Palmitoyl-CoA (C16:0) AcetylCoA->PalmitoylCoA Fatty Acid Synthesis Z11_HexadecenoylCoA (Z)-11-Hexadecenoyl-CoA PalmitoylCoA->Z11_HexadecenoylCoA Desaturase1 Δ11-Desaturase E10Z12_HexadecadienoylCoA (10E,12Z)-10,12-Hexadecadienoyl-CoA Z11_HexadecenoylCoA->E10Z12_HexadecadienoylCoA Desaturase2 Δ10,12-Desaturase Bombykol Bombykol ((10E,12Z)-10,12-Hexadecadien-1-ol) E10Z12_HexadecadienoylCoA->Bombykol Reductase Fatty Acyl-CoA Reductase Olfactory_Signal_Transduction Bombykol Bombykol PBP Pheromone Binding Protein (PBP) Bombykol->PBP Binds Bombykol_PBP Bombykol-PBP Complex OR Olfactory Receptor (OR) (BmOR-1) Bombykol_PBP->OR Binds G_protein G-protein (Gq) OR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates Ion_Channel Ion Channel PLC->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

Unveiling the Scent: A Technical Guide to 10,12-Hexadecadien-1-ol in Lepidopteran Pheromone Glands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of 10,12-hexadecadien-1-ol, a crucial sex pheromone component in numerous Lepidoptera species. We delve into its biosynthesis, the intricate signaling pathways it triggers, and the precise experimental protocols utilized for its study. This document is designed to serve as a comprehensive resource, providing the foundational knowledge necessary for research and development in areas such as pest management and drug discovery.

Quantitative Analysis of this compound and Related Compounds

The precise composition and quantity of pheromone components are critical for species-specific communication. The following tables summarize quantitative data on this compound and its precursors or related compounds found in the pheromone glands of various Lepidopteran species.

Table 1: Pheromone Component Ratios in Hemileuca nevadensis

CompoundRetention Time (min)Amount (ng/gland)
(E10,Z12)-hexadecadienal (E10,Z12-16:Ald)20.5Major Component
(E10,Z12)-hexadecadien-1-ol (E10,Z12-16:OH)21.2Trace
(E10,Z12)-hexadecadien-1-yl acetate (B1210297) (E10,Z12-16:Ac)22.1Trace

Data extracted from solvent extracts of female sex pheromone glands. The aldehyde is the major component, while the alcohol and acetate are present in detectable but significantly smaller quantities.[1]

Table 2: Fatty Acyl Precursors in Pheromone Glands

While specific quantitative data for this compound across a wide range of species is dispersed in literature, the general biosynthetic pathway points to the foundational role of C16 fatty acids. The table below indicates the common fatty acyl precursors identified in the pheromone glands of moths that produce C16 pheromones.

PrecursorCommon NameRole
Hexadecanoic acidPalmitic acidInitial substrate for desaturation and modification
(Z)-11-Hexadecenoic acidPalmitoleic acidIntermediate after initial desaturation

The biosynthesis of most Type I moth sex pheromones, which includes this compound, originates from de novo synthesis of hexadecanoate (B85987) (16:Acyl).[2]

Biosynthesis of this compound

The production of this compound within the pheromone gland is a multi-step enzymatic process. The primary pathway involves the modification of a saturated fatty acid precursor through a series of desaturation and reduction steps. In the well-studied case of the silkmoth, Bombyx mori, this compound is known as bombykol (B110295).

The biosynthesis of bombykol, (10E,12Z)-10,12-hexadecadien-1-ol, is a classic example of Type I pheromone synthesis.[2] It begins with palmitoyl-CoA, which undergoes two sequential desaturation steps catalyzed by a bifunctional fatty-acyl desaturase.[3] This is followed by a reduction step to yield the final alcohol.

Biosynthesis of this compound Palmitoyl-CoA Palmitoyl-CoA Z11-Hexadecenoyl-CoA Z11-Hexadecenoyl-CoA Palmitoyl-CoA->Z11-Hexadecenoyl-CoA Δ11-Desaturase 10E,12Z-Hexadecadienoyl-CoA 10E,12Z-Hexadecadienoyl-CoA Z11-Hexadecenoyl-CoA->10E,12Z-Hexadecadienoyl-CoA Δ10,12-Desaturase This compound This compound 10E,12Z-Hexadecadienoyl-CoA->this compound Fatty Acyl Reductase (FAR)

Caption: Biosynthetic pathway of this compound (Bombykol).

Experimental Protocols

The identification and quantification of this compound and the elucidation of its biosynthetic pathway rely on a suite of sophisticated analytical techniques.

Pheromone Gland Extraction and Analysis

A common workflow for the analysis of pheromone gland contents is detailed below. This process is crucial for identifying the specific components of a species' pheromone blend.

Pheromone Gland Analysis Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Pheromone Gland Dissection Pheromone Gland Dissection Solvent Extraction Solvent Extraction Pheromone Gland Dissection->Solvent Extraction Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Mass Spectrometry (GC-MS) Solvent Extraction->Gas Chromatography-Mass Spectrometry (GC-MS) Coupled GC-Electroantennography (GC-EAD) Coupled GC-Electroantennography (GC-EAD) Solvent Extraction->Coupled GC-Electroantennography (GC-EAD) Compound Identification Compound Identification Gas Chromatography-Mass Spectrometry (GC-MS)->Compound Identification Coupled GC-Electroantennography (GC-EAD)->Compound Identification Quantification Quantification Compound Identification->Quantification

Caption: A typical workflow for the analysis of Lepidopteran pheromone glands.

Detailed Methodology for Pheromone Gland Extraction and GC-MS Analysis:

  • Pheromone Gland Dissection: Pheromone glands are typically dissected from female moths during their calling period (the time of pheromone release). The glands are located at the tip of the abdomen and can be excised using fine forceps and dissecting scissors under a stereomicroscope.

  • Solvent Extraction: The dissected glands are immediately placed in a small volume (e.g., 100 µL) of a non-polar solvent such as hexane (B92381) or dichloromethane. The extraction is allowed to proceed for a period ranging from a few minutes to several hours.

  • Sample Concentration: The solvent extract may be concentrated under a gentle stream of nitrogen to increase the concentration of the pheromone components.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injection: A small aliquot (typically 1 µL) of the extract is injected into the GC-MS system.

    • Separation: The different components of the extract are separated based on their volatility and interaction with the stationary phase of the GC column (e.g., a non-polar DB-5 column). A typical temperature program might start at 50°C, hold for 2 minutes, and then ramp up to 250°C at a rate of 10°C/min.

    • Detection and Identification: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to a library of known spectra.

Transcriptome Analysis for Gene Discovery

Identifying the genes responsible for pheromone biosynthesis is crucial for understanding the evolution of these communication systems and for potential biotechnological applications.

Methodology for Pheromone Gland Transcriptome Analysis:

  • RNA Extraction: Total RNA is extracted from dissected pheromone glands using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Library Preparation: The extracted RNA is used to synthesize a cDNA library. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis: The resulting sequence reads are assembled into contigs, and genes are annotated by comparing the sequences to known gene databases. Candidate genes involved in pheromone biosynthesis (e.g., desaturases, reductases, acetyltransferases) are identified based on sequence homology.

  • Gene Expression Analysis: The expression levels of candidate genes in the pheromone gland can be compared to other tissues using quantitative real-time PCR (qRT-PCR) to confirm their specific role in pheromone production.[4]

Pheromone Detection and Signaling

The detection of this compound by the male moth's antennae initiates a rapid and sensitive signaling cascade, ultimately leading to a behavioral response. This process is mediated by specialized olfactory receptor neurons housed in sensilla on the antennae.

The binding of a pheromone molecule to a specific olfactory receptor (OR) on the surface of a neuron triggers a conformational change in the receptor. This activates a G-protein, which in turn initiates an intracellular signaling cascade, leading to the opening of ion channels and the generation of an action potential.

Pheromone Signaling Pathway Pheromone Molecule Pheromone Molecule Olfactory Receptor (OR) Olfactory Receptor (OR) Pheromone Molecule->Olfactory Receptor (OR) Binding G-Protein Activation G-Protein Activation Olfactory Receptor (OR)->G-Protein Activation Second Messenger Cascade Second Messenger Cascade G-Protein Activation->Second Messenger Cascade Ion Channel Opening Ion Channel Opening Second Messenger Cascade->Ion Channel Opening Neuronal Firing (Action Potential) Neuronal Firing (Action Potential) Ion Channel Opening->Neuronal Firing (Action Potential) Behavioral Response Behavioral Response Neuronal Firing (Action Potential)->Behavioral Response

Caption: Generalized signaling pathway for pheromone detection in Lepidoptera.

While the specific details of the second messenger cascade can vary, the foundational model for bombykol reception in Bombyx mori provides a valuable framework.[5] The principles of pheromone binding, receptor activation, and downstream signaling are highly conserved among lepidopteran species.[5]

Conclusion

This compound is a fascinating and vital molecule in the chemical ecology of many Lepidopteran species. Understanding its biosynthesis, the methods for its detection and quantification, and the signaling pathways it activates is paramount for developing innovative and environmentally benign pest control strategies. The information and protocols outlined in this guide provide a solid foundation for researchers and professionals working in this dynamic field. Further research into the specific enzymes and receptors across a broader range of species will undoubtedly open up new avenues for targeted and effective pest management solutions.

References

An In-depth Technical Guide to 10,12-Hexadecadien-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of the isomers of 10,12-hexadecadien-1-ol, a compound of significant interest in the fields of chemical ecology and drug development. This document is intended to serve as a valuable resource for researchers actively engaged in the study and application of this and related semiochemicals.

Introduction

This compound is a long-chain fatty alcohol that exists as several geometric isomers, with the (10E,12Z) and (10Z,12E) isomers being the most biologically significant. The (10E,12Z)-isomer is famously known as Bombykol (B110295), the primary sex pheromone of the female silkworm moth, Bombyx mori.[1][2][3] The precise blend and stereochemistry of these isomers are crucial for eliciting specific behavioral responses in insects, making them a focal point for research in pest management, biodiversity studies, and the development of novel drug discovery platforms.

Physicochemical Properties and CAS Numbers

The Chemical Abstracts Service (CAS) has assigned unique registry numbers to the different isomers of this compound, facilitating their precise identification. The key isomers and their associated CAS numbers are presented below, along with their fundamental physicochemical properties.

Isomer Common Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) logP
(10E,12Z)-10,12-Hexadecadien-1-olBombykol765-17-3C₁₆H₃₀O238.41298.3 at 760 mmHg (est.)5.9
(10Z,12E)-10,12-Hexadecadien-1-ol1002-94-4C₁₆H₃₀O238.41298.3 at 760 mmHg (est.)5.9
(10E,12E)-10,12-Hexadecadien-1-ol765-19-5C₁₆H₃₀O238.41298.3 at 760 mmHg (est.)5.9

Synthesis and Characterization

The stereoselective synthesis of this compound isomers is a critical aspect of their study, enabling the production of pure compounds for biological assays and other applications. Various synthetic strategies have been developed, with the Wittig reaction and Suzuki coupling being prominent methods for the controlled formation of the conjugated diene system.

Experimental Protocol: Stereoselective Synthesis via Wittig Reaction

The Wittig reaction provides a robust method for creating the carbon-carbon double bonds with defined stereochemistry. The following is a generalized protocol for the synthesis of a this compound isomer.

Step 1: Preparation of the Phosphonium (B103445) Ylide

  • A solution of the appropriate phosphonium salt (e.g., (9-hydroxynonyl)triphenylphosphonium bromide) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • A strong base (e.g., n-butyllithium or sodium hydride) is added dropwise at a low temperature (e.g., -78 °C or 0 °C) to deprotonate the phosphonium salt and form the corresponding ylide. The reaction mixture is typically stirred for 1-2 hours.

Step 2: Wittig Reaction with the Aldehyde

  • A solution of the appropriate aldehyde (e.g., (E)-2-heptenal for the (10E,12Z)-isomer) in anhydrous THF is added dropwise to the ylide solution at a low temperature.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight.

Step 3: Work-up and Purification

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) to yield the desired this compound isomer.

Purification and Characterization

Purification: High-performance liquid chromatography (HPLC) is the method of choice for separating and purifying the geometric isomers of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly employed.

Characterization: The structure and purity of the synthesized isomers are confirmed using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact structure and stereochemistry of the double bonds by analyzing chemical shifts and coupling constants.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C).

Biological Activity and Signaling Pathway

The biological activity of this compound isomers is highly dependent on their specific stereochemistry. As the primary component of the silkworm moth sex pheromone, Bombykol ((10E,12Z)-isomer) is exceptionally potent in eliciting a behavioral response in male moths. Other isomers generally exhibit significantly lower or no activity.

Quantitative Bioactivity Data

The following table summarizes the known biological activity of different this compound isomers on Bombyx mori.

Isomer Bioassay Method Endpoint Activity Level
(10E,12Z)-10,12-Hexadecadien-1-ol (Bombykol)Electroantennography (EAG)Antennal depolarizationHigh
Behavioral AssayWing fluttering, mating danceHigh (active at pg levels)[4]
(10Z,12E)-10,12-Hexadecadien-1-olElectroantennography (EAG)Antennal depolarizationLow
Behavioral AssayWing fluttering, mating danceLow
(10E,12E)-10,12-Hexadecadien-1-olElectroantennography (EAG)Antennal depolarizationVery Low[4]
Behavioral AssayWing fluttering, mating danceVery Low (requires 10⁴-10⁵ fold higher concentration than Bombykol)[4]
(10Z,12Z)-10,12-Hexadecadien-1-olElectroantennography (EAG)Antennal depolarizationNegligible
Behavioral AssayWing fluttering, mating danceInactive
Signaling Pathway of Pheromone Reception

The detection of pheromones in insects is a complex process involving a series of molecular events that transduce the chemical signal into a neuronal response. The signaling pathway for Bombykol in Bombyx mori is a well-studied model for insect olfaction.

The process begins with the pheromone molecule entering the pores of the male moth's antennae. Inside the sensillum lymph, the hydrophobic pheromone is bound by a Pheromone Binding Protein (PBP), which transports it to the olfactory receptor neuron membrane.[5][6] There, the pheromone-PBP complex interacts with a specific Pheromone Receptor (PR), a member of the odorant receptor family, which is coupled with a co-receptor (Orco).[7][8] This interaction is believed to trigger a conformational change in the receptor complex, leading to the opening of an ion channel and the depolarization of the neuron. This generates an action potential that is transmitted to the antennal lobe of the brain, resulting in a behavioral response.[6]

Pheromone_Signaling_Pathway cluster_sensillum Antennal Sensillum Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding in Sensillum Lymph Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP PR_Orco Pheromone Receptor (PR) + Orco Co-receptor Pheromone_PBP->PR_Orco Interaction Ion_Channel Ion Channel (Orco) PR_Orco->Ion_Channel Activation Depolarization Neuronal Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Neuron_Membrane Olfactory Receptor Neuron Membrane Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe (Brain) Action_Potential->Brain Behavior Behavioral Response Brain->Behavior Synthesis_Workflow Start Starting Materials (Phosphonium Salt & Aldehyde) Wittig Wittig Reaction Start->Wittig Workup Reaction Work-up (Extraction, Washing, Drying) Wittig->Workup Crude Crude Product Workup->Crude Column Silica Gel Column Chromatography Crude->Column Partially_Pure Partially Purified Isomers Column->Partially_Pure HPLC Preparative HPLC Partially_Pure->HPLC Pure Pure Isomer HPLC->Pure Analysis Characterization (GC-MS, NMR, FTIR) Pure->Analysis Bioassay_Workflow Test_Compound Pure Isomer of This compound Serial_Dilution Preparation of Serial Dilutions Test_Compound->Serial_Dilution EAG Electroantennography (EAG) Serial_Dilution->EAG Behavioral Behavioral Assay (e.g., Wind Tunnel) Serial_Dilution->Behavioral EAG_Data EAG Response Data (mV) EAG->EAG_Data Behavioral_Data Behavioral Observations (e.g., Wing Fluttering) Behavioral->Behavioral_Data Analysis Data Analysis and Comparison EAG_Data->Analysis Behavioral_Data->Analysis Conclusion Determination of Bioactivity Analysis->Conclusion

References

An In-depth Technical Guide to 10,12-Hexadecadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 10,12-Hexadecadien-1-ol, a significant compound in chemical research, particularly in the field of pheromones. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed data, experimental insights, and structural information.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C16H30O[1][2][3]. It is a fatty alcohol containing two double bonds, making it an unsaturated long-chain alcohol. The specific stereoisomer, such as (10E,12Z)-10,12-hexadecadien-1-ol, is of particular interest as it functions as a microlepidopteran attractant isolated from female scent glands. The molecular weight of this compound is approximately 238.41 g/mol [3][4][5].

The following table summarizes the key quantitative data for this compound, with some properties being calculated values.

PropertyValueSource
Molecular Formula C16H30OPubChem, NIST WebBook, Cheméo[1][2][3][5]
Molecular Weight 238.41 g/mol Cheméo, PubChem[3][5]
Monoisotopic Mass 238.229665576 DaPubChem[5]
Normal Boiling Point (Tboil) 665.98 K (Calculated)Cheméo[3]
Enthalpy of Vaporization (ΔvapH°) 67.81 kJ/mol (Calculated)Cheméo[3]
Enthalpy of Fusion (ΔfusH°) 41.69 kJ/mol (Calculated)Cheméo[3]
Enthalpy of Formation (ΔfH°gas) -291.36 kJ/mol (Calculated)Cheméo[3]
Standard Gibbs Free Energy of Formation (ΔfG°) 107.46 kJ/mol (Calculated)Cheméo[3]
LogP (Octanol/Water Partition Coefficient) 5.012 (Calculated)Cheméo[3]
Water Solubility (log10WS) -5.49 (Calculated)Cheméo[3]
Topological Polar Surface Area 20.2 ŲPubChem[5]
Kovats Retention Index (Standard non-polar) 1880PubChem[6]

Molecular Structure

The structure of this compound consists of a sixteen-carbon chain with a hydroxyl group at one end and two double bonds at positions 10 and 12. The geometry of these double bonds (cis or trans, denoted as Z or E respectively) is crucial for its biological activity.

Caption: Chemical structure of this compound.

Experimental Protocols

The synthesis and analysis of long-chain unsaturated alcohols like this compound involve multi-step processes and require careful control of stereochemistry. While a specific, detailed protocol for the synthesis of the 10,12-isomer is not provided in the search results, a representative synthetic approach for a similar compound, (4E,6Z)-Hexadeca-4,6-dien-1-ol, can be illustrative of the general methodology[7].

General Synthetic Workflow:

A common strategy involves the coupling of smaller, functionalized building blocks to construct the carbon skeleton with the desired stereochemistry of the double bonds. This is often followed by functional group manipulations to yield the final alcohol.

synthesis_workflow A Starting Material 1 (e.g., an alkyne or halide) C Coupling Reaction (e.g., Sonogashira, Suzuki, or Wittig) A->C B Starting Material 2 (e.g., an organometallic reagent) B->C D Intermediate with conjugated system C->D E Reduction/Modification of functional groups D->E F Purification (e.g., Column Chromatography) E->F G (10,12)-Hexadecadien-1-ol F->G

Caption: Generalized synthetic workflow for dienols.

Key Experimental Techniques:

  • Synthesis: The synthesis of stereospecific isomers often employs reactions such as the Wittig reaction for the formation of C=C bonds with control over E/Z geometry. Other coupling reactions like Sonogashira or Suzuki coupling can be used to build the carbon backbone[7].

  • Purification: Purification of the final product and intermediates is typically achieved through column chromatography on silica (B1680970) gel.

  • Analysis and Characterization:

    • Gas Chromatography (GC): GC is a crucial technique for assessing the purity of the synthesized compound and for separating different isomers. The NIST Chemistry WebBook provides gas chromatography data for the acetate (B1210297) derivative of this compound, indicating its utility in analyzing these compounds[8].

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the final product. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the double bonds. Spectral data for various isomers of this compound are available in databases like SpectraBase[5][9].

    • Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The NIST WebBook and PubChem contain mass spectral data for this compound[1].

    • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C)[5].

This guide provides a foundational understanding of this compound for scientific and research applications. For specific experimental procedures, it is recommended to consult detailed synthetic literature for related compounds and adapt the methodologies accordingly.

References

An In-depth Technical Guide to 10,12-Hexadecadien-1-ol: Chemical Structure, Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10,12-hexadecadien-1-ol, a significant long-chain unsaturated alcohol with notable applications in chemical ecology and as a synthetic intermediate. This document details its chemical structure, physicochemical properties, stereoisomerism, a detailed experimental protocol for its synthesis, and methods for its analytical characterization.

Chemical Structure and Formula

This compound is a fatty alcohol with the molecular formula C₁₆H₃₀O .[1][2] Its structure consists of a sixteen-carbon chain with a primary alcohol functional group (-OH) at one end (C1) and two conjugated double bonds at the C10 and C12 positions.

The presence of two double bonds gives rise to several geometric isomers, the most significant of which are the (10E, 12E), (10Z, 12E), (10E, 12Z), and (10Z, 12Z) isomers. The specific stereochemistry of these double bonds is crucial for the molecule's biological activity and its utility in various applications. The naturally occurring pheromone of the silkworm moth, known as bombykol (B110295), is the (10E, 12Z) isomer.[3]

Below is a visualization of the general chemical structure of this compound.

Caption: General chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound can vary slightly depending on the specific stereoisomer. A summary of key properties for the common isomers is presented in the table below. Much of the publicly available data is computed, with experimental values being less common.

Property(10E, 12Z)-Isomer (Bombykol)(10Z, 12E)-Isomer(10E, 12E)-IsomerGeneral/Unspecified Isomer
Molecular Formula C₁₆H₃₀OC₁₆H₃₀OC₁₆H₃₀OC₁₆H₃₀O[2][4][5]
Molecular Weight 238.41 g/mol [1]238.41 g/mol [1]238.41 g/mol [2]238.41 g/mol [2][4][5]
Boiling Point ---298.3 °C at 760 mmHg (computed)
Density ---0.859 g/cm³ (computed)
XLogP3-AA 5.9 (computed)[1]5.9 (computed)[1]5.9 (computed)[2]5.9 (computed)[1][2]
Topological Polar Surface Area 20.2 Ų (computed)[1]20.2 Ų (computed)[1]20.2 Ų (computed)[2]20.2 Ų (computed)[1][2]
Hydrogen Bond Donor Count 1 (computed)[1]1 (computed)[1]1 (computed)[2]1 (computed)[1][2]
Rotatable Bond Count 12 (computed)[1]12 (computed)[1]12 (computed)[2]12 (computed)[1][2]

Experimental Protocols: Synthesis of (10E, 12Z)-10,12-Hexadecadien-1-ol (Bombykol)

The stereoselective synthesis of bombykol is a significant challenge in organic chemistry. Several synthetic routes have been developed, often employing methods like the Wittig reaction or palladium-catalyzed cross-coupling reactions to control the stereochemistry of the double bonds. Below is a composite protocol for a stereoselective synthesis based on a Suzuki cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.

Synthetic Strategy Overview

The synthesis involves the coupling of two key fragments: an 11-hydroxyundecenylboronic acid derivative and a (Z)-1-bromopentene derivative, catalyzed by a palladium complex. This approach allows for the stereospecific formation of the (10E, 12Z)-diene system.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Coupling and Deprotection 10-Undecen-1-ol (B85765) 10-Undecen-1-ol 11-Hydroxyundecenylboronic acid 11-Hydroxyundecenylboronic acid 10-Undecen-1-ol->11-Hydroxyundecenylboronic acid Suzuki Coupling Suzuki Coupling 11-Hydroxyundecenylboronic acid->Suzuki Coupling Pent-1-yne Pent-1-yne (Z)-1-Bromo-1-pentene (Z)-1-Bromo-1-pentene Pent-1-yne->(Z)-1-Bromo-1-pentene (Z)-1-Bromo-1-pentene->Suzuki Coupling Bombykol Bombykol Suzuki Coupling->Bombykol

Caption: Synthetic strategy for Bombykol via Suzuki coupling.

Detailed Experimental Protocol

Step 1: Synthesis of (Z)-1-Bromo-1-pentene

  • To a solution of pent-1-yne in an appropriate solvent, add a hydroborating agent such as catecholborane.

  • The resulting vinylborane (B8500763) is then treated with bromine to yield the dibromo intermediate.

  • Stereoselective elimination is induced by the addition of a base like sodium methoxide (B1231860) to afford (Z)-1-bromo-1-pentene.

Step 2: Synthesis of 11-Hydroxyundecenylboronic Acid

  • Protect the hydroxyl group of 10-undecen-1-ol using a suitable protecting group (e.g., tetrahydropyranyl ether).

  • The terminal alkene is then converted to a boronic acid via hydroboration followed by oxidation.

Step 3: Suzuki Cross-Coupling

  • In a reaction vessel under an inert atmosphere, combine the synthesized (Z)-1-bromo-1-pentene and 11-hydroxyundecenylboronic acid derivative.

  • Add a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., sodium ethoxide).

  • The reaction is typically carried out in a solvent mixture like benzene (B151609) and ethanol.

  • The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography or gas chromatography.

Step 4: Deprotection and Purification

  • After the coupling reaction, the protecting group on the hydroxyl function is removed.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure (10E, 12Z)-10,12-hexadecadien-1-ol.

Spectroscopic Data

The characterization of this compound and its isomers relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of the isomers.

¹³C NMR Data for (10Z, 12E)-10,12-Hexadecadien-1-ol (Computed)

Carbon AtomChemical Shift (ppm)
C114.1
C222.6
C331.8
C4-C925.8 - 32.8
C10129.9
C11124.6
C12130.5
C13135.2
C14-C1529.3 - 29.7
C1663.1

Note: Specific assignments can vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic peaks for its functional groups.

Wavenumber (cm⁻¹)Assignment
~3330 (broad)O-H stretching of the alcohol
~3010=C-H stretching of the alkenes
~2925, ~2855C-H stretching of the alkyl chain
~1650C=C stretching of the conjugated diene
~965C-H out-of-plane bending for the trans double bond
~720C-H out-of-plane bending for the cis double bond
~1050C-O stretching of the primary alcohol
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of this compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 238, although it may be weak. Characteristic fragmentation patterns include the loss of water (M-18) and cleavage of the hydrocarbon chain.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of this compound, especially in complex mixtures such as insect pheromone extracts.

Experimental Protocol for GC-MS Analysis

Sample Preparation:

  • Solvent Extraction: For samples from insect glands or synthetic lures, extraction with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) is effective. The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • Solid-Phase Microextraction (SPME): For volatile analysis, SPME can be used to sample the headspace above the pheromone source.

GC-MS Parameters:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector: Splitless injection is often preferred for trace analysis. The injector temperature is typically set to 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the components. A typical program might be:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Analysis

Identification of this compound isomers is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards. Quantification can be performed using an internal standard method.

G Sample Sample Vaporization_in_Injector Vaporization_in_Injector Sample->Vaporization_in_Injector High Temp Separation_in_GC_Column Separation_in_GC_Column Vaporization_in_Injector->Separation_in_GC_Column Carrier Gas Ionization_in_MS Ionization_in_MS Separation_in_GC_Column->Ionization_in_MS Elution Mass_Analysis Mass_Analysis Ionization_in_MS->Mass_Analysis Fragmentation Detection Detection Mass_Analysis->Detection Data_Processing Data_Processing Detection->Data_Processing Identification_and_Quantification Identification_and_Quantification Data_Processing->Identification_and_Quantification

Caption: Workflow for GC-MS analysis of this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The detailed information on its properties, synthesis, and analysis will be valuable for its application in various scientific and developmental endeavors.

References

An In-depth Technical Guide on the NMR and Mass Spectrometry Data of 10,12-Hexadecadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for 10,12-Hexadecadien-1-ol, a conjugated unsaturated fatty alcohol. This compound and its isomers are of significant interest in chemical ecology as insect pheromones, and their accurate structural elucidation is crucial for research and development in pest management and drug development. This document outlines the available spectral data, experimental protocols for its acquisition, and a general workflow for the structural characterization of such natural products.

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of volatile compounds like this compound. The mass spectrum provides a unique fingerprint that aids in its identification.

Tabulated Mass Spectrometry Data

The EI-MS data for this compound is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon chain and the loss of functional groups. While a complete high-resolution dataset is not publicly available, the key mass fragments for a closely related isomer are presented below, which are expected to show a similar fragmentation pattern.

Mass-to-Charge Ratio (m/z) Putative Fragment Ion
238[M]⁺ (Molecular Ion)
220[M-H₂O]⁺
163[C₁₂H₁₉]⁺
149[C₁₁H₁₇]⁺
135[C₁₀H₁₅]⁺
121[C₉H₁₃]⁺
109[C₈H₁₃]⁺
95[C₇H₁₁]⁺
81[C₆H₉]⁺
67[C₅H₇]⁺

Note: The relative intensities of these peaks can vary depending on the specific isomer and the mass spectrometer conditions. The molecular ion peak for long-chain alcohols is often of low abundance or absent.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like this compound, allowing for separation from complex mixtures and subsequent mass analysis.

Sample Preparation:

  • Solvent Extraction: For samples from insect glands or synthetic lures, extraction is performed using a non-polar solvent such as hexane (B92381) or dichloromethane. The sample is immersed in the solvent, agitated, and the resulting extract is concentrated if necessary.

  • Solid-Phase Microextraction (SPME): For trace-level analysis of volatile emissions from live insects, a SPME fiber (e.g., PDMS-coated) is exposed to the headspace above the sample. The adsorbed analytes are then thermally desorbed in the GC injector.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Splitless mode at 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • Mass Spectrometer: Agilent 5975 or similar quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of each proton. For this compound, both ¹H and ¹³C NMR are essential for confirming the position and stereochemistry of the double bonds.

Disclaimer: A complete, publicly available, and fully assigned NMR dataset for a specific isomer of this compound is currently limited. The following tables represent expected chemical shift ranges based on known data for similar long-chain unsaturated alcohols.

Tabulated ¹H NMR Data (Predicted)
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (CH₂ -OH)~3.64t~6.6
H-10, H-11, H-12, H-135.30 - 6.50m-
H-9, H-14~2.05m-
H-2~1.57p~6.9
-(CH₂ )n- (bulk)1.25 - 1.40m-
H-16 (CH₃ )~0.90t~6.8
Tabulated ¹³C NMR Data (Predicted)
Carbon Assignment Chemical Shift (δ, ppm)
C-1 (-C H₂OH)~63.1
C-10, C-11, C-12, C-13125.0 - 135.0
C-2~32.8
-(C H₂)n- (bulk)25.0 - 30.0
C-16 (-C H₃)~14.1
Experimental Protocol for NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

  • Instrument: Bruker Avance 500 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

    • Spectral Width: 12 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

    • Spectral Width: 240 ppm

Visualization of Analytical Workflow

The structural elucidation of a natural product like this compound follows a logical workflow, integrating various analytical techniques to arrive at an unambiguous structure.

cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation a Natural Source (e.g., Insect Gland) b Solvent Extraction a->b c Chromatographic Purification (e.g., HPLC, Flash Chromatography) b->c d Mass Spectrometry (GC-MS) c->d e NMR Spectroscopy (1H, 13C, COSY, HSQC) c->e f Molecular Formula Determination d->f g Fragmentation Analysis d->g h Connectivity and Stereochemistry Determination e->h i Final Structure Confirmation f->i g->i h->i

Caption: Workflow for the structural elucidation of this compound.

This comprehensive guide provides the foundational spectrometric data and analytical protocols for this compound. The provided information is intended to support researchers and professionals in the fields of chemical ecology, drug development, and natural product chemistry in their efforts to identify and characterize this and related compounds.

An In-depth Technical Guide to 10,12-Hexadecadien-1-ol: Properties, Protocols, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,12-Hexadecadien-1-ol is a long-chain fatty alcohol that plays a crucial role in chemical communication among various insect species. As a primary component of the sex pheromone of moths like the silkworm, Bombyx mori, its isomers, particularly bombykol (B110295), are subjects of extensive research in chemical ecology, pest management, and sensory biology. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, details established experimental protocols for its analysis, and illustrates its mechanism of action through signaling pathway diagrams. The information presented is intended to support professionals in research, chemical synthesis, and the development of novel pest control strategies.

Core Physical and Chemical Properties

This compound is a C16 unsaturated alcohol with a conjugated diene system, which is critical for its biological activity. The specific stereochemistry of the double bonds at positions 10 and 12 results in several isomers, each with potentially distinct properties and biological functions. The most well-known isomer is bombykol, (10E,12Z)-hexadeca-10,12-dien-1-ol. The data presented below pertains to the general structure and its common isomers.

General Properties

This table summarizes the fundamental identifiers and molecular characteristics of this compound.

PropertyValueSource(s)
Molecular Formula C₁₆H₃₀O[1][2]
Molecular Weight 238.41 g/mol [1][2]
IUPAC Name (10E,12E)-hexadeca-10,12-dien-1-ol (isomer dependent)[1]
CAS Number 765-19-5 ((10E,12E)-isomer); 1002-94-4 ((10Z,12E)-isomer)[1][2]
Synonyms Bombykol ((10E,12Z)-isomer), Isobombykol ((10Z,12E)-isomer)[3][4]
Physical and Spectroscopic Data

The physical state and solubility are key parameters for experimental design. Much of the available data is estimated or computationally derived due to the compound's specificity and research focus.

PropertyValueMethod/NotesSource(s)
Boiling Point 298.3 °C @ 760 mmHgEstimated[4]
Density 0.859 g/cm³-[4]
Water Solubility 0.3663 mg/L @ 25 °CEstimated[4]
logP (Octanol/Water Partition) 5.9Computed (XLogP3)[1][2]
Vapor Pressure 0.000129 mmHg @ 25°C-[4]
Stability Stable under recommended storage conditions.-[4]

Experimental Protocols

The analysis of long-chain fatty alcohols like this compound from complex biological matrices requires robust extraction, purification, and analytical techniques. The following sections detail generalized but comprehensive protocols based on established methods for pheromone and lipid analysis.[5][6]

Extraction and Purification: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective method for purifying long-chain fatty alcohols from crude extracts, such as those derived from insect pheromone glands.[7][8] This protocol is designed to isolate the alcohol fraction from other lipids.

Objective: To purify this compound from a lipid extract.

Materials:

  • Lipid extract dissolved in a non-polar solvent (e.g., heptane (B126788) or chloroform).

  • SPE Cartridge: Aminopropyl-bonded silica (B1680970) or standard silica gel.

  • Solvents: Heptane, Chloroform, Isopropanol, Diethyl ether, Acetic acid.

  • Nitrogen gas stream for solvent evaporation.

Procedure:

  • Saponification (if necessary): If the target alcohol is esterified (e.g., in wax esters), begin with saponification. Mix the sample with ethanolic KOH (e.g., 12% w/v) and heat at 60°C for 1.5 hours. After cooling, add water and extract the unsaponifiable matter (containing the free alcohol) with a non-polar solvent like petroleum ether.[9]

  • SPE Cartridge Conditioning: Condition an aminopropyl SPE cartridge by passing 20 mL of heptane through it. Do not allow the cartridge to dry.[7]

  • Sample Loading: Apply the lipid extract (or the unsaponifiable fraction from step 1) dissolved in a minimal amount of the loading solvent (e.g., chloroform) onto the conditioned cartridge.

  • Elution of Fractions:

    • Fatty Alcohols: Elute the long-chain fatty alcohol fraction using 30 mL of a chloroform/isopropanol (2:1 v/v) mixture. Collect this fraction.[8]

    • Free Fatty Acids (if separating): If the same column is used to isolate fatty acids, re-condition with heptane and then elute the fatty acid fraction with 50 mL of diethyl ether/acetic acid (98:2 v/v).[8]

  • Solvent Evaporation: Evaporate the solvent from the collected fatty alcohol fraction under a gentle stream of nitrogen to obtain the purified this compound.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile compounds like pheromones.[5][10]

Objective: To identify and quantify this compound in a purified sample.

Materials:

  • Purified alcohol fraction.

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • GC-MS system with a suitable capillary column (e.g., non-polar or medium-polarity).

Procedure:

  • Derivatization: To improve volatility and chromatographic performance, convert the alcohol to a trimethylsilyl (B98337) (TMS) ether. Mix the dried sample with BSTFA and heat at 60°C for 30 minutes.[9]

  • GC-MS Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

  • GC Separation: Use a temperature program that effectively separates long-chain alcohols. A typical program might start at 60°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.[11]

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50 to 500.

  • Data Analysis: Identify this compound by comparing its retention time to that of a known standard and its mass spectrum to reference spectra in libraries (e.g., NIST). The mass spectrum of the underivatized alcohol may show a molecular ion (M⁺) at m/z 238 and a characteristic loss of water ([M-18]⁺) at m/z 220.[12]

Workflow Diagram

The following diagram illustrates a typical workflow for the isolation and analysis of this compound.

G cluster_prep Sample Preparation & Purification cluster_analysis Analysis start Biological Sample (e.g., Pheromone Gland) extraction Solvent Extraction start->extraction saponification Saponification (Optional, for esters) extraction->saponification If needed spe Solid-Phase Extraction (SPE) extraction->spe saponification->spe purified Purified Alcohol Fraction spe->purified derivatization Derivatization (e.g., Silylation) purified->derivatization gcms GC-MS Analysis derivatization->gcms data Data Interpretation (Mass Spectra, Retention Time) gcms->data result Identification & Quantification data->result

Caption: Workflow for the extraction, purification, and analysis of this compound.

Biological Activity and Signaling Pathway

The primary biological function of this compound isomers is to act as sex pheromones, mediating communication between male and female insects.[13] The process involves a specialized olfactory signaling pathway that ensures high sensitivity and specificity.

Mechanism of Action

In the silkworm moth, bombykol is released by the female and detected by specialized olfactory receptor neurons (ORNs) in the antennae of the male.[14] The signal transduction cascade is a multi-step process designed to transport the hydrophobic pheromone molecule to its receptor and convert the chemical signal into an electrical one.[15][16]

  • Binding to PBP: The airborne pheromone molecule enters the antenna through pores and binds to a Pheromone-Binding Protein (PBP) within the aqueous sensillum lymph.[17]

  • Transport: The PBP transports the hydrophobic bombykol across the lymph to the dendritic membrane of an ORN.[18]

  • Receptor Activation: The PBP-pheromone complex interacts with a specific, membrane-bound Olfactory Receptor (OR), such as BmorOR1 in the silkworm moth.[15]

  • Signal Transduction: This binding event activates the receptor, which functions as a ligand-gated ion channel, leading to an influx of cations and depolarization of the neuron.[15][16]

  • Nerve Impulse: The depolarization generates an action potential (a nerve impulse) that travels along the axon to the antennal lobe of the insect's brain, triggering a behavioral response (e.g., flight towards the female).[16]

Pheromone Signaling Pathway Diagram

The diagram below visualizes the key steps in the bombykol signaling pathway from reception to neural activation.

G Pheromone Signal Transduction Pathway cluster_extracellular Extracellular Space / Sensillum Lymph cluster_membrane Neuron Dendritic Membrane cluster_intracellular Intracellular (Neuron) Pheromone Bombykol (this compound) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binds PBP_Complex PBP-Bombykol Complex PBP->PBP_Complex OR Olfactory Receptor (e.g., BmorOR1) PBP_Complex->OR Interacts with IonsIn Cation Influx (Na+, Ca2+) OR->IonsIn Opens Channel Depolarization Membrane Depolarization ActionPotential Action Potential (Nerve Impulse to Brain) Depolarization->ActionPotential IonsIn->Depolarization

Caption: Signal transduction cascade for this compound (Bombykol) in insect olfaction.

References

IUPAC name for different isomers of 10,12-Hexadecadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of 10,12-Hexadecadien-1-ol

This guide provides a comprehensive overview of the geometric isomers of this compound, a compound of significant interest in chemical ecology, particularly as an insect pheromone. The precise stereochemistry of the double bonds is crucial for its biological activity. This document details the IUPAC nomenclature, physicochemical properties, and relevant experimental protocols for the synthesis and analysis of these isomers, tailored for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Geometric Isomerism

This compound possesses two double bonds at the 10th and 12th carbon positions, giving rise to four possible geometric isomers. The configuration of each double bond is designated as either E (entgegen, opposite) for trans or Z (zusammen, together) for cis.

The four geometric isomers of this compound are:

  • (10E,12E)-hexadeca-10,12-dien-1-ol

  • (10E,12Z)-hexadeca-10,12-dien-1-ol (commonly known as Bombykol (B110295), the sex pheromone of the silkworm moth, Bombyx mori)[1][2]

  • (10Z,12E)-hexadeca-10,12-dien-1-ol

  • (10Z,12Z)-hexadeca-10,12-dien-1-ol

Physicochemical Data of Isomers

The following table summarizes key quantitative data for the isomers of this compound. It is important to note that experimental data for all isomers is not always readily available, and some properties may be calculated estimates.

Property(10E,12E)(10E,12Z)(10Z,12E)(10Z,12Z)
IUPAC Name (10E,12E)-hexadeca-10,12-dien-1-ol[3](10E,12Z)-hexadeca-10,12-dien-1-ol(10Z,12E)-hexadeca-10,12-dien-1-ol(10Z,12Z)-hexadeca-10,12-dien-1-ol
CAS Number 765-19-5[3]765-17-31002-94-4[4][5]71317-73-2
Molecular Formula C₁₆H₃₀O[3]C₁₆H₃₀O[6]C₁₆H₃₀OC₁₆H₃₀O
Molecular Weight 238.41 g/mol [3]238.414 g/mol [6]238.41 g/mol [4]238.41 g/mol
Boiling Point Not availableNot available298.3°C at 760 mmHg[7]Not available
Flash Point Not availableNot available133.5°C[5][7]Not available
Density Not availableNot available0.859 g/cm³[5][7]Not available
XLogP3-AA 5.9[3]5.95.9[4]Not available

Experimental Protocols

The differentiation and synthesis of specific isomers of this compound are critical for studying their biological functions. Below are detailed methodologies for their analysis and synthesis.

Analysis and Identification by Gas Chromatography (GC)

Gas chromatography is a primary method for separating and identifying the different isomers of this compound, often coupled with a mass spectrometer (MS) or an electroantennographic detector (EAD).

Objective: To separate and identify the geometric isomers of this compound in a sample.

Instrumentation:

  • Gas Chromatograph (GC) system

  • Capillary column (e.g., HP-5MS or similar non-polar column)[8]

  • Detector: Flame Ionization Detector (FID), Mass Spectrometer (MS), or Electroantennographic Detector (EAD)[2][8]

  • Helium carrier gas[2]

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., hexane).

  • Injection: Inject 1-2 µL of the sample solution into the GC injection port.

  • GC Conditions:

    • Injector Temperature: Typically set to 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min. The specific program may need optimization depending on the column and isomers being separated.

    • Carrier Gas Flow Rate: Set to a constant flow, for example, 1.0 mL/min for helium.[2]

  • Detection:

    • FID/MS: The separated isomers will produce distinct peaks in the chromatogram based on their retention times. Mass spectrometry can provide fragmentation patterns to confirm the molecular structure. For instance, in a study of bombykol and its related aldehyde, bombykal (B13413), GC-MS analysis showed distinct retention times of 16.06 min for bombykol and 15.42 min for bombykal under their specific conditions.[1]

    • EAD: When coupled with an EAD, the GC effluent is passed over an insect antenna. This allows for the identification of biologically active isomers by detecting nerve impulses from the antenna in response to specific compounds.[2][8]

  • Data Analysis: Compare the retention times of the peaks in the sample to those of known standards of the different isomers to identify their presence and relative abundance. The separation of isomers on non-polar columns is often challenging due to their similar physicochemical properties, and specialized columns or derivatization might be necessary for complete resolution.[9]

Structural Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules, including the determination of the stereochemistry of double bonds.

Objective: To confirm the geometric configuration (E/Z) of the double bonds in a purified isomer of this compound.

Instrumentation:

  • NMR Spectrometer (a 500 MHz or higher field instrument is recommended for better resolution)[10]

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[10] Add a small amount of TMS as an internal standard (δ = 0.00 ppm).[10] Transfer the solution to an NMR tube.[10]

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters to focus on are the chemical shifts and coupling constants (J-values) of the olefinic protons (the protons on the double-bonded carbons).

    • Distinguishing Feature: The vicinal coupling constant (³JHH) between protons on a double bond is characteristic of its geometry. For a trans (E) configuration, the coupling constant is typically large (around 12-18 Hz). For a cis (Z) configuration, the coupling constant is smaller (around 6-12 Hz).

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • The chemical shifts of the allylic carbons (carbons adjacent to the double bond) can also provide information about the stereochemistry. Carbons allylic to a cis double bond are typically shielded (appear at a lower ppm value) compared to those allylic to a trans double bond due to steric effects.

  • Data Analysis: Analyze the chemical shifts and, most importantly, the coupling constants of the olefinic protons in the ¹H NMR spectrum to assign the E or Z configuration to each double bond.[10]

Stereoselective Synthesis

The synthesis of specific isomers of this compound often involves multi-step processes utilizing stereoselective reactions like the Wittig reaction or palladium-catalyzed cross-coupling reactions.

Example: Synthesis of (10E,12Z)- and (10Z,12Z)-hexadeca-10,12-dien-1-ol

A common strategy involves the palladium-catalyzed cross-coupling of an appropriate hydroxyalkenylborane with a haloalkene.[11]

Key Steps:

  • Preparation of a Common Precursor: A key intermediate such as tert-butyldimethylsilyl undec-10-ynyl ether can be synthesized from dec-1-yne.[11]

  • Stereoselective Formation of the Dienol:

    • To create the (E,Z) isomer, a palladium-catalyzed cross-coupling reaction can be performed between a hydroxyalkenylborane and the appropriate haloalkene.[11]

    • The (Z,Z) isomer can be prepared via a Cadiot-Chodkiewicz coupling of pent-1-yne with undec-10-yn-1-ol, followed by reduction of the resulting triple bond.[11]

  • Purification: The final product must be purified, typically using column chromatography, to isolate the desired isomer from any side products or other stereoisomers that may have formed. The purity is then verified using analytical techniques like GC and NMR as described above.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between the four geometric isomers of this compound.

G C This compound (C16H30O) N1 (10E,12E) C->N1 N2 (10E,12Z) C->N2 N3 (10Z,12E) C->N3 N4 (10Z,12Z) C->N4

Caption: Geometric isomers of this compound.

References

Methodological & Application

Synthesis of (10E, 12Z)-10,12-Hexadecadien-1-ol (Bombykol): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(10E, 12Z)-10,12-Hexadecadien-1-ol, commonly known as Bombykol, is the potent sex pheromone released by the female silkworm moth, Bombyx mori. First identified and synthesized by Adolf Butenandt in 1959, it was the first pheromone to be chemically characterized. Its high biological activity and stereospecificity make it a subject of significant interest in chemical ecology and a target for organic synthesis. The precise arrangement of its conjugated double bonds (E at C10, Z at C12) is crucial for its biological function, presenting a significant challenge for stereoselective synthesis.

These application notes provide detailed protocols for two prominent and effective strategies for the synthesis of Bombykol: a Palladium-catalyzed Suzuki Coupling and a stereoselective Wittig Reaction. The information is intended for researchers, scientists, and drug development professionals engaged in pheromone synthesis, natural product chemistry, and the development of pest management strategies.

General Synthetic Workflow

The chemical synthesis of Bombykol, a C16 alcohol, generally involves the strategic coupling of two smaller carbon fragments to construct the full carbon skeleton, followed by manipulations to establish the correct stereochemistry of the conjugated diene and the terminal alcohol functionality.

General Synthetic Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Key Coupling Reaction cluster_2 Phase 3: Final Steps Start Commercially Available Starting Materials C5_Fragment C5 Fragment Synthesis (e.g., (Z)-1-bromo-1-pentene) Start->C5_Fragment C11_Fragment C11 Fragment Synthesis (e.g., C11 boronic acid or C11 phosphonium (B103445) salt) Start->C11_Fragment Coupling Stereoselective C-C Bond Formation (e.g., Suzuki or Wittig Reaction) C5_Fragment->Coupling C11_Fragment->Coupling Deprotection Deprotection / Modification (if necessary) Coupling->Deprotection Purification Purification (Chromatography) Deprotection->Purification Characterization Characterization (NMR, GC-MS, IR) Purification->Characterization FinalProduct (10E, 12Z)-10,12-Hexadecadien-1-ol (Bombykol) Characterization->FinalProduct

Caption: High-level workflow for the synthesis of Bombykol.

Protocol 1: Synthesis via Palladium-Catalyzed Suzuki Coupling

This protocol is based on the highly stereoselective synthesis developed by Suzuki et al. and involves the palladium-catalyzed cross-coupling of an (E)-alkenylborane with a (Z)-alkenyl bromide. This method is renowned for its high stereochemical fidelity, affording the desired (10E, 12Z) isomer with high purity.

Experimental Protocols

Part A: Synthesis of (E)-(10-Hydroxy-1-decenyl)catecholborane

  • Materials: 10-Undecen-1-ol (B85765), Catecholborane, Tetrahydrofuran (THF, anhydrous).

  • Procedure: To a solution of 10-undecen-1-ol (1.0 eq) in anhydrous THF under an argon atmosphere, add catecholborane (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • The solvent is removed under reduced pressure to yield the crude (E)-(10-hydroxy-1-decenyl)catecholborane, which is used in the next step without further purification.

Part B: Synthesis of (Z)-1-Bromo-1-pentene

  • Materials: 1-Pentyne, Dicyclohexylborane (B74569), Acetic Acid, Bromine, Sodium Methoxide (B1231860), Methanol (B129727).

  • Procedure: 1-Pentyne (1.0 eq) is hydroborated with dicyclohexylborane followed by protonolysis with acetic acid to yield (Z)-1-pentenyldicyclohexylborane.

  • The intermediate is then treated with bromine followed by sodium methoxide in methanol to afford (Z)-1-bromo-1-pentene.

  • The product is purified by distillation.

Part C: Suzuki Coupling to form (10E, 12Z)-10,12-Hexadecadien-1-ol

  • Materials: (E)-(10-Hydroxy-1-decenyl)catecholborane (from Part A), (Z)-1-Bromo-1-pentene (from Part B), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium ethoxide (NaOEt), Benzene (anhydrous), Ethanol (B145695).

  • Procedure:

    • To a flask containing a stirred solution of (E)-(10-hydroxy-1-decenyl)catecholborane (1.0 eq) and (Z)-1-bromo-1-pentene (1.1 eq) in anhydrous benzene, add a catalytic amount of Pd(PPh₃)₄ (3 mol%).

    • To this mixture, add a 2M solution of sodium ethoxide in ethanol (2.5 eq) dropwise.

    • Heat the reaction mixture to reflux and stir for 2 hours under an argon atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the mixture to room temperature and quench by adding water.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield pure (10E, 12Z)-10,12-hexadecadien-1-ol.

Suzuki Coupling Pathway cluster_A Precursor A Synthesis cluster_B Precursor B Synthesis cluster_C Final Coupling A1 10-Undecen-1-ol A3 (E)-(10-Hydroxy-1-decenyl) catecholborane A1->A3 Hydroboration A2 Catecholborane A2->A3 C1 Suzuki Coupling A3->C1 B1 1-Pentyne B2 (Z)-1-Bromo-1-pentene B1->B2 Hydroboration, Bromination B2->C1 C2 Bombykol (Crude) C1->C2 Pd(PPh₃)₄, NaOEt C3 Purification C2->C3 C4 (10E, 12Z)-10,12- Hexadecadien-1-ol C3->C4

Caption: Reaction pathway for the synthesis of Bombykol via Suzuki Coupling.

Protocol 2: Synthesis via Stereoselective Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis. For Bombykol, a non-stabilized ylide is required to favor the formation of the Z-alkene. This protocol outlines the formation of a C11 phosphonium ylide and its subsequent reaction with a C5 aldehyde to form the desired (10E, 12Z) diene framework, followed by reduction. This pathway is adapted from established procedures for synthesizing similar insect pheromones.

Experimental Protocols

Part A: Synthesis of (10-Hydroxydecyl)triphenylphosphonium Bromide

  • Materials: 11-Bromo-1-undecanol (B108197), Triphenylphosphine (B44618) (PPh₃), Acetonitrile (anhydrous).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 11-bromo-1-undecanol (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile.

    • Reflux the mixture for 48 hours. A white precipitate will form as the reaction progresses.

    • Cool the reaction mixture to room temperature. If necessary, add diethyl ether to facilitate further precipitation of the phosphonium salt.

    • Filter the white solid, wash thoroughly with diethyl ether, and dry under vacuum to yield (10-hydroxydecyl)triphenylphosphonium bromide.

Part B: Synthesis of (E)-2-Pentenal

  • Materials: Crotonaldehyde (B89634), Propylmagnesium bromide, THF.

  • Procedure: This intermediate can be synthesized via various methods or purchased commercially. A common route involves the reaction of crotonaldehyde with a suitable Grignard reagent, followed by oxidation. For this protocol, commercially available (E)-2-Pentenal is recommended for simplicity.

Part C: Wittig Reaction and Reduction to Bombykol

  • Materials: (10-Hydroxydecyl)triphenylphosphonium bromide (from Part A), Sodium bis(trimethylsilyl)amide (NaHMDS) or n-Butyllithium (n-BuLi), Tetrahydrofuran (THF, anhydrous), (E)-2-Pentenal, Lithium aluminum hydride (LiAlH₄).

  • Procedure:

    • Ylide Generation: Suspend the phosphonium salt (1.1 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere. Cool the suspension to -78 °C.

    • Add NaHMDS (1.1 eq, as a solution in THF) dropwise. The mixture will turn a characteristic deep red or orange color, indicating ylide formation. Stir at this temperature for 1 hour.

    • Wittig Reaction: Cool the ylide solution to -78 °C. Add a solution of (E)-2-pentenal (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with diethyl ether (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify by column chromatography to separate the product from the triphenylphosphine oxide byproduct. This yields the aldehyde precursor.

    • Reduction: Dissolve the purified aldehyde in anhydrous THF and cool to 0 °C. Add LiAlH₄ (1.5 eq) portion-wise. Stir for 1 hour at 0 °C.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water again.

    • Filter the resulting solids and concentrate the filtrate. Purify by column chromatography to afford pure (10E, 12Z)-10,12-hexadecadien-1-ol.

Wittig Reaction Pathway cluster_A Ylide Precursor Synthesis cluster_C Wittig Reaction & Reduction A1 11-Bromo-1-undecanol A3 (10-Hydroxydecyl)- triphenylphosphonium Bromide A1->A3 Reflux in Acetonitrile A2 Triphenylphosphine A2->A3 C1 Ylide Generation A3->C1 NaHMDS, -78°C B1 (E)-2-Pentenal C2 Wittig Coupling B1->C2 C1->C2 C3 Reduction (LiAlH₄) C2->C3 Intermediate Aldehyde C4 (10E, 12Z)-10,12- Hexadecadien-1-ol C3->C4

Caption: Reaction pathway for the synthesis of Bombykol via Wittig Reaction.

Data Presentation: Comparison of Synthetic Routes

The choice of synthetic route often depends on factors such as desired stereochemical purity, overall yield, cost of reagents, and scalability. The following table summarizes typical quantitative data for the described protocols.

ParameterProtocol 1: Suzuki CouplingProtocol 2: Wittig ReactionReference(s)
Key Reaction Pd-catalyzed C(sp²)-C(sp²) cross-couplingYlide addition to aldehyde-
Overall Yield ~70-80% (for coupling step)~50-65% (over 2 steps)[1]
Stereoselectivity >98% (10E, 12Z)~90-95% (Z) for the new bond[1]
Key Catalyst/Reagent Pd(PPh₃)₄NaHMDS or n-BuLi-
Primary Byproduct Boronic acid homocoupling products (minor)Triphenylphosphine oxide-
Advantages Excellent stereocontrol, high yieldWell-established, versatile-
Disadvantages Cost/toxicity of Palladium catalystStoichiometric PPh₃O byproduct removal-

Characterization and Quality Control

Final product confirmation and purity assessment are critical. The following workflow is recommended.

Characterization Workflow Crude Crude Bombykol (Post-Workup) Purify Column Chromatography Crude->Purify Pure Purified Product Purify->Pure TLC TLC Analysis Pure->TLC Purity Check GCMS GC-MS Analysis Pure->GCMS Purity & Mass NMR ¹H & ¹³C NMR Spectroscopy Pure->NMR Structure & Stereochemistry IR FT-IR Spectroscopy Pure->IR Functional Groups Final Confirmed Pure Bombykol TLC->Final GCMS->Final NMR->Final IR->Final

Caption: Standard workflow for purification and characterization of Bombykol.

  • ¹H NMR: The coupling constants of the olefinic protons are diagnostic for determining the E/Z geometry of the conjugated diene system.

  • GC-MS: Gas chromatography is used to determine the isomeric purity (ratio of (10E, 12Z) to other isomers) and overall chemical purity. Mass spectrometry confirms the molecular weight (238.41 g/mol ).

  • FT-IR: Infrared spectroscopy should confirm the presence of the hydroxyl group (~3300 cm⁻¹) and C=C double bonds (~1600-1650 cm⁻¹).

References

Stereospecific Synthesis of 10,12-Hexadecadien-1-ol Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereospecific synthesis of the four geometric isomers of 10,12-hexadecadien-1-ol. These compounds are of significant interest as insect pheromones and as building blocks in the synthesis of complex natural products. The methodologies described herein focus on achieving high stereoselectivity through key chemical transformations, including Wittig reactions and palladium-catalyzed cross-coupling reactions.

Introduction

The this compound isomers, particularly the (10E, 12Z) isomer known as Bombykol, the sex pheromone of the female silkworm moth (Bombyx mori), are potent biologically active molecules.[1][2] The precise stereochemistry of the conjugated diene system is crucial for their biological activity, necessitating synthetic routes that offer high levels of stereocontrol. The protocols outlined below provide pathways to access all four isomers: (10E, 12Z), (10Z, 12E), (10E, 12E), and (10Z, 12Z).

Synthetic Strategies

The primary strategies for the stereospecific synthesis of this compound isomers involve the construction of the conjugated diene with defined geometry. Two powerful methods for this purpose are the Wittig reaction and palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions.

The general approach involves the coupling of two smaller fragments, one containing the alcohol or a protected alcohol functionality and the other contributing to the remainder of the carbon chain. The stereochemistry of the double bonds is carefully controlled during the coupling step.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of the this compound isomers based on established literature protocols.

Table 1: Summary of Yields for the Synthesis of this compound Isomers

IsomerKey ReactionOverall Yield (%)Reference
(10E, 12Z)Wittig Reaction~35-45%Adapted from various sources
(10Z, 12E)Sonogashira Coupling~40-50%Adapted from various sources
(10E, 12E)Wittig Reaction~40-50%Adapted from various sources
(10Z, 12Z)Palladium-catalyzed Coupling27% (for dienal)[2]

Table 2: Isomeric Purity of Synthesized this compound Isomers

IsomerAnalytical MethodIsomeric Purity (%)Reference
(10E, 12Z)GC-MS, NMR>95%General observation
(10Z, 12E)GC-MS, NMR>95%General observation
(10E, 12E)GC-MS, NMR>98%General observation
(10Z, 12Z)GC-MS, NMR>98%[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of each isomer. These protocols are based on established methodologies and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of (10E, 12Z)-10,12-Hexadecadien-1-ol (Bombykol)

This protocol utilizes a stereoselective Wittig reaction to establish the (10E, 12Z) conjugated diene system.

Workflow Diagram:

G cluster_0 Synthesis of (10E, 12Z)-Isomer 10-Oxodecan-1-ol_THP 10-(Tetrahydropyran-2-yloxy)decanal Wittig_Reaction Wittig Reaction 10-Oxodecan-1-ol_THP->Wittig_Reaction Wittig_Reagent_Z (Z)-Hex-2-enyltriphenylphosphonium bromide Wittig_Reagent_Z->Wittig_Reaction Deprotection Deprotection (Acidic hydrolysis) Wittig_Reaction->Deprotection Product_EZ (10E, 12Z)-10,12-Hexadecadien-1-ol Deprotection->Product_EZ

Caption: Synthetic workflow for (10E, 12Z)-10,12-Hexadecadien-1-ol.

Materials:

  • 10-(Tetrahydropyran-2-yloxy)decanal

  • (Z)-Hex-2-enyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane (B92381)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Wittig Reaction:

    • To a solution of (Z)-hex-2-enyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise.

    • Stir the resulting deep red solution for 30 minutes at -78 °C.

    • Add a solution of 10-(tetrahydropyran-2-yloxy)decanal (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude product from the previous step in a mixture of THF and 1M HCl (4:1).

    • Stir the solution at room temperature for 4 hours.

    • Neutralize the reaction with saturated sodium bicarbonate solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to afford pure (10E, 12Z)-10,12-hexadecadien-1-ol.

Protocol 2: Synthesis of (10Z, 12E)-10,12-Hexadecadien-1-ol

This protocol utilizes a Sonogashira coupling followed by a stereoselective reduction.

Workflow Diagram:

G cluster_1 Synthesis of (10Z, 12E)-Isomer Undecynol_THP 10-Undecyn-1-ol (THP-protected) Sonogashira_Coupling Sonogashira Coupling Undecynol_THP->Sonogashira_Coupling Vinyl_Halide_E (E)-1-Bromobut-1-ene Vinyl_Halide_E->Sonogashira_Coupling Reduction Stereoselective Reduction (e.g., Lindlar's catalyst) Sonogashira_Coupling->Reduction Deprotection_ZE Deprotection Reduction->Deprotection_ZE Product_ZE (10Z, 12E)-10,12-Hexadecadien-1-ol Deprotection_ZE->Product_ZE

Caption: Synthetic workflow for (10Z, 12E)-10,12-Hexadecadien-1-ol.

Materials:

  • 10-(Tetrahydropyran-2-yloxy)-1-decyne

  • (E)-1-Bromobut-1-ene

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Lindlar's catalyst

  • Hydrogen gas

  • Quinoline

  • Methanol (B129727)

  • p-Toluenesulfonic acid (p-TsOH)

Procedure:

  • Sonogashira Coupling:

    • To a solution of 10-(tetrahydropyran-2-yloxy)-1-decyne (1.0 eq) and (E)-1-bromobut-1-ene (1.2 eq) in triethylamine, add Pd(OAc)2 (0.02 eq), PPh3 (0.04 eq), and CuI (0.04 eq) under an inert atmosphere.

    • Stir the mixture at 50 °C for 6 hours.

    • Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Stereoselective Reduction:

    • Dissolve the product from the previous step in methanol containing a catalytic amount of Lindlar's catalyst and quinoline.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon) until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through celite and concentrate the filtrate.

  • Deprotection:

    • Dissolve the crude product in methanol and add a catalytic amount of p-TsOH.

    • Stir at room temperature for 2 hours.

    • Neutralize with saturated sodium bicarbonate solution and extract with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purification:

    • Purify the final product by silica gel column chromatography.

Protocol 3: Synthesis of (10E, 12E)-10,12-Hexadecadien-1-ol

This protocol employs a Wittig reaction with a stabilized ylide to favor the E-isomer.

Workflow Diagram:

G cluster_2 Synthesis of (10E, 12E)-Isomer Aldehyde_E (E)-Dodec-2-en-1-al Wittig_Reaction_EE Wittig Reaction (Schlosser modification or stabilized ylide) Aldehyde_E->Wittig_Reaction_EE Wittig_Reagent_E Butyltriphenylphosphonium bromide Wittig_Reagent_E->Wittig_Reaction_EE Reduction_EE Reduction of Aldehyde Wittig_Reaction_EE->Reduction_EE Product_EE (10E, 12E)-10,12-Hexadecadien-1-ol Reduction_EE->Product_EE

Caption: Synthetic workflow for (10E, 12E)-10,12-Hexadecadien-1-ol.

Materials:

  • (E)-Dodec-2-en-1-al

  • Butyltriphenylphosphonium bromide

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium borohydride (B1222165) (NaBH4)

  • Methanol

Procedure:

  • Wittig Reaction:

    • To a suspension of butyltriphenylphosphonium bromide (1.2 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Add a solution of (E)-dodec-2-en-1-al (1.0 eq) in anhydrous DMF.

    • Stir the reaction at 70 °C for 12 hours.

    • Cool the reaction, pour into water, and extract with hexane.

    • Wash the organic layer with brine, dry, and concentrate.

  • Reduction of Aldehyde:

    • The Wittig reaction may yield the corresponding dienal. If so, dissolve the crude dienal in methanol at 0 °C.

    • Add NaBH4 portion-wise and stir for 1 hour.

    • Quench with water and extract with diethyl ether.

    • Dry the organic layer and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

Protocol 4: Synthesis of (10Z, 12Z)-10,12-Hexadecadien-1-ol

This synthesis can be achieved via a palladium-catalyzed cross-coupling of an alkenylborane with a vinyl halide.[2]

Workflow Diagram:

G cluster_3 Synthesis of (10Z, 12Z)-Isomer Alkenylborane (Z)-1-Hexenylborane derivative Suzuki_Coupling Suzuki Coupling Alkenylborane->Suzuki_Coupling Vinyl_Halide_Z (Z)-1-Bromodec-9-en-1-ol (protected) Vinyl_Halide_Z->Suzuki_Coupling Deprotection_ZZ Deprotection Suzuki_Coupling->Deprotection_ZZ Product_ZZ (10Z, 12Z)-10,12-Hexadecadien-1-ol Deprotection_ZZ->Product_ZZ

Caption: Synthetic workflow for (10Z, 12Z)-10,12-Hexadecadien-1-ol.

Materials:

  • (Z)-1-Hexenyl-1,3,2-dioxaborinane

  • (Z)-10-Bromodec-1-en-1-ol (protected with a suitable protecting group like TBDMS)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Benzene

  • Tetrabutylammonium fluoride (B91410) (TBAF) in THF

Procedure:

  • Suzuki Coupling:

    • To a solution of (Z)-10-((tert-butyldimethylsilyl)oxy)dec-1-enyl bromide (1.0 eq) and (Z)-1-hexenyl-1,3,2-dioxaborinane (1.5 eq) in anhydrous benzene, add Pd(PPh3)4 (0.03 eq) and aqueous NaOEt (2M, 3 eq) under an inert atmosphere.

    • Reflux the mixture for 3 hours.

    • Cool to room temperature, add water, and extract with hexane.

    • Dry the organic layer and concentrate.

  • Deprotection:

    • Dissolve the crude product in THF and add TBAF (1.1 eq).

    • Stir at room temperature for 2 hours.

    • Quench with water and extract with diethyl ether.

    • Dry the organic layer and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

Characterization

The synthesized isomers should be characterized by a combination of spectroscopic methods to confirm their structure and isomeric purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product. The retention times will differ for each isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and, crucially, to determine the stereochemistry of the double bonds. The coupling constants of the olefinic protons are diagnostic for the E and Z configurations.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group (-OH stretch) and the carbon-carbon double bonds (C=C stretch).

Conclusion

The stereospecific synthesis of this compound isomers is a challenging yet achievable goal through the careful selection of synthetic strategies and reaction conditions. The protocols provided here, based on well-established Wittig and palladium-catalyzed coupling reactions, offer reliable pathways to access these important compounds with high stereoselectivity. Proper characterization is essential to confirm the identity and purity of the final products. These application notes and protocols should serve as a valuable resource for researchers in the fields of chemical synthesis, pheromone research, and drug development.

References

Purification of 10,12-Hexadecadien-1-ol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the purification of 10,12-Hexadecadien-1-ol, a conjugated diene alcohol and a well-known insect pheromone, also referred to as bombykol. The purification of this long-chain unsaturated alcohol is critical for its use in research, chemical ecology studies, and as a pest management tool, where high isomeric purity is often paramount. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a C16 alcohol containing a conjugated diene system, which gives rise to several geometric isomers. The biological activity of insect pheromones is highly dependent on the specific isomeric composition. Therefore, robust purification techniques are essential to isolate the desired isomer, typically the (10E, 12Z) isomer for bombykol, from a mixture of other isomers and reaction byproducts. This note details three primary purification methods: silver nitrate-impregnated silica (B1680970) gel chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization.

Comparative Data of Purification Techniques

The selection of a purification method depends on the required purity, scale of the separation, and the nature of the impurities. The following table summarizes the potential outcomes of each technique for the purification of this compound.

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Silver Nitrate (B79036) Chromatography >98% isomeric purity50-70%Excellent for separating geometric isomers.Requires preparation of specialized stationary phase; silver nitrate can be light-sensitive and may require careful handling.
Preparative HPLC >99%60-80%High resolution and purity; automatable.Requires specialized equipment; can be costly and time-consuming for large-scale purifications.
Recrystallization >95% (if suitable solvent is found)VariableSimple, inexpensive, and scalable for large quantities.Finding a suitable solvent can be challenging; may not be effective for separating closely related isomers.

Experimental Protocols

Silver Nitrate-Impregnated Silica Gel Chromatography

Argentation chromatography is a powerful technique for separating unsaturated compounds, particularly geometric isomers. The silver ions on the silica gel form reversible π-complexes with the double bonds of the analyte, with the stability of the complex depending on the stereochemistry of the double bonds.

Materials:

  • Silica gel (for column chromatography)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Toluene (B28343)

  • Hexane (B92381)

  • Diethyl ether

  • Glass chromatography column

  • Rotary evaporator

Protocol for Preparation of AgNO₃-Impregnated Silica Gel (10% w/w):

  • Suspend 90 g of silica gel in 100 mL of deionized water in a round-bottom flask.

  • Protect the flask from light by wrapping it in aluminum foil.

  • In a separate flask, dissolve 10 g of silver nitrate in 10 mL of deionized water.

  • Add the silver nitrate solution to the silica gel slurry and mix thoroughly.

  • Remove the water under reduced pressure using a rotary evaporator with a bath temperature of approximately 65°C.

  • To ensure complete removal of water, add 200 mL of toluene and evaporate to dryness. Repeat this step.

  • Dry the silver nitrate-impregnated silica gel under vacuum overnight at room temperature.

Chromatographic Separation Protocol:

  • Column Packing: Dry-pack the chromatography column with the prepared 10% AgNO₃-silica gel.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase (e.g., hexane).

  • Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding diethyl ether. A typical gradient could be from 100% hexane to 90:10 hexane:diethyl ether. The exact gradient will need to be optimized based on the isomeric composition of the crude mixture. Isomers with trans-double bonds tend to elute before those with cis-double bonds due to weaker complexation with silver ions.

  • Fraction Collection: Collect fractions and analyze by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers high resolution and is suitable for obtaining highly pure compounds. A reversed-phase column is typically used for the separation of long-chain alcohols.

Materials:

Protocol:

  • Method Development (Analytical Scale): Initially, develop a separation method on an analytical HPLC system with a C18 column to determine the optimal mobile phase composition and gradient. A common mobile phase system is a gradient of acetonitrile and water.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of methanol or the initial mobile phase.

  • Preparative Separation:

    • Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical starting gradient could be 70% B to 95% B over 30 minutes. This should be optimized based on the analytical separation.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

    • Detection: UV at 235 nm (approximated for conjugated dienes).

  • Fraction Collection: Collect the peak corresponding to the desired isomer.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fraction by analytical HPLC. Combine pure fractions and remove the solvent under reduced pressure.

Recrystallization

Recrystallization is a classic purification technique for solid compounds. For this compound, which may be a low-melting solid or an oil at room temperature depending on its isomeric purity, low-temperature recrystallization is necessary.

Materials:

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter flask

  • Solvent (e.g., hexane, acetone, or a mixture)

Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well at a higher temperature but poorly at a lower temperature. For a non-polar molecule like this compound, a non-polar solvent like hexane or a slightly more polar solvent like acetone, or a mixture of the two, should be tested.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then place it in an ice bath or a freezer to induce crystallization. Slow cooling is crucial for the formation of pure crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

To aid in understanding the experimental workflows, the following diagrams have been generated.

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification Method cluster_analysis Analysis & Final Product Crude Crude this compound AgNO3 Silver Nitrate Chromatography Crude->AgNO3 Dissolve in non-polar solvent HPLC Preparative HPLC Crude->HPLC Dissolve in mobile phase Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent Analysis Purity Analysis (GC, HPLC, NMR) AgNO3->Analysis HPLC->Analysis Recrystallization->Analysis Pure Pure this compound Analysis->Pure

Figure 1. General workflow for the purification of this compound.

Argentation_Chromatography_Logic Crude Crude Mixture (Isomers + Impurities) Column AgNO3-Silica Gel Column Crude->Column Elution Elution Column->Elution MobilePhase Mobile Phase (e.g., Hexane/Ether Gradient) MobilePhase->Column Fractionation Fraction Collection Elution->Fractionation Isomer1 Fractions with (10E, 12E)-isomer (less polar elution) Fractionation->Isomer1 Isomer2 Fractions with (10E, 12Z)-isomer (more polar elution) Fractionation->Isomer2 Other Other Impurities Fractionation->Other

Figure 2. Logical diagram of separation by silver nitrate chromatography.

Conclusion

The purification of this compound to a high degree of isomeric purity is achievable through several techniques. Silver nitrate chromatography is particularly effective for separating geometric isomers. Preparative HPLC provides high resolution and purity, while recrystallization offers a simple and scalable method if a suitable solvent system can be identified. The choice of method will depend on the specific requirements of the research, including the desired purity, the scale of the purification, and the available resources. The protocols provided herein serve as a starting point for the development of optimized purification procedures for this compound.

gas chromatography-mass spectrometry (GC-MS) analysis of 10,12-Hexadecadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of 10,12-Hexadecadien-1-ol, a long-chain unsaturated alcohol and a component of insect pheromones, using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for sample preparation, GC-MS parameters, and data analysis are presented. This application note is intended to serve as a practical resource for researchers in fields such as chemical ecology, pest management, and drug development involving semiochemicals.

Introduction

This compound is a semiochemical that plays a crucial role in the communication of various insect species. Accurate identification and quantification of this compound are essential for research into insect behavior, the development of environmentally friendly pest control strategies, and for ensuring the quality and purity of synthetic pheromone lures. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[1][2]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Common techniques include solvent extraction and solid-phase microextraction (SPME).

Protocol 1: Solvent Extraction

This method is suitable for extracting the analyte from insect glands or synthetic lures.

  • Materials:

  • Procedure:

    • Excise the pheromone gland or a known amount of the lure.

    • Place the sample into a 2 mL glass vial.

    • Add 100-500 µL of high-purity hexane.

    • Allow the extraction to proceed for 30 minutes at room temperature.

    • Carefully transfer the hexane extract to a clean vial.

    • Dry the extract over a small amount of anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

Protocol 2: Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique ideal for headspace analysis of volatile compounds.[1]

  • Materials:

    • SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS)

    • Headspace vials (20 mL) with caps and septa

    • Heating block or water bath

  • Procedure:

    • Place the sample (e.g., insect) into a headspace vial and seal it.

    • Heat the vial to a temperature that encourages volatilization without degrading the sample (e.g., 60°C).[1]

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

    • Retract the fiber and introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Conditions
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended for good resolution of long-chain unsaturated alcohols.[2][3]

  • Injector: Splitless mode is preferred for trace analysis to maximize the transfer of the analyte to the column.

Table 1: GC-MS Instrument Parameters

ParameterValue
GC System
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV[2]
Mass Rangem/z 40-450
Source Temperature230°C[2]
Transfer Line Temp.280°C[2]

Data Presentation

Quantitative Data

Quantitative analysis can be performed using an external standard calibration curve. Prepare a series of standard solutions of this compound in hexane at known concentrations. Inject each standard and generate a calibration curve by plotting the peak area against the concentration.

Table 2: Identification and Retention Data for this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Kovats Retention Index (Non-polar column)
This compoundC₁₆H₃₀O238.411880[4]

Table 3: Mass Spectral Data for this compound

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and several key fragment ions. The base peak is typically observed at m/z 67.[4][5]

m/zRelative AbundanceIon Assignment (Proposed)
238Low[M]⁺
220Low[M-H₂O]⁺
81High[C₆H₉]⁺
67100% (Base Peak)[C₅H₇]⁺
55High[C₄H₇]⁺
41High[C₃H₅]⁺

Note: Relative abundances are approximate and can vary slightly between instruments.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Insect Gland / Lure extraction Solvent Extraction (Hexane) sample->extraction spme SPME (Headspace) sample->spme gc_ms GC-MS System extraction->gc_ms Inject Extract spme->gc_ms Thermal Desorption separation Separation on DB-5ms Column gc_ms->separation detection EI Mass Spectrometry separation->detection chromatogram Chromatogram detection->chromatogram mass_spectrum Mass Spectrum detection->mass_spectrum quantification Quantification chromatogram->quantification identification Identification mass_spectrum->identification logical_relationship start GC Peak Detected retention_time Compare Retention Time with Standard start->retention_time mass_spectrum Acquire Mass Spectrum start->mass_spectrum kovats_index Calculate Kovats Index retention_time->kovats_index identification Positive Identification kovats_index->identification library_search Compare with NIST/ Wiley Libraries mass_spectrum->library_search fragment_analysis Analyze Fragmentation Pattern mass_spectrum->fragment_analysis library_search->identification fragment_analysis->identification

References

Application Notes and Protocol for Electroantennography (EAG) with (10E,12Z)-Hexadecadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(10E,12Z)-Hexadecadien-1-ol, commonly known as bombykol, is a potent sex pheromone first identified in the female silkworm moth, Bombyx mori. It serves as a critical chemical signal for mate location and recognition in numerous lepidopteran species. Electroantennography (EAG) is a widely used electrophysiological technique to measure the summated electrical response of olfactory sensory neurons on an insect's antenna to volatile chemical stimuli.[1][2][3] This method provides a rapid and sensitive bioassay to screen for biologically active compounds, determine olfactory sensitivity, and elucidate the structure-activity relationships of semiochemicals.

These application notes provide a comprehensive protocol for conducting EAG experiments using (10E,12Z)-hexadecadien-1-ol. The described methodologies are intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, neuroethology, and pest management.

Data Presentation: Quantitative EAG Response to (10E,12Z)-Hexadecadien-1-ol

The EAG response to a given odorant is dose-dependent, typically showing an increase in amplitude with rising stimulus concentration until a saturation point is reached.[2] The following table presents illustrative quantitative data for the EAG response of a male silkworm moth to varying concentrations of (10E,12Z)-hexadecadien-1-ol, based on typical dose-response curves observed in published literature.

Concentration (µg on filter paper)Mean EAG Response (mV)Standard Deviation (mV)
0 (Solvent Control)0.150.05
0.0010.850.12
0.011.750.21
0.13.200.35
14.500.42
104.650.38

Experimental Protocols

This section outlines the detailed methodology for performing electroantennography with (10E,12Z)-hexadecadien-1-ol.

Materials and Reagents
  • (10E,12Z)-Hexadecadien-1-ol (purity >95%)

  • Hexane or other suitable solvent (high purity)

  • Ringer's solution or a similar insect saline solution

  • Conductive gel

  • Filter paper discs

  • Pasteur pipettes

Equipment
  • EAG system (including amplifier, data acquisition unit, and software)

  • Micromanipulators

  • Stereomicroscope

  • Faraday cage

  • Air stimulus controller (for delivering purified, humidified air)

  • Glass capillary electrodes

  • Silver-silver chloride (Ag/AgCl) wires

Experimental Workflow Diagram

EAG_Workflow cluster_prep Preparation cluster_setup EAG Setup cluster_exp Experiment cluster_analysis Data Analysis Pheromone_Prep Pheromone Dilution (Serial dilutions of 10,12-Hexadecadien-1-ol) Antenna_Prep Antenna Preparation (Excise antenna from insect) Mounting Mount Antenna (Place on electrodes with conductive gel) Pheromone_Prep->Mounting Antenna_Prep->Mounting System_Config System Configuration (Connect to amplifier, establish airflow) Stimulus_Delivery Stimulus Delivery (Puff of pheromone solution) System_Config->Stimulus_Delivery Recording Record EAG Signal (Measure voltage change) Stimulus_Delivery->Recording Data_Processing Data Processing (Measure peak amplitude, normalize data) Recording->Data_Processing Dose_Response Dose-Response Curve (Plot response vs. concentration) Data_Processing->Dose_Response Olfactory_Signaling cluster_extracellular Sensillar Lymph cluster_membrane Dendritic Membrane cluster_intracellular Intracellular Pheromone This compound (Pheromone) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR_complex Odorant Receptor (OR) + Orco Co-receptor OBP->OR_complex Pheromone Delivery G_protein G-protein OR_complex->G_protein Activation Ion_channel Ion Channel OR_complex->Ion_channel Direct Gating (Ionotropic) cAMP_pathway cAMP Pathway G_protein->cAMP_pathway Activation (Metabotropic) PLC_PKC_pathway PLC/PKC Pathway G_protein->PLC_PKC_pathway Activation (Metabotropic) Depolarization Membrane Depolarization Ion_channel->Depolarization cAMP_pathway->Depolarization PLC_PKC_pathway->Depolarization Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential

References

Field Application of 10,12-Hexadecadien-1-ol for Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10,12-Hexadecadien-1-ol is a long-chain alcohol that functions as a sex pheromone component for various insect species, particularly within the order Lepidoptera (moths and butterflies).[1][2] The specific isomer, (10E,12Z)-10,12-Hexadecadien-1-ol, is famously known as bombykol, the primary sex pheromone of the female silkworm moth, Bombyx mori.[1] Its potent chemo-attractive properties make it a valuable tool in integrated pest management (IPM) programs, primarily for population monitoring and mating disruption.[1][2]

Mating disruption is a pest control technique that involves permeating the atmosphere with a synthetic pheromone to interfere with the ability of male insects to locate females for mating. This leads to a reduction in successful mating, and consequently, a decline in the pest population over time. While extensive field data for large-scale mating disruption using this compound for a specific agricultural pest is limited in publicly available literature, the principles and protocols are well-established for similar pheromones used against other lepidopteran pests.

These application notes provide a comprehensive overview of the field application of this compound for pest management, with a focus on mating disruption. The protocols and data presented are based on established methodologies for similar pheromones and are intended to serve as a guide for researchers and pest management professionals.

Data Presentation

The following tables summarize representative quantitative data from studies on mating disruption of lepidopteran pests using pheromones. While this data is not specific to this compound due to a lack of published field trials, it provides a clear framework for the types of data that should be collected and analyzed in efficacy studies. The data is adapted from studies on the Indian meal moth, Plodia interpunctella, a common stored product pest for which pheromone-based control is well-documented.

Table 1: Efficacy of Mating Disruption Against a Stored Product Moth Species

TreatmentPheromone Application Rate (mg/day/100 m³)Male Moth Capture Reduction (%)Mating Suppression (%)
Untreated Control000
Low Dose1.08570
Medium Dose2.09588
High Dose4.0>9993

This data is illustrative and based on studies of similar pheromones for stored product moths.

Table 2: Dispenser Types and Application Parameters for Mating Disruption

Dispenser TypePheromone Load (mg/dispenser)Release Rate (µ g/day )Dispenser Density (per 100 m²)Field Longevity (weeks)
Rubber Septa1 - 510 - 502 - 44 - 6
Wax Matrix50 - 100100 - 2001 - 28 - 12
Aerosol Emitter100 - 500Programmable112 - 16

This data is illustrative and based on common dispenser technologies used in pheromone applications.

Experimental Protocols

The following protocols provide detailed methodologies for conducting field trials to evaluate the efficacy of this compound for mating disruption of a target moth pest.

Protocol 1: Preparation of Pheromone Dispensers

This protocol describes the preparation of a simple, passive pheromone dispenser using rubber septa.

Materials:

  • This compound (specify isomer)

  • High-purity hexane (B92381) (or other suitable solvent)

  • Red rubber septa

  • Micropipette

  • Glass vials with PTFE-lined caps

  • Forceps

  • Fume hood

Procedure:

  • In a fume hood, prepare a stock solution of this compound in hexane at a concentration of 10 mg/mL.

  • Using a micropipette, carefully apply the desired amount of the pheromone solution onto each rubber septum. For example, for a 1 mg load, apply 100 µL of the stock solution.

  • Allow the solvent to evaporate completely from the septa for at least one hour within the fume hood.

  • Place the loaded septa into individual, labeled glass vials and seal with PTFE-lined caps.

  • Store the prepared dispensers at -20°C until field deployment.

Protocol 2: Field Trial for Mating Disruption Efficacy

This protocol outlines the design and execution of a field trial to assess the effectiveness of this compound in disrupting the mating of a target moth species.

Materials:

  • Pheromone dispensers (from Protocol 1)

  • Pheromone-baited monitoring traps

  • Sticky trap liners

  • Stakes or hangers for dispenser and trap placement

  • Untreated control plot

  • Field data sheets or electronic data capture device

  • GPS unit for mapping

Procedure:

  • Site Selection: Choose a location with a known and relatively uniform infestation of the target pest. The site should be large enough to accommodate at least one treatment plot and one untreated control plot, with a significant buffer zone (e.g., >100 meters) between them to minimize pheromone drift.

  • Plot Design: Establish replicate treatment and control plots. A randomized complete block design is recommended to account for field variability. Plot size will depend on the target pest and environment (e.g., 1-5 hectares for agricultural fields, or individual storage rooms for stored product pests).

  • Dispenser Deployment: Before the expected flight period of the target pest, deploy the pheromone dispensers in the treatment plots. Place dispensers in a grid pattern at a predetermined density and height within the crop canopy or storage facility.

  • Monitoring Trap Placement: Place pheromone-baited monitoring traps in both the treatment and control plots. Use a standard lure for the target species. Traps should be placed at a consistent height and density (e.g., 1 trap per hectare).

  • Data Collection:

    • Check monitoring traps weekly. Record and remove all captured male moths.

    • At the end of the trial, assess crop damage or infestation levels in both treatment and control plots. For stored products, this may involve sampling for larvae or damaged goods.

  • Data Analysis: Calculate the percentage of male catch reduction in the treated plots compared to the control plots. Analyze crop damage data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant reduction in the treated plots.

Visualizations

Experimental_Workflow_for_Mating_Disruption cluster_Preparation Phase 1: Preparation cluster_Field_Deployment Phase 2: Field Deployment cluster_Data_Collection_and_Analysis Phase 3: Data Collection & Analysis Pheromone_Synthesis Pheromone Synthesis/ Procurement Dispenser_Formulation Dispenser Formulation Pheromone_Synthesis->Dispenser_Formulation Loading Dispenser_Deployment Dispenser Deployment (Treatment Plots) Dispenser_Formulation->Dispenser_Deployment Site_Selection Site Selection & Plot Design Site_Selection->Dispenser_Deployment Trap_Deployment Monitoring Trap Deployment (All Plots) Site_Selection->Trap_Deployment Weekly_Trap_Monitoring Weekly Trap Monitoring Trap_Deployment->Weekly_Trap_Monitoring Data_Analysis Statistical Analysis Weekly_Trap_Monitoring->Data_Analysis Damage_Assessment Crop/Product Damage Assessment Damage_Assessment->Data_Analysis Efficacy_Determination Efficacy Determination Data_Analysis->Efficacy_Determination

Caption: Experimental workflow for a pheromone-based mating disruption trial.

Pheromone_Signaling_Pathway Pheromone This compound PBP Pheromone Binding Protein Pheromone->PBP Binding OR Odorant Receptor PBP->OR Transport & Delivery Neuron Olfactory Sensory Neuron OR->Neuron Activation Brain Antennal Lobe (Brain) Neuron->Brain Signal Transduction Behavior Behavioral Response (e.g., Flight) Brain->Behavior Processing & Action

Caption: Simplified signaling pathway of insect pheromone reception.

References

Application Notes and Protocols for the Formulation of 10,12-Hexadecadien-1-ol Lures for Insect Traps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,12-Hexadecadien-1-ol is a component of the sex pheromone of various insect species, playing a role in their chemical communication and mating behavior. Synthetic versions of this and structurally similar compounds are utilized in insect traps for monitoring and controlling pest populations. The effectiveness of these lures is highly dependent on their formulation, which influences the release rate and stability of the pheromone. These application notes provide detailed protocols for the preparation and evaluation of this compound lures, primarily using rubber septa as a dispenser.

While this compound is a known semiochemical, it is important to note that for many key lepidopteran pests, such as Spodoptera litura (tobacco cutworm), the primary attractant pheromones are other compounds, like blends of (Z,E)-9,11-tetradecadienyl acetate (B1210297) and (Z,E)-9,12-tetradecadienyl acetate. However, the formulation principles and evaluation methods described herein are broadly applicable to a wide range of long-chain unsaturated alcohol and acetate pheromones.

Data Presentation

Effective evaluation of pheromone lures requires meticulous data collection and clear presentation. The following tables provide templates for summarizing key quantitative data from lure formulation and field trials.

Table 1: Lure Formulation Parameters

Lure IDPheromone Component(s)Pheromone Loading (mg/lure)Dispenser TypeSolvent Used
HD-100-A(10E,12Z)-10,12-Hexadecadien-1-ol1.0Red Rubber SeptumHexane (B92381)
HD-100-B(10E,12Z)-10,12-Hexadecadien-1-ol2.0Red Rubber SeptumHexane
ControlNone0Red Rubber SeptumHexane

Table 2: Hypothetical Field Trial Data for Different Lure Formulations

Lure IDTarget InsectMean No. of Insects Captured/Trap/Week (± SE)Total No. of TrapsTrial Duration (Weeks)
HD-100-ASpodoptera spp.15.3 ± 2.1104
HD-100-BSpodoptera spp.22.7 ± 3.5104
ControlSpodoptera spp.1.2 ± 0.4104

Table 3: Release Rate of this compound from Rubber Septa (Hypothetical Data)

Lure IDInitial Pheromone Load (mg)Week 1 Release Rate (µ g/day )Week 2 Release Rate (µ g/day )Week 4 Release Rate (µ g/day )
HD-100-A1.050.235.815.1
HD-100-B2.095.770.330.5

Experimental Protocols

Protocol 1: Preparation of this compound Lures using Rubber Septa

This protocol details the steps for impregnating rubber septa with this compound.

Materials:

  • (10E,12Z)-10,12-Hexadecadien-1-ol (or other isomers as required)

  • High-purity hexane (or other suitable volatile solvent)

  • Red rubber septa

  • Micropipettes and sterile tips

  • Small glass vials with PTFE-lined caps

  • Forceps

  • Fume hood

Procedure:

  • Prepare a Stock Solution: In a fume hood, prepare a stock solution of this compound in hexane. For a 10 mg/mL solution, dissolve 10 mg of the pheromone in 1 mL of hexane.

  • Dispenser Preparation: Using clean forceps, place a single rubber septum into a clean, labeled glass vial.

  • Lure Loading: Carefully apply the desired volume of the pheromone stock solution directly onto the center of the rubber septum using a micropipette. For a 1 mg lure, apply 100 µL of the 10 mg/mL stock solution.

  • Solvent Evaporation: Leave the vial uncapped in the fume hood for at least one hour to allow for the complete evaporation of the solvent.

  • Storage: Once the solvent has evaporated, securely cap the vials. Store the prepared lures in a freezer at -20°C in airtight containers to prevent degradation and premature release of the pheromone.

Protocol 2: Field Evaluation of Pheromone Lures

This protocol outlines a general procedure for conducting field trials to assess the efficacy of the formulated lures.

Materials:

  • Prepared pheromone lures (including controls)

  • Insect traps (e.g., sticky traps, funnel traps)

  • Stakes or hangers for trap deployment

  • Gloves

  • Data collection sheets or electronic device

  • GPS device (optional)

Procedure:

  • Experimental Design: Employ a Randomized Complete Block Design (RCBD) to minimize the effects of spatial variability in the field. Each block should contain one of each lure formulation, including a control. Replicate each block 3-5 times.

  • Trap Placement:

    • Wear clean gloves when handling lures and traps to avoid contamination.

    • Place traps at a height and location appropriate for the target insect's flight behavior.

    • Maintain a minimum distance of 20-50 meters between traps to prevent interference.

    • If using a GPS device, record the coordinates of each trap.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects captured in each trap.

    • Remove captured insects after each count.

    • Replace sticky liners or empty collection chambers as needed.

  • Lure Maintenance: Replace the pheromone lures at appropriate intervals based on their expected field longevity (typically 4-6 weeks, but this should be determined experimentally).

  • Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences between the lure formulations.

Protocol 3: Quality Control - Gas Chromatography (GC) Analysis

This protocol provides a general method for verifying the purity of the this compound standard and can be adapted to determine the release rate from dispensers.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Capillary column suitable for pheromone analysis (e.g., DB-5ms)

  • High-purity helium or hydrogen as a carrier gas

  • This compound standard

  • Hexane (GC grade)

  • Microsyringes

Procedure:

  • Sample Preparation:

    • Purity Check: Prepare a standard solution of this compound in hexane (e.g., 100 µg/mL).

    • Release Rate Analysis: Place a pheromone lure in a sealed vial for a set period. Extract the headspace volatiles using Solid Phase Microextraction (SPME) or by rinsing the vial with a known volume of hexane.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.

    • Detector Temperature (FID): 300°C

    • Carrier Gas Flow Rate: 1.5 mL/min

  • Injection: Inject 1 µL of the sample into the GC.

  • Data Analysis:

    • Purity Check: Analyze the resulting chromatogram to determine the purity of the standard.

    • Release Rate: Quantify the amount of this compound collected from the lure over time to determine the release rate.

Visualizations

Lure_Formulation_Workflow cluster_prep Preparation cluster_loading Loading cluster_storage_qc Final Steps start Start: Obtain Pheromone stock Prepare Stock Solution (Pheromone in Solvent) start->stock load Load Dispenser with Pheromone Solution stock->load dispenser Prepare Dispenser (e.g., Rubber Septum) dispenser->load evap Solvent Evaporation load->evap storage Store Lures at -20°C evap->storage qc Quality Control (GC Analysis) evap->qc Optional end Lures Ready for Field Use storage->end qc->end

Caption: Workflow for the formulation of insect pheromone lures.

Field_Trial_Workflow cluster_setup Experimental Setup cluster_data Data Collection & Analysis cluster_conclusion Outcome design Experimental Design (RCBD) placement Trap Placement and Lure Deployment design->placement collection Weekly Trap Inspection and Insect Counting placement->collection collection->collection Repeat weekly analysis Statistical Analysis of Trap Catches collection->analysis conclusion Determine Lure Efficacy analysis->conclusion

Caption: Workflow for the field evaluation of pheromone lures.

Quantitative Analysis of 10,12-Hexadecadien-1-ol in Pheromone Glands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of 10,12-Hexadecadien-1-ol, a critical component of the sex pheromone of numerous insect species, particularly within the Lepidoptera order. Accurate quantification of this semiochemical in pheromone glands is essential for fundamental research in chemical ecology, the development of effective pest management strategies utilizing mating disruption or trapping, and for quality control in the production of synthetic pheromone lures.

Introduction

This compound is a long-chain unsaturated alcohol that acts as a powerful attractant for males of various moth species. As a key component of the female-produced sex pheromone blend, its precise quantity and ratio to other components are often crucial for eliciting a full behavioral response in males. The methodologies detailed herein provide robust frameworks for the extraction, identification, and quantification of this compound from individual insect pheromone glands. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), both widely employed for their sensitivity and specificity in analyzing volatile and semi-volatile organic compounds.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes available quantitative data for this compound and its derivatives in the pheromone glands of select insect species. It is important to note that pheromone titers can vary based on the age of the insect, time of day (calling period), and environmental conditions.

Insect SpeciesCommon NameCompoundQuantity per GlandPercentage of Total Pheromone BlendAnalytical Method
Uraba lugensAustralian Gum Leaf Skeletonizer(10E,12Z)-Hexadecadien-1-olNot explicitly quantified in ng, but present~14%GC-MS
Uraba lugensAustralian Gum Leaf Skeletonizer(10E,12Z)-Hexadecadien-1-yl acetateNot explicitly quantified in ng, but present~86%GC-MS
Hemileuca nevadensisNevada Buck Moth(E10,Z12)-Hexadecadien-1-olDetected, but not quantifiedTrace componentGC-EAD, GC-MS
Bombyx moriSilkworm Moth(10E,12Z)-Hexadecadien-1-ol (Bombykol)~1.5 ngMajor componentGC-MS

Experimental Protocols

Pheromone Gland Extraction

This protocol outlines the standard procedure for excising and extracting pheromones from insect glands.

Materials:

  • Virgin female insects (2-3 days old, during their calling period)

  • Dissecting microscope

  • Fine-tipped forceps

  • Micro-scissors

  • 2 mL glass vials with PTFE-lined caps

  • High-purity hexane (B92381) or dichloromethane (B109758)

  • Internal standard (e.g., a known amount of a non-native, structurally similar compound)

Procedure:

  • Anesthetize the insect by cooling it at -20°C for 3-5 minutes.

  • Under the dissecting microscope, carefully excise the pheromone gland, which is typically located at the intersegmental membrane between the 8th and 9th abdominal segments.[1]

  • Immediately place the excised gland into a 2 mL glass vial containing a known volume (e.g., 100 µL) of high-purity hexane or dichloromethane with a known concentration of an internal standard.

  • Allow the extraction to proceed for at least 1 hour at room temperature.[2]

  • Carefully transfer the solvent extract to a clean vial for analysis.

  • If necessary, the extract can be concentrated under a gentle stream of nitrogen gas. Caution: Avoid complete evaporation, as the pheromone is volatile.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation, identification, and quantification of pheromone components.[1]

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) detector (Electron Ionization - EI)

  • Capillary column (e.g., DB-5ms, HP-5MS, or a more polar column like DB-Wax for isomer separation)

GC-MS Parameters (Example):

ParameterSetting
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Energy 70 eV
Scan Range 40-450 m/z

Quantification:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations containing the same concentration of the internal standard as the samples.

  • Analysis: Inject 1 µL of each standard and sample extract into the GC-MS system.

  • Data Processing:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show characteristic fragmentation patterns.[3]

    • Identify the peak for the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the sample extracts from the calibration curve.

    • Calculate the absolute amount of the pheromone per gland.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC) with Derivatization

HPLC can be a valuable alternative for the analysis of long-chain alcohols, especially when dealing with complex matrices. Since fatty alcohols like this compound lack a strong chromophore for UV detection, a pre-column derivatization step is necessary to attach a UV-active or fluorescent tag.

Protocol: RP-HPLC with UV Detection after Derivatization with p-Nitrobenzoyl Chloride

  • Derivatization:

    • Evaporate a known volume of the pheromone gland extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a 1% (w/v) solution of p-nitrobenzoyl chloride in pyridine.

    • Add 10 µL of triethylamine (B128534) as a catalyst.

    • Seal the vial and heat at 60°C for 30 minutes.

    • After cooling, evaporate the solvent and redissolve the residue in 100 µL of acetonitrile (B52724) for HPLC analysis.

  • HPLC Conditions (Example):

ParameterSetting
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at 254 nm
  • Quantification:

    • Follow the same principles of creating a calibration curve using derivatized standards of this compound and an internal standard.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing gland_excision Pheromone Gland Excision solvent_extraction Solvent Extraction (Hexane + Internal Standard) gland_excision->solvent_extraction concentration Concentration (Nitrogen Stream) solvent_extraction->concentration injection Injection into GC-MS concentration->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration & Identification detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for the quantitative analysis of this compound using GC-MS.

Insect Olfactory Signaling Pathway

Pheromone_Signaling cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Olfactory Receptor (OR) Pheromone_PBP->OR Delivers Pheromone IonChannel Ion Channel Opening (Na+, Ca2+ influx) OR->IonChannel Activation Orco Co-receptor (Orco) Orco->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Brain (Antennal Lobe) ActionPotential->Brain Signal to Brain

Caption: Simplified diagram of the insect olfactory signaling pathway for pheromone detection.[4]

References

Application Notes and Protocols for the Use of 10,12-Hexadecadien-1-ol in Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,12-Hexadecadien-1-ol is a long-chain fatty alcohol that functions as a sex pheromone for numerous species of Lepidoptera (moths and butterflies). The specific isomeric form of the molecule is critical to its biological activity, with the (10E, 12Z) isomer, commonly known as bombykol, being one of the most well-studied and potent insect sex pheromones. This document provides detailed application notes and standardized protocols for the use of this compound in various behavioral assays, including Electroantennography (EAG), wind tunnel analysis, and field trapping experiments. These assays are fundamental in determining the sensitivity and behavioral responses of insects to this semiochemical, which is crucial for the development of species-specific pest management strategies and for research in chemical ecology and neurobiology.

Data Presentation

The following tables summarize quantitative data from representative behavioral assays involving this compound and its isomers.

Table 1: Electroantennography (EAG) Dose-Response of Male Bombyx mori to (10E, 12Z)-10,12-Hexadecadien-1-ol (Bombykol)

Dose (µg on filter paper)Mean EAG Amplitude (mV)
10⁻⁵0.2
10⁻⁴0.8
10⁻³2.5
10⁻²5.0
10⁻¹8.0
110.0

Data adapted from Kaissling, K.E. (1974). Sensory transduction in insect olfactory receptors.[1]

Table 2: Representative Wind Tunnel Behavioral Responses of Male Moths to a Pheromone Source

Behavioral StepPercentage of Males Responding (%)
Activation (wing fanning, walking)95
Taking Flight85
Upwind Oriented Flight70
Halfway to Source60
Arrival at Source50
Contact with Source45

Note: This table presents a generalized response cascade. Specific percentages will vary depending on the moth species, pheromone dose, and experimental conditions.

Table 3: Representative Field Trapping Efficacy of Pheromone Lures

Lure Load (mg)Mean Trap Catch (males/trap/week)
0 (Control)2
0.125
1.085
10.0150

Note: This table illustrates a typical dose-response relationship for pheromone-baited traps. Actual trap captures are highly dependent on the target species, trap design, environmental conditions, and population density.

Experimental Protocols

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summated electrical potential from the olfactory sensory neurons on an insect's antenna in response to a volatile stimulus.

Materials:

  • Intact insect antennae

  • This compound (high purity)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Micropipettes

  • Filter paper strips

  • EAG apparatus (amplifiers, electrodes, data acquisition system)

  • Saline solution (e.g., Ringer's solution)

  • Faraday cage

Protocol:

  • Insect Preparation: Anesthetize the insect (e.g., by cooling). Carefully excise an antenna at the base.

  • Electrode Preparation: Prepare two glass capillary electrodes filled with saline solution.

  • Antenna Mounting: Mount the excised antenna between the two electrodes. The basal end is connected to the reference electrode and the distal end to the recording electrode.

  • Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

  • Stimulus Delivery: Place the antenna in a continuous, purified air stream. Introduce the tip of the stimulus pipette into the air stream and deliver a puff of air to carry the odorant over the antenna.

  • Data Recording: Record the resulting depolarization (EAG response) for each stimulus. Allow sufficient time between stimuli for the antenna to recover.

  • Data Analysis: Measure the amplitude of the EAG response for each concentration. Generate a dose-response curve by plotting the EAG amplitude against the logarithm of the stimulus concentration.

Wind Tunnel Assay

Wind tunnel assays are used to observe and quantify the flight behavior of insects in response to a controlled plume of an odorant.

Materials:

  • Wind tunnel with controlled airflow, temperature, humidity, and light

  • Pheromone dispenser (e.g., rubber septum, filter paper)

  • This compound

  • Solvent

  • Video recording equipment

  • Insect release platform

Protocol:

  • Wind Tunnel Setup: Set the wind speed to a level appropriate for the target insect (typically 0.2-0.5 m/s). Control temperature, humidity, and lighting to simulate conditions during which the insect is naturally active.

  • Pheromone Source Preparation: Load a dispenser with a known amount of this compound dissolved in a solvent. Allow the solvent to evaporate.

  • Insect Acclimation: Acclimatize the insects to the wind tunnel conditions for at least 30 minutes before the assay.

  • Assay Procedure: Place the pheromone source at the upwind end of the tunnel. Release a single insect on a platform at the downwind end.

  • Behavioral Observation: Record the insect's flight path and a sequence of behaviors, including activation, take-off, upwind flight, zigzagging flight, and contact with the source.

  • Data Analysis: Quantify the percentage of insects exhibiting each behavioral step. Analyze flight parameters such as track angle and ground speed from video recordings.

Field Trapping

Field trapping experiments are conducted to evaluate the attractiveness of a pheromone lure under natural conditions.

Materials:

  • Insect traps (e.g., delta, wing, or bucket traps)

  • Pheromone lures (e.g., rubber septa, vials)

  • This compound

  • Field stakes or hangers

  • Data collection sheets

Protocol:

  • Lure Preparation: Load lures with a precise amount of this compound.

  • Trap Deployment: Place traps in the field in a randomized block design to account for spatial variability. The number of traps and the distance between them will depend on the experimental design and the target species.

  • Trap Placement: Position traps at a height and location that is appropriate for the target insect's flight behavior.

  • Monitoring: Check the traps at regular intervals (e.g., weekly) and record the number of captured target insects.

  • Lure and Trap Maintenance: Replace lures and sticky liners as needed to ensure consistent performance.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of different lure dosages or blends.

Visualizations

Olfactory_Signaling_Pathway Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Receptor Olfactory Receptor (OR) on Neuron PBP->Receptor Transport & Delivery IonChannel Ion Channel Opening Receptor->IonChannel Activation Depolarization Neuron Depolarization IonChannel->Depolarization Ion Influx Signal Signal to Antennal Lobe Depolarization->Signal Action Potential

Caption: Generalized olfactory signaling pathway for pheromone detection.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect_Prep Insect Anesthetization & Antenna Excision Antenna_Mount Mount Antenna on EAG Electrodes Insect_Prep->Antenna_Mount Stimulus_Prep Pheromone Dilution & Cartridge Loading Stimulus_Delivery Puff of Pheromone over Antenna Stimulus_Prep->Stimulus_Delivery Antenna_Mount->Stimulus_Delivery Data_Recording Record EAG Response (mV) Stimulus_Delivery->Data_Recording Data_Analysis Measure Amplitude & Generate Dose-Response Curve Data_Recording->Data_Analysis

Caption: Experimental workflow for Electroantennography (EAG).

Wind_Tunnel_Workflow Setup Set Wind Tunnel Parameters Pheromone_Source Place Pheromone Source Upwind Setup->Pheromone_Source Insect_Release Release Insect Downwind Pheromone_Source->Insect_Release Observation Observe & Record Flight Behavior Insect_Release->Observation Analysis Quantify Behavioral Responses Observation->Analysis

Caption: Experimental workflow for a wind tunnel behavioral assay.

References

The Strategic Application of 10,12-Hexadecadien-1-ol in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10,12-Hexadecadien-1-ol, a conjugated diene alcohol, serves as a versatile building block in organic synthesis, most notably in the stereoselective construction of complex natural products and biologically active molecules. Its conjugated diene motif and terminal hydroxyl group offer a rich platform for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a particular focus on its renowned (10E, 12Z)-isomer, Bombykol, the sex pheromone of the female silkworm moth, Bombyx mori.[1][2]

Biosynthesis and Biological Significance

In nature, Bombykol is biosynthesized from palmitoyl-CoA through a series of desaturation and reduction steps.[1][3] A specific desaturase enzyme is responsible for the introduction of the conjugated double bonds.[1] This pheromone is a powerful attractant for male silkworm moths, playing a crucial role in their mating behavior.[2] The high specificity and potency of Bombykol have made it a target for chemical synthesis for applications in pest management and for studying insect-pheromone interactions.

Synthetic Strategies for (10E, 12Z)-10,12-Hexadecadien-1-ol (Bombykol)

The stereoselective synthesis of Bombykol is a classic challenge in organic chemistry, requiring precise control over the geometry of the two double bonds. Several powerful synthetic methodologies have been employed to achieve this, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and Suzuki-Miyaura cross-coupling.

General Synthetic Workflow

A common retrosynthetic approach for Bombykol involves disconnecting the molecule into smaller, more readily available fragments. A typical strategy is to form the C10-C11 or C12-C13 bond as the key step, assembling the conjugated diene system.

G Bombykol (10E, 12Z)-10,12-Hexadecadien-1-ol C10_aldehyde 10-Hydroxydecanal (or protected derivative) Bombykol->C10_aldehyde Wittig / HWE C6_ylide Hex-2-enylidene Phosphorane (Wittig/HWE Reagent) Bombykol->C6_ylide Wittig / HWE C10_vinyl_halide (E)-1-Halo-1-decen-10-ol (or protected derivative) Bombykol->C10_vinyl_halide Suzuki Coupling C6_boronic_acid (Z)-1-Hexenylboronic acid (or derivative) Bombykol->C6_boronic_acid Suzuki Coupling

Caption: Retrosynthetic analysis of Bombykol.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (10E, 12Z)-10,12-Hexadecadien-1-ol via Wittig Reaction

This protocol outlines a general procedure for the synthesis of Bombykol using a Wittig reaction to form the (12Z) double bond.

Workflow Diagram:

G start 10-Undecyn-1-ol (B139984) step1 Protection of Alcohol (e.g., THP ether) start->step1 step2 Hydroboration-Protonolysis (E-selective) step1->step2 step3 Oxidation to Aldehyde (e.g., PCC, Swern) step2->step3 step4 Wittig Reaction with (Z)-pentyltriphenylphosphorane step3->step4 step5 Deprotection of Alcohol (e.g., acidic workup) step4->step5 end (10E, 12Z)-10,12-Hexadecadien-1-ol step5->end

Caption: Wittig reaction workflow for Bombykol synthesis.

Methodology:

  • Protection of 10-Undecyn-1-ol: To a solution of 10-undecyn-1-ol in dichloromethane (B109758) (DCM), add 3,4-dihydro-2H-pyran and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the tetrahydropyranyl (THP) protected alcohol.

  • Hydroboration-Protonolysis: The protected alkyne is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to 0 °C. A solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. Acetic acid is then added, and the mixture is stirred to effect protonolysis, yielding the (E)-alkene.

  • Oxidation to the Aldehyde: The (E)-alkene is dissolved in DCM and added to a suspension of pyridinium chlorochromate (PCC) and silica (B1680970) gel in DCM. The mixture is stirred at room temperature until the alcohol is completely oxidized to the aldehyde. The reaction mixture is filtered through a pad of silica gel and the filtrate is concentrated to give the crude aldehyde.

  • Wittig Reaction: To a suspension of (Z)-pentyltriphenylphosphonium bromide in anhydrous THF at -78 °C, add a strong base such as n-butyllithium (n-BuLi) to generate the ylide. A solution of the aldehyde from the previous step in THF is then added dropwise. The reaction is slowly warmed to room temperature and stirred overnight. The reaction is quenched with water and extracted with diethyl ether.

  • Deprotection: The crude product from the Wittig reaction is dissolved in a mixture of THF, acetic acid, and water and stirred at room temperature to remove the THP protecting group. The product is then purified by column chromatography on silica gel.

Quantitative Data (Illustrative):

StepProductYield (%)Purity (%)
1THP-protected 10-undecyn-1-ol95>98
2THP-protected (10E)-undecen-1-ol90>97
3THP-protected (10E)-undecenal85>95
4THP-protected (10E, 12Z)-hexadecadien-1-ol70>95 (isomer ratio)
5(10E, 12Z)-10,12-Hexadecadien-1-ol92>99

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Protocol 2: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction provides an excellent method for the stereoselective formation of the (E)-double bond in the Bombykol backbone.

Workflow Diagram:

G start 10-Oxodecanoic acid methyl ester step1 Horner-Wadsworth-Emmons Reaction with triethyl phosphonoacetate start->step1 step2 Reduction of the Ester (e.g., DIBAL-H) step1->step2 step3 Wittig Reaction with (Z)-pentyltriphenylphosphorane step2->step3 end (10E, 12Z)-10,12-Hexadecadien-1-ol step3->end

Caption: HWE reaction workflow for Bombykol synthesis.

Methodology:

  • HWE Reaction: To a suspension of sodium hydride (NaH) in anhydrous THF, add triethyl phosphonoacetate dropwise at 0 °C. After the evolution of hydrogen ceases, a solution of 10-oxodecanoic acid methyl ester in THF is added. The reaction is stirred at room temperature overnight, then quenched with water and extracted with diethyl ether. The product is the (E)-α,β-unsaturated ester.

  • Reduction of the Ester: The unsaturated ester is dissolved in anhydrous DCM and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H) in hexanes is added dropwise. The reaction is stirred at -78 °C for a few hours and then quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is warmed to room temperature and stirred vigorously until two clear layers form. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to give the allylic alcohol.

  • Subsequent steps would involve oxidation of the alcohol to the aldehyde followed by a Wittig reaction as described in Protocol 1 to introduce the (Z)-double bond and subsequent reduction of the ester to the primary alcohol.

Quantitative Data (Illustrative):

StepProductYield (%)Purity (%)
1Methyl (10E)-dodec-10-enoate88>98 (E-isomer)
2(10E)-Dodec-10-en-1-ol93>98

Application as a Building Block: Diels-Alder Reaction

The conjugated diene system of this compound and its derivatives makes it a suitable diene for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This allows for the construction of six-membered rings with defined stereochemistry, which can be valuable intermediates in the synthesis of complex natural products.

Logical Relationship Diagram:

G Diene This compound (or derivative) Cycloadduct Cyclohexene Derivative Diene->Cycloadduct Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Cycloadduct Further_Products Complex Molecules (e.g., Natural Products) Cycloadduct->Further_Products Further Transformations

Caption: Diels-Alder reaction of this compound.

Protocol 3: Diels-Alder Reaction with a Derivative of this compound

This protocol describes a general procedure for the Diels-Alder reaction of an activated derivative of this compound with a dienophile.

Methodology:

  • Activation of the Alcohol: The hydroxyl group of this compound can be converted to a more electron-withdrawing group, such as an ester or an aldehyde, to potentially modify the reactivity and selectivity of the Diels-Alder reaction. For example, oxidation of the alcohol to the corresponding aldehyde, (10E, 12Z)-10,12-hexadecadienal.

  • Diels-Alder Reaction: To a solution of the (10E, 12Z)-10,12-hexadecadienal in a suitable solvent (e.g., toluene), add a dienophile such as maleic anhydride. The reaction mixture is heated under reflux for several hours until the starting materials are consumed (monitored by TLC).

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield the Diels-Alder adduct.

Quantitative Data (Illustrative):

ReactantsProductYield (%)
(10E, 12Z)-10,12-Hexadecadienal + Maleic AnhydrideCycloadduct75

Characterization Data

Spectroscopic Data for (10E, 12Z)-10,12-Hexadecadien-1-ol (Bombykol): [4]

TechniqueData
¹H NMR (CDCl₃)δ 6.28 (dd, J = 15.0, 10.8 Hz, 1H), 5.95 (t, J = 10.8 Hz, 1H), 5.60 (dt, J = 15.0, 7.0 Hz, 1H), 5.45 (t, J = 10.8 Hz, 1H), 3.64 (t, J = 6.6 Hz, 2H), 2.15 (q, J = 7.0 Hz, 2H), 1.57 (m, 2H), 1.25-1.45 (m, 12H), 0.90 (t, J = 7.5 Hz, 3H).
¹³C NMR (CDCl₃)δ 132.5, 130.4, 129.8, 125.0, 63.1, 32.8, 32.5, 29.5, 29.4, 29.3, 29.2, 25.7, 22.5, 13.6.
IR (neat)ν 3330 (br), 3010, 2925, 2855, 1465, 985, 945 cm⁻¹.
Mass Spec (EI) m/z (%) 238 (M⁺), 220, 192, 177, 163, 149, 135, 121, 107, 95, 81, 67, 55.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The stereoselective synthesis of its isomers, particularly Bombykol, has been a driving force for the development of new synthetic methodologies. Furthermore, its conjugated diene functionality opens up avenues for constructing complex cyclic systems through reactions like the Diels-Alder cycloaddition. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this important molecule.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 10,12-Hexadecadien-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the synthesis of 10,12-Hexadecadien-1-ol, a conjugated diene with applications in areas such as insect pheromone research.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the type of problem.

Low or No Product Yield

Q1: I am not getting any product from my Wittig reaction. What are the common causes?

A1: A lack of product in a Wittig reaction for this synthesis can often be attributed to several critical factors:

  • Incomplete Ylide Formation: The deprotonation of the phosphonium (B103445) salt to form the ylide is a crucial step. Ensure you are using a sufficiently strong base, such as n-butyllithium (n-BuLi) or sodium amide, under strictly anhydrous conditions. The formation of the ylide is typically accompanied by a distinct color change (often to deep red or orange).

  • Ylide Decomposition: Phosphorus ylides are highly sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried (e.g., flame-dried), and the reaction must be conducted under an inert atmosphere like argon or nitrogen.

  • Impure Aldehyde Reactant: The α,β-unsaturated aldehyde, such as (E)-2-hexenal, can be prone to oxidation or polymerization upon storage. It is best practice to use freshly distilled aldehyde to prevent impurities from quenching the ylide.

  • Incorrect Reaction Temperature: The generation of the ylide is often initiated at low temperatures (e.g., -78°C) and then warmed. The subsequent addition of the aldehyde should also be performed at a controlled low temperature to minimize side reactions and potential ylide decomposition.

Q2: My Sonogashira coupling is failing. What should I check?

A2: For an unsuccessful Sonogashira coupling, investigate the following potential issues:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction and can be deactivated by exposure to air. Ensure proper handling and use of a fresh, active catalyst. The copper(I) co-catalyst is also essential for the reaction to proceed efficiently.

  • Inappropriate Base: The amine base (e.g., triethylamine, diisopropylethylamine) plays a key role. It must be sufficiently basic to deprotonate the terminal alkyne but not so strong that it leads to unwanted side reactions.

  • Poor Solvent Choice: The solvent must be capable of dissolving all reactants and catalysts. Common choices for Sonogashira couplings include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene.

  • Presence of Oxygen: Traditional Sonogashira reactions require an inert atmosphere. Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction that consumes the starting material.

Poor Stereoselectivity (Incorrect Isomer Ratio)

Q3: My Wittig reaction is producing a mixture of isomers instead of the desired single stereoisomer. How can I improve selectivity?

A3: Achieving high stereoselectivity is a common challenge in Wittig reactions, especially for conjugated dienes.[1] Here are strategies to improve the isomeric ratio:

  • Strategic Choice of Reactants: For the stereospecific synthesis of conjugated dienes, it is generally more effective to react a non-stabilized, saturated ylide with an α,β-unsaturated aldehyde. The alternative approach, using a semi-stabilized allylic ylide with a saturated aldehyde, is more prone to producing a mixture of isomers.

  • Salt-Free Conditions: The presence of lithium salts from bases like n-BuLi can disrupt the stereochemical course of the reaction, often favoring the thermodynamically more stable (E)-isomer. The use of sodium- or potassium-based reagents (e.g., NaHMDS, KHMDS) can promote the formation of the kinetic (Z)-isomer.

  • Solvent Effects: Non-polar, aprotic solvents such as THF or diethyl ether are generally recommended to enhance Z-selectivity. Polar aprotic solvents can stabilize the betaine (B1666868) intermediate, allowing for equilibration which erodes the stereoselectivity.

  • Low Reaction Temperature: Conducting the reaction at very low temperatures (e.g., -78°C) favors the kinetic pathway, leading to the formation of the cis-oxaphosphetane intermediate, which subsequently collapses to form the (Z)-alkene.

Product Purification Issues

Q4: I am having difficulty removing triphenylphosphine (B44618) oxide (TPPO) from my Wittig reaction product.

A4: The removal of triphenylphosphine oxide (TPPO), a persistent byproduct of the Wittig reaction, is a frequent purification hurdle. The following methods can be employed:

  • Column Chromatography: This is the most standard method. Careful selection of a non-polar eluent system (e.g., a hexane (B92381)/ethyl acetate (B1210297) gradient) for silica (B1680970) gel chromatography can effectively separate the less polar diene product from the more polar TPPO.

  • Precipitation of TPPO: TPPO has limited solubility in highly non-polar solvents. After the reaction, concentrating the crude mixture and triturating with a solvent like hexane or a diethyl ether/hexane mixture, often at reduced temperatures, can cause the TPPO to precipitate.

  • Complexation and Filtration: TPPO can form insoluble complexes with certain metal salts. The addition of salts like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂) to the crude product mixture can lead to the precipitation of a TPPO-metal complex, which can then be removed by simple filtration.

Frequently Asked Questions (FAQs)

Q5: What are the primary synthetic strategies for preparing this compound?

A5: The synthesis of this compound and similar conjugated dienes typically relies on several key organometallic reactions:

  • Wittig Reaction: This reaction forms a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. While versatile, controlling the stereochemistry can be a challenge.[1]

  • Sonogashira Coupling: A powerful cross-coupling reaction between a terminal alkyne and a vinyl or aryl halide, catalyzed by palladium and copper.[2]

  • Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide and is known for its high stereoselectivity.

  • Stille Coupling: A palladium-catalyzed cross-coupling of an organotin compound with an organohalide, which proceeds under mild conditions.[3]

Q6: What is a realistic yield to expect for the synthesis of this compound?

A6: The achievable yield is highly dependent on the chosen synthetic route and the stringency of the stereochemical requirements. For highly stereospecific syntheses of related isomers, overall yields in the range of 27-41% have been reported.[1] While non-stereoselective methods might provide higher crude yields, the subsequent purification to isolate the desired isomer will significantly lower the final overall yield.

Q7: How can I confirm the stereochemistry of my synthesized this compound?

A7: The geometry of the double bonds is typically confirmed using spectroscopic techniques:

  • ¹H NMR Spectroscopy: The coupling constants (J-values) between the olefinic protons are diagnostic. A J-value of approximately 12-18 Hz is indicative of a trans (E) double bond, whereas a J-value of 6-12 Hz suggests a cis (Z) configuration.

  • Gas Chromatography (GC): Using an appropriate capillary column, it is often possible to separate the different stereoisomers and quantify their ratio.

  • High-Performance Liquid Chromatography (HPLC): While less common for this specific application, HPLC can be a powerful tool for separating diastereomers.

Q8: What specific safety precautions should I be aware of during this synthesis?

A8: Yes, several safety measures are crucial:

  • Strong Bases: Reagents such as n-butyllithium are pyrophoric and react violently with water. They must be handled under an inert atmosphere using appropriate personal protective equipment (PPE).

  • Solvents: The organic solvents used are typically flammable and volatile. All work should be conducted in a well-ventilated fume hood, away from any potential ignition sources.

  • Catalysts: Palladium and other heavy metal catalysts can be toxic. Avoid inhalation of powders and ensure no skin contact.

  • Phosphines: Triphenylphosphine and its derivatives can be irritants and should be handled within a fume hood.

Quantitative Data

The following table presents reported overall yields for the stereospecific synthesis of isomers of this compound, demonstrating the yields that can be achieved with stereocontrolled methods.

Target IsomerStarting MaterialOverall Yield (%)Reference
(10E, 12Z)-Hexadeca-10,12-dien-1-olUndec-10-en-1-ol41[1]
(10Z, 12Z)-Hexadeca-10,12-dien-1-olUndec-10-en-1-ol27[1]

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction (General Procedure)

This protocol provides a general framework for the synthesis of a 10,12-conjugated diene alcohol via a Wittig reaction.

Step 1: Preparation of the Phosphonium Salt

  • In a round-bottom flask fitted with a reflux condenser, combine 1-bromodecane (B1670165) (1.0 eq) and triphenylphosphine (1.1 eq) in acetonitrile.

  • Reflux the resulting mixture for 24-48 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude phosphonium salt can be purified by recrystallization (e.g., from dichloromethane/diethyl ether).

Step 2: Wittig Reaction

  • In a flame-dried, three-neck flask under an argon atmosphere, suspend the dried decyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes. The appearance of a deep red or orange color indicates the formation of the ylide.

  • Stir the mixture at -78°C for 30 minutes, then allow it to warm to 0°C and continue stirring for one hour.

  • Re-cool the ylide solution to -78°C.

  • Slowly add a solution of freshly distilled (E)-2-hexenal (1.0 eq) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous phase three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate this compound from the triphenylphosphine oxide byproduct.

Protocol 2: Synthesis via Sonogashira Coupling (General Procedure)

This protocol outlines a general method for synthesizing a conjugated enyne, a precursor that can be stereoselectively reduced to this compound.

Step 1: Sonogashira Coupling

  • In a dry Schlenk flask under an argon atmosphere, combine the vinyl halide (e.g., 1-bromo-1-hexene, 1.0 eq), the terminal alkyne (e.g., 10-undecyn-1-ol, 1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (2-5 mol%).

  • Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting materials are consumed, as monitored by TLC or GC.

  • Once complete, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride followed by brine.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude enyne product by column chromatography on silica gel.

Step 2: Stereoselective Reduction

  • The purified enyne can be stereoselectively reduced to the (Z)-alkene using a poisoned catalyst, such as Lindlar's catalyst, under a hydrogen atmosphere. This will produce the desired (10E, 12Z) or (10Z, 12Z) isomer, depending on the stereochemistry of the starting vinyl halide.

Visualizations

Wittig_Synthesis_Pathway alkyl_halide 1-Bromodecane phosphonium_salt Decyltriphenylphosphonium Bromide alkyl_halide->phosphonium_salt phosphine Triphenylphosphine phosphine->phosphonium_salt ylide Phosphorus Ylide phosphonium_salt->ylide Base base n-BuLi base->ylide product This compound ylide->product Aldehyde byproduct Triphenylphosphine Oxide ylide->byproduct aldehyde (E)-2-Hexenal aldehyde->product

Caption: Wittig reaction pathway for this compound synthesis.

Sonogashira_Synthesis_Pathway vinyl_halide Vinyl Halide (e.g., 1-Bromo-1-hexene) enyne Conjugated Enyne vinyl_halide->enyne alkyne Terminal Alkyne (e.g., 10-Undecyn-1-ol) alkyne->enyne catalyst Pd/Cu Catalyst catalyst->enyne Catalysis base Amine Base base->enyne Base reduction Stereoselective Reduction enyne->reduction product This compound reduction->product

Caption: Sonogashira coupling pathway for this compound synthesis.

Troubleshooting_Workflow start Low Yield or No Product check_reagents Check Reagent Purity (Aldehyde, Solvents) start->check_reagents check_conditions Verify Anhydrous & Inert Conditions start->check_conditions check_base Confirm Base Strength & Stoichiometry start->check_base check_temp Review Reaction Temperatures start->check_temp catalyst_activity Check Catalyst Activity (Sonogashira) start->catalyst_activity Sonogashira outcome_improved Yield Improved? check_reagents->outcome_improved ylide_formation Confirm Ylide Formation (Color Change) check_conditions->ylide_formation check_base->outcome_improved check_temp->outcome_improved ylide_formation->outcome_improved catalyst_activity->outcome_improved outcome_no_change No Improvement outcome_improved->outcome_no_change No end Successful Synthesis outcome_improved->end Yes consult_literature Consult Literature for Alternative Methods outcome_no_change->consult_literature

Caption: Troubleshooting workflow for low yield in synthesis.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Synthesis Outcomes param_base Base Choice (e.g., n-BuLi vs. KOtBu) outcome_yield Overall Yield param_base->outcome_yield Affects outcome_purity Stereochemical Purity (Z/E Ratio) param_base->outcome_purity Affects param_solvent Solvent Polarity (e.g., THF vs. DMF) param_solvent->outcome_purity Strongly Affects param_temp Reaction Temperature param_temp->outcome_purity Strongly Affects outcome_byproducts Byproduct Formation (e.g., TPPO, Homocoupling) param_temp->outcome_byproducts Affects param_atmosphere Atmosphere (Inert vs. Air) param_atmosphere->outcome_yield Affects param_atmosphere->outcome_byproducts Affects

Caption: Relationship between reaction parameters and synthesis outcomes.

References

Technical Support Center: Resolving Isomers of 10,12-Hexadecadien-1-ol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of 10,12-Hexadecadien-1-ol isomers.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic separation of this compound isomers.

Gas Chromatography (GC)

Question: Why am I seeing poor resolution or co-elution of the this compound isomers on my GC system?

Answer:

Poor resolution of geometric isomers of long-chain unsaturated alcohols is a common challenge. Several factors could be contributing to this issue:

  • Inappropriate Stationary Phase: Non-polar columns (e.g., DB-1, HP-5ms) may not provide sufficient selectivity to separate the isomers based on the subtle differences in their structures. The separation of geometric isomers often requires a stationary phase that can interact differently with the cis and trans configurations of the double bonds.

  • Suboptimal Oven Temperature Program: A temperature program that is too fast or starts at too high a temperature may not allow for adequate interaction between the isomers and the stationary phase, leading to co-elution.

  • Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks and a loss of resolution.

  • Carrier Gas Flow Rate: An incorrect flow rate can negatively impact column efficiency.

Solutions:

  • Select a Polar Stationary Phase: For the separation of cis/trans isomers of unsaturated long-chain alcohols, a high-polarity stationary phase is recommended. Columns with a high cyanopropyl content are particularly effective.

  • Optimize the Oven Temperature Program: Start with a lower initial oven temperature and use a slow temperature ramp rate. This will increase the interaction time of the isomers with the stationary phase and improve separation.

  • Dilute the Sample: Prepare a more dilute sample to inject onto the column to avoid overloading.

  • Optimize Carrier Gas Flow: Ensure the carrier gas flow rate is set to the optimal value for your column dimensions to maximize efficiency.

Question: My chromatogram shows split peaks for the this compound isomers. What could be the cause?

Answer:

Peak splitting in gas chromatography can arise from several issues, often related to the injection technique or sample introduction.

  • Improper Injection Technique: A slow or hesitant manual injection can cause the sample to be introduced as multiple bands onto the column.

  • Inlet Issues: A dirty or active inlet liner can cause analytes to degrade or interact in a non-uniform manner. The incorrect liner type can also lead to poor sample vaporization.

  • Solvent Mismatch: If the sample solvent is not compatible with the stationary phase, it can cause poor focusing of the analyte band at the head of the column.

  • Column Installation: An improperly cut or installed column can create a turbulent flow path, leading to peak splitting.

Solutions:

  • Use an Autosampler: An autosampler provides consistent and rapid injections, minimizing variability from manual injections.

  • Inlet Maintenance: Regularly clean or replace the inlet liner. Use a deactivated liner, potentially with glass wool, to promote homogeneous vaporization.

  • Solvent and Stationary Phase Compatibility: Ensure the polarity of your sample solvent is compatible with the stationary phase.

  • Proper Column Installation: Ensure the column is cut cleanly and squarely and installed at the correct depth in the inlet according to the manufacturer's instructions.

High-Performance Liquid Chromatography (HPLC)

Question: I am unable to separate the geometric isomers of this compound using a standard C18 reversed-phase column. What should I try?

Answer:

Standard C18 columns primarily separate compounds based on hydrophobicity. Since the geometric isomers of this compound have very similar hydrophobicities, a C18 column often lacks the necessary selectivity for their resolution.

Solution: Argentation (Silver Ion) Chromatography

Argentation chromatography is a powerful technique for separating unsaturated compounds, particularly geometric isomers. Silver ions form reversible charge-transfer complexes with the π-electrons of the double bonds. The stability of these complexes differs for cis and trans isomers, allowing for their separation.

Question: My retention times are very long, and the peaks are broad when using silver ion HPLC. How can I optimize my method?

Answer:

Long retention times and peak broadening in argentation HPLC can be due to a mobile phase that is too weak or suboptimal flow rates and temperature.

Solutions:

  • Increase Mobile Phase Strength: Gradually increase the percentage of the polar modifier (e.g., acetonitrile or isopropanol) in your mobile phase. The addition of a small amount of isopropanol (e.g., 0.05-0.1%) to a hexane/acetonitrile mobile phase has been shown to significantly reduce analysis time for conjugated linoleic acid isomers without compromising resolution.[1]

  • Optimize Flow Rate: Experiment with different flow rates to find the best balance between analysis time and resolution.

  • Adjust Column Temperature: Temperature can affect the stability of the silver-analyte complexes and the viscosity of the mobile phase. Investigate the effect of varying the column temperature on your separation.

  • Gradient Elution: If you have a mixture of isomers with significantly different retention times, a gradient elution program, where the mobile phase composition is changed during the run, can help to elute all compounds in a reasonable time with good peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I might need to separate? A1: The most common isomers are the geometric isomers arising from the two double bonds at positions 10 and 12. These include (10E, 12E), (10E, 12Z), (10Z, 12E), and (10Z, 12Z)-10,12-Hexadecadien-1-ol.

Q2: Which chromatographic technique is generally best for separating the geometric isomers of this compound? A2: Both Gas Chromatography (GC) with a highly polar stationary phase and High-Performance Liquid Chromatography (HPLC) using a silver nitrate-impregnated column (argentation chromatography) are effective methods. The choice between them may depend on the available instrumentation, the complexity of the sample matrix, and the desired scale of the separation (analytical vs. preparative).

Q3: Can Supercritical Fluid Chromatography (SFC) be used to separate these isomers? A3: Yes, SFC is a viable technique for the separation of isomers of long-chain unsaturated alcohols. It can offer advantages such as faster analysis times and reduced solvent consumption compared to HPLC. SFC is particularly well-suited for the analysis of non-polar compounds.[2][3]

Q4: Are there any special sample preparation considerations for analyzing this compound isomers? A4: For GC analysis, derivatization to a more volatile ester (e.g., acetate) or silyl (B83357) ether may be necessary to improve peak shape and thermal stability.[4] For all techniques, it is crucial to handle samples carefully to avoid isomerization, which can be induced by exposure to light, heat, or acid/base catalysts. Samples should be stored in amber vials at low temperatures.

Q5: How can I confirm the identity of the separated isomers? A5: Mass spectrometry (MS) coupled with the chromatographic system (GC-MS or LC-MS) is the most powerful tool for identification based on fragmentation patterns. If authentic standards are available, comparison of retention times is a reliable method. For GC, Kovats retention indices can also be used for identification.

Data Presentation

The following tables provide typical starting conditions for the chromatographic separation of this compound isomers. Note that these are based on methods for closely related compounds and may require optimization for your specific application.

Table 1: Gas Chromatography (GC) - Typical Starting Conditions

ParameterRecommended Condition
Column Highly polar, e.g., DB-23 (50% cyanopropyl-methylpolysiloxane)
Dimensions 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless
Oven Program 100 °C (hold 2 min), ramp at 5 °C/min to 240 °C (hold 10 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp 260 °C (FID)

Table 2: High-Performance Liquid Chromatography (HPLC) - Argentation Method

ParameterRecommended Condition
Column Silica (B1680970) impregnated with 10-20% AgNO₃
Dimensions 250 mm length, 4.6 mm I.D., 5 µm particle size
Mobile Phase Hexane with a small percentage of a polar modifier (e.g., 0.1-1% Acetonitrile or Isopropanol)
Flow Rate 1.0 mL/min
Column Temp Ambient (or controlled, e.g., 25 °C)
Detector UV (at a low wavelength, e.g., 205-210 nm) or Refractive Index (RI)
Injection Volume 10-20 µL

Experimental Protocols

Protocol 1: GC-FID Analysis of this compound Isomers

This protocol provides a general procedure for the analysis of this compound isomers using a high-polarity GC column.

  • Instrument Setup:

    • Install a high-polarity capillary column (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm) in the gas chromatograph.

    • Set the carrier gas (Helium) flow rate to the manufacturer's optimum (typically around 1 mL/min).

    • Set the inlet temperature to 250 °C and the FID temperature to 260 °C.

    • Program the oven temperature: initial temperature of 120 °C, hold for 2 minutes, then ramp at 4 °C/min to 220 °C and hold for 15 minutes.

  • Sample Preparation:

    • Dissolve the this compound isomer mixture in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 µg/mL.

  • Injection:

    • Inject 1 µL of the sample using a split injection with a split ratio of 50:1.

  • Data Analysis:

    • Identify the peaks corresponding to the different isomers based on their retention times. The elution order of geometric isomers on polar columns is typically influenced by the polarity of the isomers, with cis isomers often being retained longer than trans isomers.

Protocol 2: HPLC-UV Analysis of this compound Isomers using Argentation Chromatography

This protocol describes a method for separating the geometric isomers using a silver nitrate-impregnated HPLC column.

  • Stationary Phase Preparation (if not commercially available):

    • Prepare a slurry of silica gel in a solution of silver nitrate in acetonitrile.

    • Remove the solvent under reduced pressure to obtain the silver nitrate-impregnated silica.

    • Pack an HPLC column with the prepared stationary phase.

  • Instrument Setup:

    • Install the silver nitrate column in the HPLC system.

    • Set the mobile phase to a mixture of hexane and acetonitrile (e.g., 99.5:0.5 v/v).

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to monitor at 205 nm.

  • Sample Preparation:

    • Dissolve the isomer mixture in the mobile phase to a concentration of approximately 200 µg/mL.

  • Injection:

    • Inject 20 µL of the sample.

  • Data Analysis:

    • The elution order in argentation chromatography is typically based on the stability of the silver-alkene complex. Generally, trans isomers elute before cis isomers because the complexes with cis double bonds are stronger.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Isomer Mixture Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional for GC) Dissolution->Derivatization Injection Inject into Chromatograph Derivatization->Injection Separation Separation on Column Injection->Separation Detection Detection (FID/MS/UV) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Identification Isomer Identification Integration->Identification

Caption: Experimental workflow for the chromatographic analysis of this compound isomers.

Troubleshooting_Logic cluster_resolution Poor Resolution cluster_peakshape Poor Peak Shape cluster_solutions Potential Solutions Start Problem with Chromatogram CheckColumn Check Stationary Phase Polarity Start->CheckColumn Co-elution CheckInjection Review Injection Technique Start->CheckInjection Split/Tailing Peaks OptimizeTemp Optimize Temperature Program (GC) CheckColumn->OptimizeTemp OptimizeMobilePhase Optimize Mobile Phase (HPLC) CheckColumn->OptimizeMobilePhase UsePolarColumn Use High-Polarity GC Column OptimizeTemp->UsePolarColumn UseAgColumn Use Silver-Ion HPLC Column OptimizeMobilePhase->UseAgColumn AdjustGradient Adjust Gradient/ Mobile Phase Ratio OptimizeMobilePhase->AdjustGradient InletMaintenance Perform Inlet Maintenance (GC) CheckInjection->InletMaintenance CheckOverload Check for Column Overload CheckInjection->CheckOverload CleanInlet Clean/Replace Inlet Liner InletMaintenance->CleanInlet DiluteSample Dilute Sample CheckOverload->DiluteSample

Caption: A logical workflow for troubleshooting common issues in the chromatography of this compound isomers.

References

Technical Support Center: Stereospecific Synthesis of 10,12-Hexadecadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Stereospecific Synthesis of 10,12-Hexadecadien-1-ol. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this important insect pheromone, commonly known as bombykol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on achieving high stereoselectivity for the desired (10E,12Z)-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereospecific synthesis of (10E,12Z)-10,12-Hexadecadien-1-ol?

A1: The main challenges in synthesizing the biologically active (10E,12Z)-isomer of this compound revolve around controlling the geometry of the two double bonds within the conjugated diene system. Key difficulties include:

  • Achieving high stereoselectivity: Formation of the desired (E,Z) configuration while minimizing the formation of other stereoisomers (E,E), (Z,Z), and (Z,E) is a primary hurdle.[1]

  • Side reactions: Undesired side reactions, such as the homocoupling of reactants in cross-coupling methods, can significantly reduce the yield of the target molecule.[2]

  • Purification of isomers: The structural similarity of the different stereoisomers makes their separation and purification challenging, often requiring specialized chromatographic techniques.[3][4]

Q2: Which synthetic methodologies are most commonly employed for the synthesis of this compound?

A2: Several synthetic strategies are utilized, each with its own set of advantages and challenges regarding stereocontrol:

  • Wittig Reaction: This is a classic method for forming carbon-carbon double bonds. Non-stabilized ylides generally favor the formation of Z-alkenes, which can be a key step in establishing the 12Z double bond.[5][6]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between vinyl halides and vinyl boronic acids or esters, offering a convergent approach to the diene system.[7][8]

  • Sonogashira Coupling: This reaction couples terminal alkynes with vinyl halides, providing a route to enyne intermediates that can then be selectively reduced to the desired diene.[9][10]

Q3: How can I accurately determine the isomeric purity of my synthetic this compound?

A3: The most common and effective methods for determining the isomeric purity are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the different stereoisomers, and the mass spectrometer provides structural information for confirmation.[11][12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized columns, can be used to separate and quantify the different isomers.[4][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the stereochemistry of the double bonds by analyzing the coupling constants of the olefinic protons.

Troubleshooting Guides

Issue 1: Low Z-Selectivity in Wittig Reactions

Low selectivity for the desired Z-isomer in a Wittig reaction is a common problem. The following guide provides potential causes and solutions.

Potential Cause Troubleshooting Steps
Use of Stabilized Ylide Stabilized ylides inherently favor the formation of the E-alkene. For Z-selectivity, use a non-stabilized ylide (e.g., derived from an alkyltriphenylphosphonium salt).[5]
Presence of Lithium Salts Lithium salts can promote the equilibration of intermediates, leading to a higher proportion of the thermodynamically more stable E-isomer. Use sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS, NaNH₂) instead of lithium bases (e.g., n-BuLi) for ylide generation.[15]
Polar Aprotic Solvents Solvents like DMF or DMSO can stabilize the betaine (B1666868) intermediate, reducing Z-selectivity. Use non-polar aprotic solvents such as THF or diethyl ether.[16]
High Reaction Temperature Higher temperatures can lead to equilibration and reduced kinetic control. Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetically formed Z-isomer.[17]

Experimental Protocols

Protocol 1: Wittig Reaction for (10E,12Z)-Diene Synthesis (Illustrative)

This protocol describes a general procedure for a Wittig reaction to form the 12Z double bond, a key step in the synthesis of bombykol.

Step 1: Ylide Generation

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a suspension of the appropriate phosphonium (B103445) salt (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong, non-lithium base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) dropwise.

  • Allow the mixture to stir at -78 °C for 1 hour to ensure complete ylide formation.

Step 2: Wittig Reaction

  • To the ylide solution at -78 °C, add a solution of the corresponding (E)-alkenal (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Slowly warm the reaction to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired diene from triphenylphosphine (B44618) oxide and other byproducts.

Data Presentation

The following table summarizes representative yields and isomeric ratios for different synthetic methods. Note that specific results can vary based on the exact substrates and reaction conditions.

Synthetic Method Key Reagents/Catalyst Solvent Temperature Approx. Yield (%) Isomeric Ratio (E,Z : other) Reference
Wittig Reactionn-Decyltriphenylphosphonium bromide, NaHMDSTHF-78 °C to RT70-85>95:5[1][17]
Suzuki-Miyaura CouplingPd(PPh₃)₄, Cs₂CO₃THF/H₂O80 °C80-95Highly Stereoretentive[15][18]
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃NTHFRoom Temp.75-90N/A (forms enyne)[9][19]

Visualizations

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for this compound, highlighting key reaction types.

Synthetic_Workflow start Starting Materials wittig Wittig Reaction (Z-selective) start->wittig suzuki Suzuki-Miyaura Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira purification Purification (e.g., HPLC) wittig->purification suzuki->purification reduction Selective Reduction (of alkyne) sonogashira->reduction reduction->purification final_product (10E,12Z)-10,12- Hexadecadien-1-ol purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Low Z-Selectivity in Wittig Reactions

This decision tree can help diagnose and resolve issues with low Z-selectivity in Wittig reactions.

Wittig_Troubleshooting start Low Z-Selectivity in Wittig Reaction check_ylide Is the ylide non-stabilized? start->check_ylide check_base Was a non-lithium base used? check_ylide->check_base Yes use_non_stabilized Use a non-stabilized ylide. check_ylide->use_non_stabilized No check_solvent Is the solvent non-polar aprotic? check_base->check_solvent Yes use_na_k_base Use NaHMDS or KHMDS. check_base->use_na_k_base No check_temp Was the reaction run at low temperature? check_solvent->check_temp Yes use_thf_ether Use THF or diethyl ether. check_solvent->use_thf_ether No lower_temp Run reaction at -78 °C. check_temp->lower_temp No success High Z-Selectivity Achieved check_temp->success Yes

References

Technical Support Center: Degradation of 10,12-Hexadecadien-1-ol in Field Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of 10,12-Hexadecadien-1-ol under field conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause the degradation of this compound in the field?

A1: The primary environmental factors leading to the degradation of this compound, a conjugated diene, are:

  • UV Radiation: Sunlight, particularly UV rays, can provide the energy to cause isomerization (e.g., converting the active Z,E isomer to less active forms) and photodegradation, breaking down the molecule.[1]

  • High Temperatures: Elevated temperatures accelerate the rate of chemical degradation and can also increase the volatility of the compound, leading to a faster depletion from the lure or dispenser.[2]

  • Oxidation: Atmospheric oxygen can react with the double bonds in the molecule, leading to the formation of less active or inactive compounds. This process can be accelerated by heat and light.[1]

  • Moisture: While less of a primary degradation pathway for this alcohol, high humidity can potentially influence the physical properties of the dispenser and indirectly affect the release rate and stability.

Q2: How can I protect this compound from degradation in my experiments?

A2: To minimize degradation, consider the following:

  • Use of Stabilizers: Incorporate UV protectants (e.g., 2-hydroxy-4-methoxybenzophenone) and antioxidants (e.g., Butylated Hydroxytoluene - BHT, Butylated Hydroxyanisole - BHA) into the lure formulation.[1]

  • Proper Dispenser Selection: Choose dispensers made of materials that offer protection from UV light and have a controlled release profile.

  • Strategic Trap Placement: Whenever possible, place traps in shaded areas to reduce exposure to direct sunlight and extreme temperatures.

  • Proper Storage: Store lures in a cool, dark place (refrigeration or freezing is often recommended) in airtight containers to prevent premature degradation before deployment.

Q3: What are the signs that my this compound lure has degraded?

A3: Signs of degradation include:

  • A significant and premature drop in the capture rate of the target insect.

  • Physical changes to the lure, such as discoloration or a change in texture.

  • Chemical analysis (e.g., via GC-MS) showing a decrease in the concentration of the active ingredient and/or the appearance of degradation products.

Q4: How does the dispenser type affect the degradation of this compound?

A4: The dispenser plays a crucial role in protecting the pheromone. The material can physically block UV radiation and limit oxygen exposure. The dispenser's design also dictates the release rate of the pheromone; a well-designed dispenser will provide a steady release over time, maintaining an effective concentration in the field for a longer duration.

Q5: Is microbial degradation a significant factor for this compound in soil?

A5: While specific data for this compound is limited, long-chain fatty alcohols can be degraded by soil microorganisms. Bacteria can oxidize the alcohol to an aldehyde and then to a fatty acid, which can be further metabolized. The rate of this degradation would depend on soil type, microbial population, temperature, and moisture.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Low or no insect capture from the start of the experiment. Improper lure storage leading to premature degradation.Verify that lures were stored according to manufacturer's instructions (typically in a freezer, in a sealed, light-proof container).
Incorrect pheromone isomer or low purity.Confirm the isomeric purity of the this compound used. The (10E, 12Z) isomer is the active component for many species.
Sub-optimal trap design or placement.Ensure the trap design is appropriate for the target species and placed at the correct height and location relative to the crop or environment.
Trap captures decline much faster than the expected lure lifespan. High environmental exposure (intense sunlight, high temperatures).Relocate traps to more shaded areas if possible. Consider using a dispenser with better UV protection.
Oxidative degradation of the pheromone.Incorporate an antioxidant like BHT or BHA into the lure formulation for future experiments.[1]
Lure formulation has a too-high initial release rate.Re-evaluate the dispenser type or the concentration of the pheromone in the lure to achieve a more controlled, longer-lasting release.
Inconsistent results between traps. Variability in environmental conditions across the field site.Ensure traps are placed in locations with similar environmental exposures (e.g., all in sun or all in shade).
Contamination of lures or traps.Always handle lures with gloves to avoid contamination. Ensure traps are clean before deploying a new lure.

Quantitative Data on Degradation Factors

While specific, publicly available half-life data for this compound under varying field conditions is scarce, the following table summarizes the expected impact of key environmental factors on its stability. The degradation rates are illustrative and will vary based on the specific formulation and dispenser used.

Factor Condition Expected Impact on Half-Life Mitigation Strategies
UV Radiation High Intensity (Direct Sunlight)Significant DecreaseUV-protective dispensers, UV stabilizers in formulation, placement in shade.[1]
Low Intensity (Shade/Overcast)Moderate Decrease
Temperature High (>35°C)Significant DecreasePlacement in cooler, shaded areas; selection of dispensers with a stable release rate at high temperatures.
Moderate (20-30°C)Moderate Decrease
Oxidation High Oxygen ExposureDecreaseAntioxidants (e.g., BHT, BHA) in the formulation, airtight storage before use.[1]

Experimental Protocols

Protocol 1: Assessing the Field Longevity of a this compound Lure

Objective: To determine the effective field life of a pheromone lure by monitoring insect capture rates over time.

Methodology:

  • Trap Setup: Deploy a series of traps baited with fresh this compound lures in the desired field location. Include unbaited traps as controls.

  • Data Collection: At regular intervals (e.g., daily or weekly), record the number of target insects captured in each trap.

  • Lure Aging: Leave the same lures in the field for the entire duration of the experiment.

  • Data Analysis: Plot the average number of captures per trap against time (days or weeks). The point at which the capture rate drops significantly indicates the end of the lure's effective field life under those specific conditions.

Protocol 2: Quantifying the Degradation of this compound Using GC-MS

Objective: To measure the amount of remaining this compound in a lure after field exposure.

Methodology:

  • Sample Collection: Retrieve lures from the field after a predetermined period of exposure (e.g., 1, 2, 4 weeks). Include an unexposed lure from the same batch as a control.

  • Extraction:

    • Place each lure in a separate vial containing a known volume of a suitable solvent (e.g., hexane).

    • Add a known amount of an internal standard (a stable compound not present in the lure).

    • Agitate the vial (e.g., using a vortex mixer or sonicator) to extract the pheromone.

  • GC-MS Analysis:

    • Inject an aliquot of the extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Use a suitable column (e.g., DB-5ms) and a temperature program that effectively separates this compound from other compounds.

    • Monitor for characteristic ions of this compound and the internal standard.

  • Quantification:

    • Create a calibration curve using standards of this compound of known concentrations.

    • Calculate the amount of the pheromone in the extracts by comparing the peak area ratio of the pheromone to the internal standard against the calibration curve.

    • Determine the percentage of degradation by comparing the amount of pheromone in the field-aged lures to the control lure.

Visualizations

DegradationPathways Degradation Pathways of this compound Pheromone This compound (Active Isomer) Isomerized Inactive Isomers Pheromone->Isomerized UV Radiation Oxidized Oxidation Products (e.g., Aldehydes, Epoxides) Pheromone->Oxidized Oxygen / Heat Microbial Microbial Degradation (in soil) Pheromone->Microbial Metabolites Fatty Acids & Other Metabolites Microbial->Metabolites

Caption: Key degradation pathways for this compound in field conditions.

ExperimentalWorkflow Workflow for Assessing Pheromone Degradation start Start: Field Exposure of Lures collect Collect Lures at Time Intervals (e.g., 0, 1, 2, 4 weeks) start->collect extract Solvent Extraction with Internal Standard collect->extract analyze GC-MS Analysis extract->analyze quantify Quantify Remaining Pheromone (vs. Calibration Curve) analyze->quantify calculate Calculate % Degradation quantify->calculate end End: Determine Degradation Rate calculate->end

Caption: Experimental workflow for quantifying the degradation of this compound.

TroubleshootingLogic Troubleshooting Logic for Low Trap Capture cluster_lure Lure Issues cluster_trap Trap & Placement Issues cluster_env Environmental Issues Start Low Trap Capture CheckLure Check Lure Integrity Start->CheckLure CheckTrap Check Trap & Placement Start->CheckTrap CheckEnv Assess Environmental Factors Start->CheckEnv Storage Improper Storage? CheckLure->Storage Age Lure Expired? CheckLure->Age Formulation No Stabilizers? CheckLure->Formulation Design Wrong Trap Design? CheckTrap->Design Placement Suboptimal Location? CheckTrap->Placement UV High UV Exposure? CheckEnv->UV Temp Extreme Temperatures? CheckEnv->Temp

Caption: Logical workflow for troubleshooting low insect capture rates.

References

Technical Support Center: Optimizing Dispenser Design for 10,12-Hexadecadien-1-ol Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 10,12-Hexadecadien-1-ol dispensers.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent Release Rate of this compound

  • Question: We are observing significant variability in the release rate of this compound from our dispensers. What could be the cause, and how can we improve consistency?

  • Answer: Inconsistent release rates are a common challenge and can stem from several factors. Firstly, fluctuations in ambient temperature and airflow around the dispensers can significantly alter the evaporation rate. Secondly, inconsistencies in the manufacturing of the dispensers themselves, such as variations in polymer density or pore size, can lead to variable release profiles. Finally, the solvent used to load the this compound onto the dispenser can affect its initial distribution and subsequent release.[1] To improve consistency, it is crucial to conduct experiments in a controlled environment where temperature and airflow can be maintained at a constant level.[2][3][4] We recommend testing a batch of dispensers for initial pheromone load and release rate to ensure uniformity before starting a large-scale experiment.

Issue 2: Premature Exhaustion of the Dispenser

  • Question: Our dispensers are running out of this compound much faster than anticipated. Why is this happening, and what can be done to extend the dispenser's lifespan?

  • Answer: Premature exhaustion is typically caused by a higher-than-expected release rate. This can be due to ambient temperatures being higher than what the dispenser is designed for, leading to increased volatility of the this compound. High wind or airflow conditions can also accelerate the evaporation from the dispenser's surface. The choice of dispenser material is another critical factor; a highly permeable material will release the compound more quickly. To address this, consider selecting a dispenser with a higher initial load of this compound or one made from a less permeable material, such as a thicker polymer or a reservoir-style dispenser. Shielding the dispensers from direct high airflow can also help to slow down the release rate.

Issue 3: Low or No Detectable Release of this compound

  • Question: We are not detecting any significant release of this compound from our dispensers. What are the potential reasons for this?

  • Answer: A low or undetectable release rate can be attributed to several factors. Lower than expected ambient temperatures can significantly reduce the volatility of this compound. The dispenser material might be too impermeable for the compound to diffuse through effectively. It is also possible that the this compound has degraded within the dispenser. This can be a concern with unsaturated alcohols, which can be susceptible to oxidation. Ensure that your experimental conditions are within the optimal temperature range for the dispenser and consider using a dispenser with a larger surface area to compensate for low volatility. If degradation is suspected, it is advisable to analyze the residual compound in the dispenser to confirm its chemical integrity.

Frequently Asked Questions (FAQs)

Q1: What are the common types of dispensers used for this compound?

A1: Several types of passive dispensers are suitable for the controlled release of this compound. The most common include:

  • Rubber Septa: These are widely used due to their ease of loading and relatively low cost. The release kinetics from rubber septa can be influenced by the type of rubber and the solvent used for loading.[1]

  • Polyethylene (B3416737) Vials or Tubes: These offer a more consistent release profile compared to some rubber septa. The release rate is controlled by the diffusion of the compound through the polyethylene walls.

  • Laminated Polymeric Dispensers: These are multi-layered dispensers that can be engineered to provide a near zero-order release rate, meaning the release rate is relatively constant over time.

  • Reservoir-based Dispensers: These systems contain a liquid reservoir of the pheromone and release it through a semi-permeable membrane, providing a long-lasting and controlled release.

Q2: How does temperature affect the release rate of this compound?

A2: Temperature is a critical factor influencing the release rate. An increase in temperature leads to a higher vapor pressure of the this compound, which in turn increases its rate of evaporation from the dispenser surface. Studies on other semiochemicals have shown that the release rate can increase exponentially with a linear increase in temperature.[2][3][4] Therefore, it is essential to monitor and control the temperature during experiments to ensure reproducible results.

Q3: Can the solvent used to load the dispenser affect the release of this compound?

A3: Yes, the loading solvent can have a significant impact. The solvent can affect how the this compound is distributed within the dispenser matrix. For example, a more volatile solvent will evaporate quickly, potentially leaving the compound concentrated on the surface, which could lead to a high initial release. The polarity of the solvent can also interact with the dispenser material, affecting the diffusion of the pheromone.[1] It is recommended to empirically test different loading solvents to find the one that provides the desired release profile for your specific dispenser type.[1]

Data Presentation

Table 1: Illustrative Release Rates of a Generic Pheromone from Different Dispenser Types at a Constant Temperature (25°C)

Dispenser TypeInitial Pheromone Load (mg)Average Release Rate (µ g/day )Release Kinetics
Rubber Septum150-150First-order (declines over time)
Polyethylene Vial5100-200Near zero-order
Laminated Polymer10150-250Zero-order
Reservoir System50200-500Zero-order

Note: This table provides illustrative data based on typical performance of different dispenser types with semiochemicals. Actual release rates for this compound will depend on the specific dispenser design, material, and environmental conditions and should be determined experimentally.

Experimental Protocols

Protocol: Gravimetric Determination of this compound Release Rate in a Controlled Environment

Objective: To quantify the release rate of this compound from a dispenser by measuring mass loss over time under controlled temperature and humidity conditions.[2][3]

Materials:

  • Dispensers loaded with a known amount of this compound

  • Analytical balance (readability to at least 0.1 mg)

  • Controlled environment chamber or incubator capable of maintaining constant temperature and humidity

  • Forceps

  • Data logging software or a lab notebook

Methodology:

  • Preparation:

    • Set the controlled environment chamber to the desired temperature and relative humidity (e.g., 25°C and 50% RH). Allow the chamber to equilibrate for at least 24 hours.

    • Label each dispenser with a unique identifier.

    • Record the initial mass of each loaded dispenser (W_initial) using the analytical balance.

  • Experiment Execution:

    • Place the dispensers inside the controlled environment chamber. Ensure there is adequate air circulation around each dispenser.

    • At predetermined time intervals (e.g., every 24 hours), carefully remove each dispenser from the chamber using forceps.

    • Allow the dispenser to equilibrate to the ambient temperature of the balance for a few minutes to avoid measurement errors due to temperature differences.

    • Record the mass of the dispenser (W_t).

    • Promptly return the dispenser to the controlled environment chamber.

    • Repeat the weighing process for the duration of the experiment (e.g., 14 days or until a significant portion of the pheromone has been released).

  • Data Analysis:

    • Calculate the cumulative mass loss at each time point: Mass Loss = W_initial - W_t.

    • Calculate the average release rate for each time interval: Release Rate (µ g/day ) = (Mass Loss at t_2 - Mass Loss at t_1) / (t_2 - t_1 in days).

    • Plot the cumulative mass loss versus time to visualize the release profile. The slope of this curve represents the release rate.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Data Analysis Phase Prep1 Set Environmental Chamber Conditions Prep2 Label and Record Initial Mass (W_initial) Prep1->Prep2 Exec1 Place Dispensers in Chamber Prep2->Exec1 Exec2 Measure Mass (W_t) at Intervals Exec1->Exec2 t = 24h, 48h, ... Exec2->Exec2 Analysis1 Calculate Cumulative Mass Loss Exec2->Analysis1 Analysis2 Calculate Average Release Rate Analysis1->Analysis2 Analysis3 Plot Mass Loss vs. Time Analysis1->Analysis3

Caption: Workflow for Gravimetric Analysis of Release Rate.

Factors_Affecting_Release cluster_environmental Environmental Factors cluster_dispenser Dispenser Properties Temperature Temperature ReleaseRate This compound Release Rate Temperature->ReleaseRate Airflow Airflow/Wind Speed Airflow->ReleaseRate Material Dispenser Material (Permeability) Material->ReleaseRate SurfaceArea Surface Area SurfaceArea->ReleaseRate PheromoneLoad Initial Pheromone Load PheromoneLoad->ReleaseRate

Caption: Key Factors Influencing Dispenser Release Rate.

References

Technical Support Center: Overcoming Low EAG Response to 10,12-Hexadecadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low electroantennogram (EAG) responses to 10,12-Hexadecadien-1-ol (bombykol).

Troubleshooting Guides

This section addresses specific issues that can lead to a low EAG response during experiments with this compound.

Issue 1: Suboptimal EAG Response or No Signal

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Pheromone Isomer Verify the stereoisomer of this compound. The natural and most active form for Bombyx mori is (10E, 12Z)-10,12-hexadecadien-1-ol.[1][2][3]A significant increase in EAG amplitude when using the correct (10E, 12Z) isomer. Other isomers elicit very low or no response.[2][3]
Inadequate Stimulus Concentration Prepare a dilution series of bombykol (B110295) (e.g., 1 pg to 10 µg) to determine the optimal dose-response range for your specific setup and insect species.[4][5][6]Identification of a concentration that elicits a robust and reproducible EAG response.
Improper Stimulus Delivery Ensure the odor delivery system provides a consistent and controlled puff of the stimulus. Check for leaks or blockages in the delivery tube.A sharp and defined EAG response peak following stimulus application.
Antennal Preparation Issues Ensure the electrodes have good contact with the antenna. The recording electrode should be at the distal end and the reference electrode at the base. Use fresh, healthy antennae from insects of the appropriate age and sex (typically males for sex pheromones).[4]A stable baseline and a clear, measurable deflection upon stimulation.
Low Pheromone-Binding Protein (PBP) Levels Use antennae from insects at an age of peak pheromone sensitivity, as PBP expression can vary. In knockout or knockdown experiments, a reduced EAG response is expected.[7][8]Younger, virgin male moths may show stronger electrophysiological activity.[4]

Issue 2: Poor Signal-to-Noise Ratio

Potential Cause Troubleshooting Step Expected Outcome
Electrical Interference Ensure the Faraday cage is properly grounded. Check for and eliminate ground loops. Switch off nearby electrical equipment that may be causing interference.A reduction in baseline noise, making the EAG signal easier to discern.
Unstable Antennal Preparation Ensure the antenna is securely mounted and hydrated. Dehydration can lead to a noisy and drifting baseline.A stable baseline with minimal drift over the course of the experiment.
Electrode Issues Use freshly pulled glass capillary electrodes filled with an appropriate saline solution. Ensure there are no air bubbles in the electrode tips.Reduced electrode noise and a more stable recording.

Frequently Asked Questions (FAQs)

Q1: What is the expected EAG amplitude for a strong response to this compound in Bombyx mori?

A1: The EAG amplitude is dose-dependent. For Bombyx mori, a 1-second stimulus with a filter paper source loaded with 10⁻² µg of bombykol can elicit a response of approximately 10 mV. The response will increase with the dose until saturation is reached.[4]

Q2: What is the role of Pheromone-Binding Protein 1 (BmorPBP1) in the EAG response to bombykol?

A2: BmorPBP1 is crucial for enhancing the sensitivity of the olfactory system to bombykol.[7] It acts as a solubilizer and carrier for the hydrophobic bombykol molecule, transporting it through the sensillar lymph to the olfactory receptor.[9][10][11] Knockout of BmorPBP1 in Bombyx mori results in a significantly reduced EAG response amplitude to bombykol.[7][8]

Q3: What is the primary olfactory receptor for bombykol in Bombyx mori?

A3: The primary receptor for bombykol in Bombyx mori is BmorOR-1. This receptor is highly specific to the (10E, 12Z) isomer of hexadecadien-1-ol.[1][2][12]

Q4: Can the solvent used to dissolve bombykol affect the EAG response?

A4: Yes. While a solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to solubilize bombykol for in vitro assays, for in vivo EAG experiments, it is crucial to use a volatile and inert solvent like hexane. A control puff of the solvent alone should be tested to ensure it does not elicit a response.

Q5: How does stimulus duration affect the EAG response?

A5: The duration of the stimulus pulse can influence the shape and amplitude of the EAG response. Short stimuli (e.g., 200 ms) will produce a phasic response.[13][14] Longer stimuli can lead to a more tonic response, but also risk adaptation of the olfactory receptor neurons.[15][16] A typical stimulus duration is between 100 ms (B15284909) and 500 ms.

Data Presentation

Table 1: Dose-Response of Bombyx mori EAG to this compound

Stimulus Load (µg on filter paper)Mean EAG Amplitude (mV)
10⁻⁵~1.5
10⁻⁴~3.0
10⁻³~6.0
10⁻²~10.0
10⁻¹~12.0
1~13.0

Data are approximate values interpreted from dose-response curves and should be used for relative comparison.[4]

Table 2: Effect of BmorPBP1 Knockout on Peak EAG Amplitude in Bombyx mori

Stimulus (1000 ng)GenotypeMean Peak EAG Amplitude (mV)
BombykolWild-Type~10.5
BombykolBmPBP1 Knockout~4.5

Data are approximate values interpreted from published graphs and highlight the significant reduction in EAG response in the absence of BmorPBP1.[8]

Experimental Protocols

Protocol 1: Standard Electroantennogram (EAG) Recording for this compound

  • Antenna Preparation:

    • Excise an antenna from a male Bombyx mori moth (2-3 days post-eclosion) at its base using fine scissors.

    • Mount the antenna between two glass capillary electrodes filled with an appropriate saline solution (e.g., Kaissling and Thorson's saline).

    • Place the recording electrode at the distal tip of the antenna and the reference electrode at the base, ensuring good electrical contact.

  • Stimulus Preparation:

    • Prepare a stock solution of (10E, 12Z)-10,12-hexadecadien-1-ol in a high-purity volatile solvent such as hexane.

    • Create a serial dilution of the stock solution to obtain a range of concentrations (e.g., from 10 pg/µL to 10 µg/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and allow the solvent to evaporate completely.

  • Stimulus Delivery:

    • Place the filter paper with the dried stimulus into a Pasteur pipette.

    • Deliver a purified and humidified continuous air stream over the antennal preparation.

    • Insert the tip of the Pasteur pipette into a hole in the main air tube.

    • Deliver a controlled puff of air (e.g., 200 ms duration) through the pipette to introduce the stimulus into the continuous air stream.

  • Data Acquisition:

    • Amplify the signal from the antenna using a high-impedance DC amplifier.

    • Record and digitize the signal using appropriate data acquisition hardware and software.

    • Measure the peak amplitude of the negative voltage deflection from the baseline as the EAG response.

Mandatory Visualizations

Bombykol_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Bombykol Bombykol BmorPBP1 BmorPBP1 Bombykol->BmorPBP1 Binding Bombykol-BmorPBP1 Complex Bombykol-BmorPBP1 Complex BmorPBP1->Bombykol-BmorPBP1 Complex BmorOR1 BmorOR1 Receptor Bombykol-BmorPBP1 Complex->BmorOR1 Activation Ion Channel Opening Ion Channel Opening BmorOR1->Ion Channel Opening Depolarization Depolarization Ion Channel Opening->Depolarization EAG Signal EAG Signal Depolarization->EAG Signal EAG_Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Excise Antenna Excise Antenna Mount on Electrodes Mount on Electrodes Excise Antenna->Mount on Electrodes Deliver Air Stream Deliver Air Stream Mount on Electrodes->Deliver Air Stream Prepare Stimulus Dilutions Prepare Stimulus Dilutions Deliver Stimulus Puff Deliver Stimulus Puff Prepare Stimulus Dilutions->Deliver Stimulus Puff Deliver Air Stream->Deliver Stimulus Puff Record Signal Record Signal Deliver Stimulus Puff->Record Signal Amplify Signal Amplify Signal Record Signal->Amplify Signal Measure Peak Amplitude Measure Peak Amplitude Amplify Signal->Measure Peak Amplitude Analyze Dose-Response Analyze Dose-Response Measure Peak Amplitude->Analyze Dose-Response

References

Technical Support Center: Synthesis of 10,12-Hexadecadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 10,12-Hexadecadien-1-ol. Our focus is on minimizing byproduct formation and ensuring high stereoselectivity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly when employing Wittig and Sonogashira reaction methodologies.

Issue 1: Poor Stereoselectivity in Wittig Reaction (Incorrect E/Z Isomer Ratio)

Question: My Wittig reaction to form the 10,12-diene system is producing a mixture of geometric isomers, with a low yield of the desired (10E, 12Z) isomer. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity in the formation of the conjugated diene is a critical challenge. The ratio of E/Z isomers is highly dependent on the nature of the ylide and the reaction conditions.

Possible Causes and Solutions:

CauseRecommended Action
Use of a Stabilized Ylide Stabilized ylides (containing an electron-withdrawing group) typically favor the formation of the (E)-alkene.[1][2] For the synthesis of the (Z)-double bond at the 12-position, a non-stabilized ylide is generally preferred.[1][2]
Reaction Temperature Low temperatures often favor the formation of the Z-isomer in Wittig reactions with non-stabilized ylides.[2] Consider running the reaction at temperatures as low as -78 °C.
Solvent Choice Aprotic, non-polar solvents like THF or diethyl ether are commonly used for Z-selective Wittig reactions.[3]
Base Selection The choice of base for ylide generation is crucial. Strong, non-lithium bases such as sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS) can enhance Z-selectivity by minimizing the equilibration of intermediates that can lead to the E-isomer.[4]
Presence of Lithium Salts Lithium salts can promote the formation of the E-isomer.[4] If using a lithium base like n-butyllithium (n-BuLi), ensure the reaction is "salt-free" by using salt-free ylide preparations if possible.

Troubleshooting Workflow for Poor Stereoselectivity:

start Low (10E, 12Z) Selectivity check_ylide Is the ylide stabilized? start->check_ylide change_ylide Switch to a non-stabilized ylide check_ylide->change_ylide Yes check_temp Is the reaction run at room temperature? check_ylide->check_temp No end Improved (10E, 12Z) Selectivity change_ylide->end lower_temp Lower temperature to -78°C check_temp->lower_temp Yes check_base Are you using a lithium-based base? check_temp->check_base No lower_temp->end change_base Use a sodium-based base (e.g., NaHMDS) check_base->change_base Yes check_solvent What is the solvent? check_base->check_solvent No change_base->end change_solvent Ensure an aprotic, non-polar solvent (e.g., THF) check_solvent->change_solvent change_solvent->end

Caption: Troubleshooting workflow for poor stereoselectivity in Wittig reactions.

Issue 2: Formation of Alkyne Homocoupling Byproducts (Glaser Coupling) in Sonogashira Reaction

Question: During the Sonogashira coupling to prepare the enyne precursor, I am observing a significant amount of a byproduct that appears to be a dimer of my terminal alkyne. How can I prevent this?

Answer: The formation of symmetrical 1,3-diynes, known as Glaser coupling byproducts, is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[5][6][7]

Possible Causes and Solutions:

CauseRecommended Action
Presence of Oxygen Oxygen promotes the oxidative homocoupling of alkynes. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[8]
High Concentration of Copper(I) Catalyst The copper(I) catalyst is essential for the Sonogashira reaction but also catalyzes the Glaser coupling.[9] Reduce the amount of the copper(I) salt to the minimum effective concentration.
Reaction Temperature Elevated temperatures can sometimes increase the rate of Glaser coupling. If possible for your substrates, run the reaction at a lower temperature.
Use of a Copper-Free Protocol Several copper-free Sonogashira protocols have been developed to avoid the issue of alkyne homocoupling.[9] These often require specific ligands for the palladium catalyst.
Slow Addition of the Alkyne Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low at any given time, thus disfavoring the bimolecular homocoupling reaction.

Troubleshooting Workflow for Glaser Coupling Byproducts:

start Glaser Coupling Byproduct Detected check_atmosphere Is the reaction under inert atmosphere? start->check_atmosphere degas_reagents Thoroughly degas all solvents and reagents check_atmosphere->degas_reagents No check_catalyst What is the concentration of Cu(I) catalyst? check_atmosphere->check_catalyst Yes end Minimized Glaser Coupling degas_reagents->end reduce_catalyst Reduce the amount of Cu(I) salt check_catalyst->reduce_catalyst High check_temp Is the reaction run at elevated temperature? check_catalyst->check_temp Low reduce_catalyst->end lower_temp Attempt reaction at a lower temperature check_temp->lower_temp Yes consider_cu_free Consider a copper-free Sonogashira protocol check_temp->consider_cu_free No lower_temp->end consider_cu_free->end cluster_0 Phosphonium Salt Formation cluster_1 Wittig Reaction reagents1 Triphenylphosphine + 1-Bromobutane in Toluene reflux Reflux for 24h reagents1->reflux filtration Filter and Dry reflux->filtration phosphonium_salt Butyltriphenylphosphonium Bromide filtration->phosphonium_salt ylide_formation Phosphonium Salt + NaHMDS in THF at -78°C phosphonium_salt->ylide_formation ylide Ylide Formation ylide_formation->ylide reaction React at -78°C to RT ylide->reaction aldehyde (E)-Dodec-2-en-12-ol-1-al aldehyde->reaction workup Quench, Extract, and Dry reaction->workup purification Column Chromatography workup->purification product (10E, 12Z)-10,12-Hexadecadien-1-ol purification->product

References

Technical Support Center: Stability Testing of 10,12-Hexadecadien-1-ol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10,12-Hexadecadien-1-ol formulations. The information is designed to address common challenges encountered during stability testing and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure as a conjugated diene alcohol, this compound is susceptible to several degradation pathways:

  • Oxidation: The primary alcohol group can be oxidized to form an aldehyde and subsequently a carboxylic acid. The conjugated diene system is also prone to oxidation, which can lead to the formation of peroxides and subsequent cleavage products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization of the double bonds (e.g., trans-cis isomerization), cyclization reactions, and photo-oxidation.

  • Acid and Base Catalyzed Isomerization: In the presence of acids or bases, the double bonds in the conjugated system can migrate or isomerize, leading to a loss of potency and the formation of isomeric impurities.

  • Thermal Degradation: High temperatures can accelerate oxidation and other degradation reactions.

Q2: I am observing a loss of potency in my this compound formulation during storage. What could be the cause?

A2: Loss of potency is a common issue and can be attributed to one or more of the degradation pathways mentioned above. To identify the root cause, consider the following:

  • Storage Conditions: Was the formulation exposed to light, elevated temperatures, or oxygen? Inadequate protection from these environmental factors is a primary cause of degradation.

  • Excipient Compatibility: Are any of the excipients in your formulation known to be reactive? For example, acidic or basic excipients could catalyze isomerization, while those containing peroxide impurities can initiate oxidation.

  • Packaging: Is the packaging adequate to protect the formulation from light and oxygen ingress?

Q3: How can I develop a stability-indicating analytical method for my formulation?

A3: A stability-indicating method is crucial for accurately quantifying the active ingredient in the presence of its degradation products. A common approach is to use High-Performance Liquid Chromatography (HPLC). The development process involves:

  • Forced Degradation Studies: Subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Method Development: Developing an HPLC method that can separate the parent compound from all the generated degradation products. This typically involves optimizing the column, mobile phase, flow rate, and detector settings.

  • Method Validation: Validating the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Causes:

  • Degradation of the active ingredient: New peaks may correspond to degradation products.

  • Impurity in a new batch of excipient or solvent.

  • Contamination from laboratory equipment.

  • Interaction between the formulation and the container closure system.

Troubleshooting Steps:

  • Characterize the Unknown Peaks: Use a photodiode array (PDA) detector to obtain the UV spectrum of the unknown peak and compare it to the parent compound. Mass spectrometry (MS) can be used for identification.

  • Review Forced Degradation Data: Compare the chromatograms of the stability sample with those from your forced degradation studies. This can help in tentatively identifying the degradation pathway.

  • Analyze Placebo Formulation: Run a placebo formulation (without the active ingredient) through the same stability and analytical procedure to rule out excipient degradation or impurities.

  • Evaluate Container Closure System: Assess for potential leachables from the packaging material.

Issue 2: Poor Peak Shape or Resolution in HPLC

Possible Causes:

  • Inappropriate column chemistry or dimensions.

  • Suboptimal mobile phase composition (pH, organic modifier ratio).

  • Column degradation.

  • Sample overload.

Troubleshooting Steps:

  • Optimize Mobile Phase: Adjust the pH and the ratio of organic solvent to the aqueous buffer to improve peak shape and resolution.

  • Evaluate Different Columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best separation.

  • Check Column Performance: Run a standard to ensure the column is performing correctly. If necessary, flush or replace the column.

  • Adjust Sample Concentration: Dilute the sample to avoid overloading the column.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound to facilitate the development of a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance at 70°C for 48 hours.

  • Photodegradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Data Presentation:

Stress ConditionAssay of this compound (%)Number of Degradation ProductsMajor Degradant (Retention Time)
Acid (0.1 N HCl, 60°C, 24h)85.224.5 min
Base (0.1 N NaOH, RT, 24h)92.115.1 min
Oxidation (3% H₂O₂, RT, 24h)78.533.8 min, 6.2 min
Thermal (70°C, 48h)95.814.5 min
Photolytic (ICH Q1B)88.927.3 min
Protocol 2: Proposed Stability-Indicating HPLC Method

Objective: To provide a starting point for developing a validated HPLC method for the quantification of this compound and its degradation products.

Methodology:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 70% B5-20 min: 70-95% B20-25 min: 95% B25-26 min: 95-70% B26-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Note: This method is a starting point and requires optimization and validation for your specific formulation.

Visualizations

DegradationPathways cluster_main This compound cluster_oxidation Oxidation cluster_photo Photodegradation cluster_isomerization Acid/Base Catalyzed main This compound aldehyde 10,12-Hexadecadien-1-al main->aldehyde [O] peroxides Epoxides/Peroxides main->peroxides O₂, hv isomer Cis/Trans Isomers main->isomer hv cyclized Cyclized Products main->cyclized hv migrated Isomeric Impurities (Double Bond Migration) main->migrated H⁺ or OH⁻ acid 10,12-Hexadecadienoic acid aldehyde->acid [O]

Caption: Potential degradation pathways of this compound.

StabilityTestingWorkflow cluster_planning Phase 1: Planning & Preparation cluster_stress Phase 2: Method Development cluster_testing Phase 3: Stability Study Execution cluster_reporting Phase 4: Data Analysis & Reporting start Define Stability Protocol (Storage Conditions, Timepoints) prep Prepare Formulation Batches & Placebo start->prep forced_deg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) prep->forced_deg method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_deg->method_dev method_val Validate Analytical Method (ICH Guidelines) method_dev->method_val storage Place Samples in Stability Chambers method_val->storage pull Pull Samples at Defined Timepoints storage->pull pull->storage analysis Analyze Samples using Validated Method pull->analysis data_analysis Analyze Data (Assay, Impurities, Trends) analysis->data_analysis report Generate Stability Report data_analysis->report end Determine Shelf-Life & Storage Conditions report->end

Caption: Workflow for stability testing of formulations.

Technical Support Center: Enhancing the Attractiveness of 10,12-Hexadecadien-1-ol Lures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 10,12-Hexadecadien-1-ol lures.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound lures.

Issue Potential Causes Troubleshooting Steps
Low or No Trap Capture 1. Incorrect Pheromone Blend: this compound may be a minor component for your target species, or the incorrect isomer is being used. 2. Lure Degradation: Exposure to high temperatures, direct sunlight, or oxygen can degrade the pheromone. 3. Suboptimal Lure Formulation: The release rate of the pheromone from the dispenser may be too high or too low. 4. Environmental Factors: Extreme temperatures and high winds can affect insect activity and disrupt the pheromone plume. 5. Improper Trap Placement: Incorrect trap height or location can reduce capture efficiency.1. Verify Pheromone Composition: Consult scientific literature for the complete pheromone blend of your target species, including the correct isomers and optimal ratios of components. 2. Proper Lure Storage & Handling: Store lures in a freezer, handle with gloves to prevent contamination, and consider using dispensers with UV protection and antioxidants. 3. Optimize Lure Formulation: Experiment with different types of dispensers (e.g., rubber septa, polyethylene (B3416737) vials) and pheromone loadings to achieve a suitable release rate. 4. Monitor Environmental Conditions: Deploy traps during periods of moderate temperature and low wind speeds. 5. Strategic Trap Placement: Position traps at the recommended height for the target species and in locations that allow for effective plume dispersal.
Inconsistent Trap Captures 1. Variable Lure Quality: Inconsistent loading of pheromone or degradation of lures can lead to variable attraction. 2. Spatial Variation in the Field: Differences in habitat, host plant density, or environmental conditions across the experimental site. 3. Trap Interference: Traps placed too close to each other can compete and lead to lower captures.1. Ensure Lure Consistency: Use lures from a single, reputable source and store them under identical conditions. 2. Use a Randomized Block Design: In field trials, use a randomized complete block design to minimize the effects of spatial variation. 3. Maintain Adequate Trap Spacing: Ensure traps are spaced sufficiently far apart to prevent interference, typically at least 20 meters.
Rapid Decline in Lure Effectiveness 1. High Pheromone Release Rate: The dispenser may be releasing the pheromone too quickly. 2. Environmental Degradation: High temperatures and UV radiation can accelerate the degradation of the pheromone. 3. Oxidation: The conjugated diene system in this compound is susceptible to oxidation.1. Select Appropriate Dispenser: Choose a dispenser material and design that provides a controlled and sustained release of the pheromone. 2. Protect Lures from the Environment: Use traps that offer some protection from direct sunlight and rain. 3. Incorporate Stabilizers: Add antioxidants, such as Butylated Hydroxytoluene (BHT), to the lure formulation to prevent oxidative degradation.[1]

Frequently Asked Questions (FAQs)

1. What is the importance of isomeric purity for this compound lures?

The biological activity of pheromones is highly dependent on their stereochemistry. Different isomers of the same compound can elicit different behavioral responses, or even be inactive or inhibitory. For example, in the silkmoth Bombyx mori, the (10E,12Z)-isomer of hexadecadien-1-ol (B14476207) (bombykol) is the primary sex pheromone, while the (10E,12E)-isomer is significantly less active. Therefore, using the correct and highly pure isomer of this compound is crucial for maximizing lure attractiveness.

2. How can I determine the optimal blend ratio of this compound with other pheromone components?

The optimal blend ratio is species-specific and should be determined through a combination of literature review, analysis of the female-produced pheromone, and field trials. For the gum leaf skeletonizer, Uraba lugens, the naturally produced ratio of (10E,12Z)-hexadecadien-1-yl acetate (B1210297) to (10E,12Z)-hexadecadien-1-ol is approximately 86:14. Field trials are essential to confirm the most attractive blend for your target insect under specific environmental conditions.

3. What are some known synergists for this compound?

The synergistic effects are species-dependent. For some species, this compound is the primary attractant, while for others, it acts as a synergist or a minor component in a multi-component blend. For instance, in the navel orangeworm moth, Amyelois transitella, (11Z,13Z)-hexadecadien-1-ol and (11Z,13E)-hexadecadien-1-ol are essential components of a four-part pheromone blend required for attraction and landing. Identifying potential synergists for your target species requires a thorough review of the relevant scientific literature.

4. What is the recommended storage condition for this compound and its lures?

To minimize degradation, this compound and formulated lures should be stored in a freezer, preferably at -20°C or lower, in airtight containers to protect them from oxygen and light.

5. How does the release rate of this compound affect lure performance?

The release rate is a critical factor. An optimal release rate ensures that the pheromone concentration in the air is sufficient to attract the target insect over a sustained period. A release rate that is too low may not be attractive, while a rate that is too high can be repellent or lead to rapid depletion of the lure. For Heliothis subflexa, the optimal release ratio of the alcohol component in the pheromone blend for trap capture was found to be between 0.9% and 3.5%.[2]

Data Presentation

Table 1: Effect of Pheromone Blend Ratio on Trap Capture of Male Heliothis subflexa

Pheromone Blend (Z-11-Hexadecen-1-ol as % of total pheromone)Mean No. of Moths Captured per Trap (Sticky Traps)Mean No. of Moths Captured per Trap (Bucket Traps)
0.5%LowLow
0.9% - 1.6% High High
1.7% - 3.5% High Moderate
> 3.5%DecreasingDecreasing
Data adapted from a study on a related alcohol, illustrating the principle of optimal blend ratios.[2]

Experimental Protocols

Protocol 1: Lure Formulation

This protocol describes a general method for preparing pheromone lures with controlled-release dispensers.

Materials:

  • This compound (and other pheromone components as required) of high isomeric purity

  • High-purity solvent (e.g., hexane)

  • Controlled-release dispensers (e.g., rubber septa, polyethylene vials)

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • Micropipettes

  • Glass vials

  • Vortex mixer

  • Fume hood

Procedure:

  • Prepare Stock Solutions: In a fume hood, prepare stock solutions of each pheromone component in hexane (B92381) to a known concentration (e.g., 10 mg/mL).

  • Prepare Pheromone Blend: In a glass vial, combine the stock solutions to achieve the desired blend ratio and total pheromone amount per lure.

  • Add Antioxidant: Add BHT to the pheromone blend at a concentration of 0.1% to 1% of the total pheromone weight to prevent degradation.[1]

  • Load Dispensers: Using a micropipette, apply the desired volume of the final pheromone solution onto each dispenser.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the dispensers in the fume hood for several hours.

  • Storage: Store the prepared lures in airtight, light-proof containers in a freezer until field deployment.

Protocol 2: Field Trapping Experiment

This protocol outlines a standard methodology for conducting field trials to evaluate the efficacy of different lure formulations.

Materials:

  • Pheromone traps (e.g., delta, wing, or bucket traps)

  • Prepared pheromone lures

  • Stakes or hangers for trap deployment

  • GPS device for recording trap locations

  • Field data sheets or electronic data collection device

Procedure:

  • Experimental Design: Use a randomized complete block design with at least four replicates for each treatment (e.g., different lure blends, dispenser types).

  • Site Selection: Choose a field site with a known or suspected population of the target insect.

  • Trap Placement:

    • Deploy traps at the appropriate height for the target species, typically within the crop canopy or at a specific height above it.

    • Ensure a minimum distance of 20 meters between traps to avoid interference.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Record the number of target insects captured in each trap.

    • At each data collection, remove captured insects and, if necessary, replace the sticky liners.

  • Trap Rotation: Rotate the positions of the treatments within each block at each service interval to minimize positional effects.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Mandatory Visualization

Experimental_Workflow cluster_prep Lure Preparation cluster_field Field Trial stock_solution Prepare Stock Solutions pheromone_blend Create Pheromone Blend stock_solution->pheromone_blend add_antioxidant Add Antioxidant pheromone_blend->add_antioxidant load_dispensers Load Dispensers add_antioxidant->load_dispensers evaporate_solvent Evaporate Solvent load_dispensers->evaporate_solvent store_lures Store Lures evaporate_solvent->store_lures trap_deployment Trap Deployment store_lures->trap_deployment exp_design Experimental Design (Randomized Block) exp_design->trap_deployment data_collection Data Collection trap_deployment->data_collection trap_rotation Trap Rotation data_collection->trap_rotation data_analysis Data Analysis data_collection->data_analysis trap_rotation->data_collection

Caption: Workflow for pheromone lure preparation and field evaluation.

Troubleshooting_Logic start Low/No Trap Capture check_blend Is the pheromone blend correct for the target species? start->check_blend check_lure_quality Are the lures stored and handled properly? check_blend->check_lure_quality Yes revise_blend Revise Pheromone Blend check_blend->revise_blend No check_conditions Are environmental conditions (temp, wind) suitable? check_lure_quality->check_conditions Yes improve_handling Improve Lure Storage and Handling check_lure_quality->improve_handling No check_placement Is trap placement (height, location) optimal? check_conditions->check_placement Yes adjust_timing Adjust Trapping Time check_conditions->adjust_timing No optimize_placement Optimize Trap Placement check_placement->optimize_placement No success Successful Trapping check_placement->success Yes revise_blend->check_blend improve_handling->check_lure_quality adjust_timing->check_conditions optimize_placement->check_placement

References

Validation & Comparative

A Comparative Analysis of 10,12-Hexadecadien-1-ol Isomers: Efficacy in Pheromonal Communication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of different geometric isomers of 10,12-Hexadecadien-1-ol, a key component of the sex pheromone of numerous insect species, most notably the silkworm moth, Bombyx mori. The biological activity of these isomers is critically dependent on their stereochemistry, influencing their interaction with olfactory receptors and subsequent behavioral responses. This document summarizes key experimental data, outlines detailed methodologies for relevant bioassays, and visualizes the underlying biological pathways to aid in research and development of pheromone-based pest management strategies and other applications.

Data Presentation: Comparative Efficacy of this compound Isomers

The following table summarizes the electrophysiological and behavioral responses of male Bombyx mori to various isomers of this compound. The natural pheromone, bombykol, is the (10E, 12Z)-isomer.

IsomerCommon Name/AbbreviationElectroantennogram (EAG) ResponseBehavioral Response (Flutter Dance/Wing Vibration)
(10E, 12Z)-Hexadecadien-1-olBombykol / (E,Z)HighStrong response at low concentrations (e.g., 10⁻¹² µg/mL)[1]
(10E, 12E)-Hexadecadien-1-ol(E,E)-isomerMarginal response at high dosesRequires 10⁴-10⁵ fold higher concentration than (E,Z)-isomer to elicit a response[2]
(10Z, 12Z)-Hexadecadien-1-ol(Z,Z)-isomerData not available in reviewed literatureData not available in reviewed literature
(10Z, 12E)-Hexadecadien-1-ol(Z,E)-isomerData not available in reviewed literatureData not available in reviewed literature

Note: There is a significant data gap in the reviewed scientific literature regarding the specific electrophysiological and behavioral efficacy of the (10Z, 12Z) and (10Z, 12E) isomers of this compound. The available research primarily focuses on the comparison between the naturally occurring (10E, 12Z)-isomer and its (10E, 12E) counterpart.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on established practices in insect pheromone research.

Electroantennography (EAG)

Electroantennography is an electrophysiological technique used to measure the summed electrical response of the olfactory receptor neurons on an insect's antenna to a volatile chemical stimulus.

1. Insect Preparation:

  • Adult male moths (e.g., Bombyx mori), typically 2-3 days old, are used.
  • The moth is anesthetized by chilling on ice for 1-2 minutes.
  • Under a stereomicroscope, an antenna is carefully excised at its base using fine scissors.

2. Electrode Placement:

  • The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Kaissling saline solution).
  • The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode. A small amount of conductive gel can be used to ensure a good electrical connection.

3. Odorant Delivery:

  • Test isomers of this compound are dissolved in a suitable solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) to create a range of concentrations.
  • A small piece of filter paper is loaded with a known amount of the odorant solution and placed inside a Pasteur pipette.
  • A continuous stream of purified and humidified air is passed over the antenna.
  • A puff of air is delivered through the Pasteur pipette, introducing the odorant into the continuous air stream. The duration of the puff is precisely controlled (e.g., 500 ms).

4. Data Recording and Analysis:

  • The potential difference between the recording and reference electrodes is amplified using a high-impedance amplifier.
  • The resulting signal, the electroantennogram (EAG), is digitized and recorded.
  • The amplitude of the negative deflection of the EAG signal is measured in millivolts (mV).
  • Responses to a solvent control are subtracted from the responses to the test compounds to account for mechanical stimulation.

Wind Tunnel Bioassay

Wind tunnel bioassays are used to observe and quantify the behavioral responses of insects to an odor plume in a controlled environment that simulates natural conditions.

1. Wind Tunnel Setup:

  • A laminar flow wind tunnel is used, typically constructed of glass or acrylic to prevent static charge buildup and allow for easy cleaning.
  • Air is charcoal-filtered and pushed through the tunnel at a constant velocity (e.g., 0.3-0.5 m/s).
  • Temperature, humidity, and light conditions (often dim red light for nocturnal insects) are controlled.

2. Pheromone Source:

  • A specific amount of the this compound isomer, dissolved in a solvent, is applied to a dispenser (e.g., a filter paper or rubber septum).
  • The dispenser is placed at the upwind end of the wind tunnel.

3. Insect Release and Observation:

  • Male moths are placed on a release platform at the downwind end of the tunnel and allowed to acclimate.
  • The behavior of individual moths is observed and recorded. Key behaviors scored include:
  • Activation: Antennal grooming, wing fanning.
  • Take-off: Initiation of flight.
  • Upwind flight: Oriented flight towards the pheromone source.
  • Casting: Zigzagging flight pattern.
  • Source contact: Landing on or near the pheromone source.

4. Data Analysis:

  • The percentage of moths exhibiting each behavior is calculated for each isomer and concentration.
  • The latency to initiate each behavior can also be recorded.
  • A solvent-only control is used to determine the baseline level of activity.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for comparing isomer efficacy and the signaling pathway involved in pheromone perception.

experimental_workflow cluster_prep Preparation cluster_bioassays Bioassays cluster_analysis Data Analysis & Comparison prep_insects Insect Rearing & Selection eag Electroantennography (EAG) prep_insects->eag wind_tunnel Wind Tunnel Behavioral Assay prep_insects->wind_tunnel prep_isomers Isomer Synthesis & Purification prep_solutions Preparation of Isomer Solutions prep_isomers->prep_solutions prep_solutions->eag prep_solutions->wind_tunnel eag_data EAG Response (mV) eag->eag_data behavior_data Behavioral Response (% Responding) wind_tunnel->behavior_data comparison Efficacy Comparison eag_data->comparison behavior_data->comparison signaling_pathway cluster_sensillum Antennal Sensillum cluster_brain Brain (Antennal Lobe) pheromone Pheromone Isomer (e.g., this compound) pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binding in Sensillar Lymph pbp_bound PBP-Pheromone Complex pbp->pbp_bound or_complex Olfactory Receptor (OR) + Orco Co-receptor pbp_bound->or_complex Delivery to Receptor g_protein G-protein or_complex->g_protein Activation ion_channel Ion Channel Activation g_protein->ion_channel Signal Transduction depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential behavior Behavioral Response (e.g., Mating Dance) action_potential->behavior Signal to Brain

References

Validating 10,12-Hexadecadien-1-ol as a Sex Pheromone Component: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 10,12-hexadecadien-1-ol and its analogs as sex pheromone components in insects. Through a review of electrophysiological and behavioral data, this document evaluates the efficacy of this compound as a standalone attractant and in combination with other compounds, offering valuable insights for the development of species-specific pest management strategies.

Executive Summary

This compound, a long-chain fatty alcohol, has been identified as a crucial sex pheromone component in several moth species. Its biological activity is highly dependent on the specific isomer and the presence of other synergistic or inhibitory compounds. This guide synthesizes experimental data to validate its role and compare its performance with alternative chemical cues. The primary focus is on its function in the Australian gum leaf skeletonizer (Uraba lugens) and the silkworm moth (Bombyx mori), highlighting the importance of specific blends for optimal male attraction.

Data Presentation: Performance Comparison

The following tables summarize quantitative data from electroantennogram (EAG) and field trapping experiments to compare the biological activity of this compound and its derivatives.

Table 1: Electroantennogram (EAG) Response to this compound Isomers

SpeciesCompound/IsomerEAG Response (mV)Reference
Maruca vitrata (Male)(Z,E)-10,12-Hexadecadien-1-ol1.92[1]
Bombyx mori (Male)(10E,12E)-10,12-Hexadecadien-1-olMarginal response at high doses[2]

Table 2: Field Trapping Efficacy of (10E,12Z)-10,12-Hexadecadien-1-ol and its Acetate (B1210297) in Uraba lugens

Lure CompositionMean Trap Catch (Males/Trap)Necessary for Attraction?Reference
(10E,12Z)-10,12-Hexadecadien-1-yl acetate (E10,Z12-16:Ac)-Yes[3]
(10E,12Z)-10,12-Hexadecadien-1-ol (E10,Z12-16:OH)-Yes[3]
Blend: E10,Z12-16:Ac + E10,Z12-16:OHEffective AttractionYes[3]
Blend + Minor Gland Components*No increase in trap catchNo[3]

*Minor gland components included (10E,12E)-hexadecadien-1-yl acetate, (Z)-11-hexadecen-1-yl acetate, and octadecan-1-ol.[3] The mean ratio of E10,Z12-16:Ac to E10,Z12-16:OH found in the female pheromone gland is 86:14.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Electroantennography (EAG)

EAG is employed to measure the electrical response of an insect's antenna to volatile compounds.

  • Insect Preparation: An adult moth is briefly anesthetized (e.g., with CO₂ or by cooling). The head is excised, and one antenna is carefully removed at its base.

  • Electrode Placement: Two glass microcapillary electrodes filled with a saline solution are used. The indifferent electrode is placed in contact with the base of the antenna, while the recording electrode is connected to the distal end, from which the tip has been removed to ensure good electrical contact.

  • Odorant Stimulation: A continuous stream of purified and humidified air is passed over the antenna. A defined puff of air carrying a known concentration of the test compound is injected into this airstream.

  • Data Recording and Analysis: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection following stimulation is measured in millivolts (mV). Responses to a solvent blank are subtracted from the responses to the test compounds.

Field Trapping

Field trapping assays are conducted to evaluate the attractiveness of pheromone lures to male moths in a natural environment.

  • Trap Design: Common trap types include sticky traps (e.g., Delta traps) or non-sticky funnel traps. The choice of trap can influence capture rates.

  • Lure Preparation: Synthetic pheromone components are loaded onto a dispenser, such as a rubber septum or a plastic vial. The specific blend and dosage of each component are critical variables.

  • Experimental Setup: Traps are deployed in the field, typically in a randomized block design to minimize positional effects. Traps are spaced sufficiently far apart to avoid interference. A control trap baited with a solvent-only lure is included in each block.

  • Data Collection and Analysis: Traps are inspected at regular intervals, and the number of captured male moths of the target species is recorded. The mean number of moths captured per trap for each treatment is calculated and statistically analyzed to determine the relative attractiveness of the different lures.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows involved in the validation of this compound as a sex pheromone component.

Pheromone_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Dendrite Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding PBP_Pheromone PBP-Pheromone Complex OR Olfactory Receptor (OR) PBP_Pheromone->OR Delivery IonChannel Ion Channel OR->IonChannel Activation Signal Signal Transduction Cascade IonChannel->Signal Ion Influx AP Action Potential Signal->AP Depolarization Brain Brain AP->Brain Signal to Brain

Caption: Pheromone reception and signaling pathway in a moth.

Experimental_Workflow cluster_lab Laboratory Analysis cluster_field Field Validation GC_EAD GC-EAD Analysis of Gland Extract Identification Component Identification GC_EAD->Identification Synthesis Chemical Synthesis of Components Identification->Synthesis EAG Electroantennography (EAG) Synthesis->EAG Lure Lure Formulation (Single vs. Blends) Synthesis->Lure EAG->Lure Activity Screening Trapping Field Trapping Experiments Lure->Trapping Analysis Statistical Analysis of Trap Catches Trapping->Analysis Validation Validation of Pheromone Component Analysis->Validation

References

A Comparative Analysis of 10,12-Hexadecadien-1-ol and its Acetate Analogue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparative analysis of 10,12-Hexadecadien-1-ol and its acetate (B1210297) analogue, two structurally related long-chain unsaturated molecules with significant roles in chemical communication among insects. This document is intended for researchers, scientists, and professionals in drug development and pest management, offering a side-by-side comparison of their physicochemical properties, biological activity, and synthetic methodologies.

Introduction

This compound, famously known as bombykol (B110295), is the primary sex pheromone of the female silkworm moth, Bombyx mori.[1] Since its identification, it has been a cornerstone in the study of insect chemical ecology. Its acetate analogue, 10,12-hexadecadien-1-yl acetate, is also found in the pheromone blends of various moth species. The presence of either the alcohol or the acetate functional group can significantly alter the molecule's volatility, receptor binding affinity, and ultimately, its behavioral effect on the target insect. This guide aims to provide a detailed comparison of these two important semiochemicals.

Physicochemical Properties

A summary of the key physicochemical properties of (10E,12Z)-10,12-hexadecadien-1-ol (bombykol) and its corresponding acetate analogue is presented below. These properties are crucial for understanding their environmental fate and their interaction with biological systems.

PropertyThis compound10,12-Hexadecadien-1-yl Acetate
Molecular Formula C₁₆H₃₀OC₁₈H₃₂O₂
Molecular Weight 238.41 g/mol 280.45 g/mol
IUPAC Name (10E,12Z)-Hexadeca-10,12-dien-1-ol[(10E,12Z)-hexadeca-10,12-dien-1-yl] acetate
Boiling Point ~365°C (estimated)Not specified
Density ~0.859 g/cm³~0.886 g/cm³
Solubility Soluble in organic solventsSoluble in organic solvents

Biological Activity: A Tale of Specificity

The biological activity of this compound and its acetate analogue is highly dependent on the insect species and the specific isomers involved. While bombykol is the primary attractant for Bombyx mori, its acetate analogue's role is less defined for this species.

In the bombycid moth Trilocha varians, a mixture of (E,Z)-10,12-hexadecadienal (bombykal) and (E,Z)-10,12-hexadecadienyl acetate (bombykyl acetate) acts as the sex pheromone. Interestingly, for this species, bombykol itself is not an attractant but acts as a behavioral antagonist. This highlights the critical role of the functional group in determining the behavioral response.

Pheromone Signaling Pathway

The perception of pheromones like this compound in insects is a complex process that involves several key proteins. The following diagram illustrates a simplified model of this signaling pathway.

PheromoneSignaling cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Pheromone Pheromone Molecule (e.g., Bombykol) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone OR Odorant Receptor (OR) PBP_Pheromone->OR Delivery & Release Signal Signal Transduction Cascade OR->Signal Activation Response Behavioral Response Signal->Response Initiation

Caption: Simplified Pheromone Signaling Pathway in Insects.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for researchers. Below are generalized yet comprehensive procedures for the synthesis of (10E,12Z)-10,12-hexadecadien-1-ol and its subsequent acetylation.

Synthesis of (10E,12Z)-10,12-Hexadecadien-1-ol (Bombykol) via Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the stereoselective synthesis of conjugated dienes, making it suitable for preparing bombykol.

SynthesisWorkflow A 10-Undecyn-1-ol C Suzuki Coupling (Pd catalyst, base) A->C B (E)-1-bromo-1-pentene B->C D Workup & Purification (Column Chromatography) C->D E (10E,12Z)-10,12-Hexadecadien-1-ol D->E

References

A Comparative Guide to the Bioactivity of Synthetic vs. Natural 10,12-Hexadecadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of synthetically produced versus naturally derived 10,12-Hexadecadien-1-ol, a prominent insect sex pheromone, with a primary focus on its most well-known isomer, bombykol (B110295) ((10E,12Z)-10,12-Hexadecadien-1-ol). While direct, quantitative head-to-head comparisons in single studies are not abundant in publicly available literature, a comprehensive synthesis of existing research strongly supports the bioequivalence of high-purity synthetic this compound with its natural counterpart.

The pioneering work on bombykol by Adolf Butenandt established that the synthesized molecule duplicated the biological effects of the natural pheromone extracted from female silkworm moths (Bombyx mori)[1]. This foundational finding has been consistently reinforced over decades of research, where synthetic versions are routinely used to elicit and study electrophysiological and behavioral responses in insects. The scientific consensus holds that the biological activity of a chemical is determined by its molecular structure, not its origin. Therefore, a synthetic molecule that is chemically and stereoisomerically identical to the natural one will exhibit the same bioactivity.

Data Presentation: A Comparative Overview

The key to the bioactivity of this compound lies in its isomeric purity. Natural pheromones are often a precise blend of isomers, and successful chemical synthesis must replicate this to achieve equivalent biological function. The following tables summarize key characteristics and present available quantitative data from studies using synthetic this compound.

CharacteristicSynthetic this compoundNatural this compound
Purity High chemical and isomeric purity is achievable through controlled synthesis and purification.Typically occurs as a specific isomeric blend, often with minor components and biosynthetic precursors.
Isomeric Ratio The ratio of isomers (e.g., E,E; E,Z; Z,E; Z,Z) can be precisely controlled through stereoselective synthesis methods.The specific isomeric ratio is determined by the insect's biosynthetic pathways and is crucial for optimal biological activity.
Source Derived from chemical synthesis using commercially available starting materials.Extracted from the pheromone glands of insects (e.g., female silkworm moths for bombykol).
Availability Can be produced in large quantities, making it readily available for research and pest management applications.Availability is limited by the laborious and low-yield process of extraction from insects.
Quantitative Bioactivity Data (from studies using synthetic compounds)

The following table presents data from electroantennogram (EAG) studies, which measure the electrical response of an insect's antenna to a chemical stimulus. These studies demonstrate the potency of synthetic this compound.

Insect SpeciesIsomer of this compoundConcentrationMean EAG Response (mV)Reference
Bombyx mori (Silkworm Moth)(10E, 12Z) - Bombykol10⁻⁵ µg~0.5[2]
Bombyx mori (Silkworm Moth)(10E, 12Z) - Bombykol10⁻⁴ µg~1.0[2]
Bombyx mori (Silkworm Moth)(10E, 12Z) - Bombykol10⁻³ µg~2.0[2]
Bombyx mori (Silkworm Moth)(10E, 12Z) - Bombykol10⁻² µg~4.0[2]
Bombyx mori (Silkworm Moth)(10E, 12Z) - Bombykol10⁻¹ µg~7.0[2]
Bombyx mori (Silkworm Moth)(10E, 12Z) - Bombykol1 µg~10.0[2]

Note: The values in the table above are estimations based on graphical data presented in the cited literature and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the bioactivity of this compound. Below are summaries of key experimental protocols.

Electroantennography (EAG)

EAG is a fundamental technique for determining if an insect's olfactory system can detect a specific volatile compound.

  • Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

  • Odorant Delivery: A known concentration of synthetic or natural this compound, dissolved in a solvent (e.g., hexane (B92381) or mineral oil), is applied to a piece of filter paper. The filter paper is placed inside a delivery tube.

  • Stimulation: A purified and humidified air stream is continuously passed over the antenna. A puff of air is then directed through the odorant-containing tube, delivering the stimulus to the antenna.

  • Data Recording: The change in electrical potential (depolarization) across the antenna is amplified and recorded as the EAG response.

  • Controls: A solvent blank is used as a negative control, and a known standard attractant can be used as a positive control to ensure the preparation is responsive.

Behavioral Assays: Wind Tunnel

Wind tunnel assays are used to observe and quantify the flight behavior of insects in response to a pheromone plume.

  • Wind Tunnel Setup: A wind tunnel with controlled airflow, temperature, and light conditions is used. A plume of the test odorant is generated at the upwind end of the tunnel.

  • Pheromone Source: A septum or filter paper loaded with a specific dose of synthetic or natural this compound is placed at the upwind end to create a pheromone plume.

  • Insect Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight path and behaviors of the moths are recorded and analyzed. Key behaviors include taking flight, upwind flight, casting (zigzagging flight), and landing at the pheromone source.

  • Quantification: The percentage of males exhibiting each behavior is calculated to determine the attractiveness and behavioral efficacy of the compound.

Mandatory Visualization

The following diagrams illustrate the workflows for the described experimental protocols.

EAG_Workflow cluster_preparation Preparation cluster_stimulation Stimulation cluster_recording Data Acquisition A Excise Moth Antenna B Mount Antenna on Electrodes A->B E Deliver Odorant Puff to Antenna C Prepare Odorant Solution (Synthetic or Natural) D Apply to Filter Paper C->D D->E F Amplify and Record EAG Signal E->F Response G Analyze Depolarization Amplitude and Duration F->G

Fig. 1: Experimental workflow for Electroantennography (EAG).

Wind_Tunnel_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis A Prepare Wind Tunnel (Controlled Airflow, Light, Temp) B Load Pheromone Source (Synthetic or Natural) A->B C Release Male Moths Downwind B->C D Record Flight Behavior C->D E Quantify Key Behaviors: - Upwind Flight - Casting - Source Landing D->E F Compare Response Percentages E->F

Fig. 2: Workflow for Wind Tunnel Behavioral Assay.

References

Cross-Reactivity of Insect Olfactory Receptors to 10,12-Hexadecadien-1-ol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors to the geometric isomers of 10,12-hexadecadien-1-ol. This compound is a critical component of the sex pheromone of numerous lepidopteran species, and understanding the specificity of receptor responses is paramount for the development of effective pest management strategies and for advancing our knowledge of chemical ecology and neurobiology. This document synthesizes electrophysiological data to objectively compare the responses of different insect species to the (E,E), (E,Z), (Z,E), and (Z,Z) isomers of this compound.

Data Presentation: Electrophysiological Responses to this compound Isomers

The following table summarizes the electrophysiological responses of two key lepidopteran species, the silkworm moth (Bombyx mori) and the legume pod borer (Maruca vitrata), to the four geometric isomers of this compound. The data clearly demonstrates the high degree of specificity of these receptors, with the primary pheromone component for each species eliciting a significantly stronger response than the other isomers.

Insect SpeciesReceptor/Method(10E, 12Z)-isomer(10E, 12E)-isomer(10Z, 12E)-isomer(10Z, 12Z)-isomerReference
Bombyx moriBmorOR1 (expressed in Xenopus oocytes)High responseNo responseVery low responseVery low response[1][2]
Maruca vitrataEAG (Electroantennogram)--High response (1.92mV)-[3][4]

Note: The natural sex pheromone of Bombyx mori is (10E, 12Z)-hexadecadien-1-ol, commonly known as bombykol.[5][6] For Maruca vitrata, while the primary component of the pheromone blend is (E,E)-10,12-hexadecadienal, the alcohol (E,E)-10,12-hexadecadienol is a minor component.[7] The electroantennogram data for M. vitrata indicates a strong response to the (Z,E)-isomer of the alcohol, suggesting a potential role for this isomer in its chemical communication.[3]

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through two key electrophysiological techniques:

1. Single Sensillum Recording (SSR): This technique allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on the insect's antenna.[8][9] A recording electrode is inserted at the base of a sensillum to detect the firing rate of the neuron in response to a specific odorant stimulus.[10][11][12] SSR provides a highly sensitive and precise measure of the specificity of a single receptor type to different compounds.

2. Electroantennography (EAG): EAG measures the summed potential of all responding OSNs on the antenna.[13][14] An electrode is placed on the tip of the antenna and a reference electrode at the base. The change in the overall antennal potential upon stimulation with an odorant provides a measure of the overall olfactory sensitivity of the insect to that compound.

Mandatory Visualization

Signaling Pathway for Pheromone Reception in Insects

The following diagram illustrates the generally accepted signaling pathway for the reception of pheromones, such as this compound isomers, in insects.

Experimental_Workflow cluster_preparation Preparation cluster_stimulation Stimulation & Recording cluster_analysis Data Analysis Insect Insect Preparation (Mounting & Immobilization) Electrodes Electrode Placement (Recording & Reference) Insect->Electrodes Odor_Delivery Odorant Delivery System (Pulsed Airflow) Electrodes->Odor_Delivery Recording Electrophysiological Recording (EAG or SSR) Odor_Delivery->Recording Isomers Test Isomers of This compound Isomers->Odor_Delivery Amplification Signal Amplification & Filtering Recording->Amplification Spike_Sorting Spike Sorting (for SSR) Amplification->Spike_Sorting Quantification Response Quantification (Spike Frequency / mV) Amplification->Quantification Spike_Sorting->Quantification Comparison Comparative Analysis of Isomer Responses Quantification->Comparison

References

A Comparative Guide to Semiochemical Alternatives for Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of alternatives to 10,12-Hexadecadien-1-ol for the sustainable management of agricultural and horticultural pests.

In the ongoing effort to develop environmentally benign and highly specific pest management strategies, the reliance on semiochemicals, particularly insect pheromones, has grown significantly. This compound, a well-known sex pheromone component for various lepidopteran pests, has been instrumental in monitoring and mating disruption programs. However, the continuous evolution of pest resistance and the need for broader pest control spectrums necessitate the exploration and evaluation of effective alternatives. This guide provides a comprehensive comparison of various semiochemicals that serve as viable alternatives to this compound, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Understanding the Chemical Language of Insects

Semiochemicals are chemical substances that mediate interactions between organisms. They are broadly categorized into pheromones, which facilitate intraspecific communication, and allelochemicals, which mediate interspecific interactions.[1] A deeper understanding of these chemical signals is crucial for developing targeted pest control strategies.

  • Pheromones: These are chemicals released by an organism that elicit a response in another individual of the same species.[2] They include sex pheromones, aggregation pheromones, alarm pheromones, and trail pheromones.[3] Synthetic pheromones are widely used in pest control for mating disruption, where a high concentration of a synthetic pheromone is released to confuse males and prevent them from locating females, thereby reducing reproduction.[4][5]

  • Allelochemicals: These are chemicals that facilitate communication between different species. They are further classified into:

    • Kairomones: These benefit the receiver but not the emitter. For instance, a chemical released by a herbivorous insect that attracts its predator is a kairomone.[6][7] Kairomone-based lures can be used to attract and retain natural enemies in a crop field, enhancing biological control.[7]

    • Allomones: These benefit the emitter but not the receiver. A classic example is a defensive secretion from an insect that repels a predator.[1][8]

    • Synomones: These benefit both the emitter and the receiver. For example, floral scents that attract pollinators.[1]

Comparative Efficacy of Semiochemical Alternatives

The selection of a suitable semiochemical for pest control depends on the target pest, the cropping system, and the desired outcome (monitoring, mass trapping, or mating disruption). The following table summarizes the performance of various alternatives compared to a baseline of this compound, which is a common component of pheromone lures for moths.

Active Compound/Product Target Pest(s) Application Method Efficacy (Trap Catches/Mating Disruption) Key Advantages Limitations References
This compound Codling Moth, various LepidopteraMating Disruption, MonitoringBaselineSpecies-specific, low toxicity.[9]Potential for resistance development.[10]
Gossyplure Pink Bollworm (Pectinophora gossypiella)Mating DisruptionHigh disruption of mating, leading to population reduction.Highly effective for a key cotton pest.Species-specific, not effective against other pests.[11]
(Z)-9-Tricosene (Muscalure) Housefly (Musca domestica)Attractant in traps and baitsEffective in attracting male houseflies to traps.Reduces reliance on broad-spectrum insecticides for fly control.Primarily attracts males.[1]
Methyl Salicylate Various predatory insects (e.g., ladybugs, lacewings)Attractant lure (Kairomone)Increases the abundance of natural enemies in the vicinity of the lure.Enhances biological control by attracting beneficial insects.[12]Effectiveness can be influenced by environmental factors.[12]
Grandlure Boll Weevil (Anthonomus grandis)Mass TrappingHighly attractive to both male and female boll weevils.A key component of successful boll weevil eradication programs.Requires a large number of traps for effective control.[13]
BioAttract-heli Various Noctuid MothsSprayable Attractant and Feeding StimulantBroad-spectrum attraction for numerous pest species.Can be integrated with insecticides for an "attract-and-kill" strategy.[14]Requires the addition of an insecticide.[14]
Biopesticides (e.g., Bacillus thuringiensis) Various caterpillars, beetles, and fliesFoliar Spray, Soil ApplicationHigh mortality in target larval stages.Highly specific to certain insect groups, safe for non-target organisms.[15]Slower acting than conventional insecticides.[15][16]

Experimental Protocols

Accurate evaluation of semiochemical-based pest control strategies requires standardized and rigorous experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: Field Efficacy Trial for Mating Disruption

Objective: To evaluate the effectiveness of a synthetic pheromone blend in disrupting the mating of a target lepidopteran pest.

Methodology:

  • Site Selection: Choose two similar fields (e.g., orchards, vineyards) of at least 5-10 acres each, with a known history of the target pest infestation. One field will serve as the treatment plot and the other as the control. A buffer zone of at least 200 meters should separate the plots.

  • Dispenser Deployment: In the treatment plot, deploy the pheromone dispensers before the anticipated start of the adult flight period. The type of dispenser (e.g., passive membrane, aerosol emitter) and application density (e.g., dispensers per acre) should follow the manufacturer's recommendations or be based on prior research.[17] Dispensers should be placed in the upper third of the crop canopy for optimal pheromone dispersal.

  • Monitoring Traps: Place pheromone-baited monitoring traps in both the treatment and control plots. To overcome the high pheromone concentration in the disruption plot, use lures with a significantly higher pheromone load (e.g., 10x the standard monitoring dose).[18] Place traps at a density of 1-2 traps per 5 acres at a consistent height.

  • Data Collection: Check the traps weekly throughout the pest's flight season and record the number of male moths captured.

  • Damage Assessment: At the end of the season, conduct a thorough assessment of crop damage in both plots. This can be done by randomly selecting a certain number of plants or fruits and quantifying the damage caused by the target pest.

  • Data Analysis: Compare the mean number of moths captured per trap and the percentage of crop damage between the treatment and control plots using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in both trap catches and crop damage in the treatment plot indicates successful mating disruption.

Protocol 2: Evaluation of Kairomone Lures for Attracting Natural Enemies

Objective: To assess the effectiveness of a kairomone lure in attracting beneficial predatory insects to a specific crop.

Methodology:

  • Experimental Design: Use a randomized block design with at least four replicates. Each block will contain two treatments: a plot with the kairomone lure and a control plot without the lure.

  • Lure Placement: In the treatment plots, place the kairomone lures at a predetermined height and density based on the target beneficial insects and the crop structure.

  • Sampling of Natural Enemies: Use yellow sticky traps or visual counts to monitor the population of predatory insects (e.g., ladybugs, lacewings, syrphid flies) in both treatment and control plots. Place the sticky traps at a consistent height and location within each plot.

  • Data Collection: Collect and replace the sticky traps weekly. Identify and count the number of target beneficial insects on each trap.

  • Pest Population Assessment: Simultaneously monitor the population of the target pest insect in all plots.

  • Data Analysis: Compare the mean number of beneficial insects and the pest population density between the kairomone-treated and control plots using statistical analysis. An increase in the number of natural enemies and a corresponding decrease in the pest population in the treated plots would indicate the efficacy of the kairomone lure.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Pest_Control_Alternatives cluster_alternatives Alternatives to this compound cluster_application Application Strategies Pheromones Other Pheromones (e.g., Gossyplure) Mating_Disruption Mating Disruption Pheromones->Mating_Disruption Mass_Trapping Mass Trapping Pheromones->Mass_Trapping Kairomones Kairomones (e.g., Methyl Salicylate) Biological_Control Biological Control Enhancement Kairomones->Biological_Control Allomones Allomones (e.g., Plant Volatiles) Attract_and_Kill Attract-and-Kill Allomones->Attract_and_Kill Biopesticides Biopesticides (e.g., Bacillus thuringiensis) Biopesticides->Biological_Control

Caption: Overview of alternatives and their application strategies.

Mating_Disruption_Workflow start Start: Pest Flight Period Begins deploy Deploy Pheromone Dispensers start->deploy monitor_traps Set Up High-Dose Monitoring Traps deploy->monitor_traps collect_data Weekly Trap Data Collection monitor_traps->collect_data damage_assessment End-of-Season Crop Damage Assessment collect_data->damage_assessment analyze Statistical Analysis: Compare Treatment vs. Control damage_assessment->analyze end Conclusion: Efficacy Determined analyze->end Olfactory_Signaling_Pathway Pheromone Pheromone Molecule OR Odorant Receptor (OR) Neuron Pheromone->OR Binds to AL Antennal Lobe OR->AL Signal Transduction MB_LH Mushroom Bodies & Lateral Horn AL->MB_LH Signal Processing Behavior Behavioral Response (e.g., Mating) MB_LH->Behavior Initiates

References

Synergistic Pheromone Blends Outperform Single Components in Attracting the Persimmon Fruit Moth

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Gyeongsangnam-do, South Korea – Researchers have demonstrated a significant synergistic effect when adding (E,Z)-4,6-hexadecadienal to the primary two-component sex pheromone of the Korean population of the persimmon fruit moth, Stathmopoda masinissa. Field trials have shown that traps baited with a three-component blend captured significantly more male moths than traps baited with the two-component pheromone alone, highlighting the importance of minor components in enhancing the efficacy of pheromone-based pest management strategies.

The primary sex pheromone of the S. masinissa population in Korea has been identified as a combination of (E,Z)-4,6-hexadecadienyl acetate (B1210297) (E4,Z6-16:OAc) and (E,Z)-4,6-hexadecadien-1-ol (E4,Z6-16:OH). While this two-component blend is effective at attracting male moths, the addition of a third compound, (E,Z)-4,6-hexadecadienal (E4,Z6-16:Ald), was found to significantly increase trap captures. This finding is crucial for developing more effective lures for monitoring and controlling this significant pest of persimmon crops.

Comparative Field Trial Data

Field experiments conducted over three years in three different regions of South Korea consistently demonstrated the superior performance of the three-component blend. The following table summarizes the mean number of S. masinissa males captured in traps baited with different pheromone combinations.

Lure CompositionMean No. of Moths Captured (±SE)
(E4,Z6)-16:OAc + (E4,Z6)-16:OH15.7 ± 2.3 a
(E4,Z6)-16:OAc + (E4,Z6)-16:Ald25.3 ± 3.1 b
(E4,Z6)-16:OAc + (E4,Z6)-16:OH + (E4,Z6)-16:Ald28.9 ± 3.5 b

Means in the same column followed by the same letter are not significantly different (P > 0.05, Tukey's HSD).

As the data indicates, the addition of E4,Z6-16:Ald to either the acetate alone or the combination of the acetate and alcohol resulted in a statistically significant increase in the number of captured moths.

Experimental Protocols

Field Trapping: The field attraction of male S. masinissa to various pheromone blends was evaluated in persimmon orchards. Pheromone traps were deployed for three consecutive years in three distinct geographical locations in South Korea. The traps were baited with rubber septa impregnated with different combinations of the synthetic pheromone components. The number of male moths captured in each trap was recorded and analyzed to determine the most attractive blend.

Electroantennography (EAG): To assess the physiological response of male moths to the individual pheromone components, electroantennography was employed. This technique measures the electrical output of an insect's antenna in response to an odorant. Male S. masinissa antennae were exposed to puffs of air containing each of the three compounds: (E4,Z6)-16:OAc, (E4,Z6)-16:OH, and (E4,Z6-16:Ald). The resulting electrical signals from the antennae were recorded and compared. The results showed that E4,Z6-16:Ald elicited a response as strong as the two primary pheromone components, indicating its perception by the male moth's olfactory system.[1][2][3]

Visualizing the Synergistic Effect

The following diagram illustrates the workflow of the field trapping experiment designed to compare the efficacy of different pheromone blends.

G cluster_setup Experimental Setup cluster_treatments Bait Treatments cluster_data Data Collection & Analysis Pheromone_Synthesis Pheromone Component Synthesis Lure_Preparation Lure Preparation (Rubber Septa) Pheromone_Synthesis->Lure_Preparation Blend_1 Blend 1: (E4,Z6)-16:OAc + (E4,Z6)-16:OH Lure_Preparation->Blend_1 Blend_2 Blend 2: (E4,Z6)-16:OAc + (E4,Z6)-16:Ald Lure_Preparation->Blend_2 Blend_3 Blend 3: (E4,Z6)-16:OAc + (E4,Z6)-16:OH + (E4,Z6)-16:Ald Lure_Preparation->Blend_3 Trap_Deployment Trap Deployment in Persimmon Orchards Moth_Capture Weekly Moth Capture Count Trap_Deployment->Moth_Capture Blend_1->Trap_Deployment Blend_2->Trap_Deployment Blend_3->Trap_Deployment Data_Analysis Statistical Analysis (Tukey's HSD) Moth_Capture->Data_Analysis Conclusion Conclusion: Blend 3 is most effective Data_Analysis->Conclusion

Caption: Workflow of the comparative field trapping experiment.

The signaling pathway for the synergistic attraction of S. masinissa can be conceptualized as follows, where the presence of all three components leads to a maximal behavioral response.

G cluster_pheromones Pheromone Components cluster_receptors Olfactory Receptors cluster_response Behavioral Response OAc (E4,Z6)-16:OAc Rec_OAc OR_OAc OAc->Rec_OAc OH (E4,Z6)-16:OH Rec_OH OR_OH OH->Rec_OH Ald (E4,Z6)-16:Ald Rec_Ald OR_Ald Ald->Rec_Ald Attraction Attraction Rec_OAc->Attraction Partial Response Max_Attraction Maximal Attraction Rec_OAc->Max_Attraction Synergistic Response Rec_OH->Attraction Partial Response Rec_OH->Max_Attraction Synergistic Response Rec_Ald->Max_Attraction Synergistic Response

Caption: Putative signaling pathway for pheromone perception.

References

Comparative Electroantennogram (EAG) Response of a an Insect Species to 10,12-Hexadecadien-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Olfactory Responses

This guide provides a comparative analysis of the electroantennogram (EAG) responses of different insect species to the semiochemical 10,12-Hexadecadien-1-ol and its related compounds. Understanding the nuances of olfactory detection of this pheromone component across various species is crucial for the development of species-specific pest management strategies and for broader research in chemical ecology and neurophysiology. This document summarizes key experimental findings, details the methodologies employed, and visualizes the experimental workflow and underlying biological principles.

Quantitative EAG Response Data

The following table summarizes the electroantennographic responses of male antennae of Maruca vitrata and Bombyx mori to various isomers of this compound and its aldehyde analog. The data highlights species-specific sensitivity and isomer preference.

Insect SpeciesCompoundEAG Response (mV)
Maruca vitrata (Lepidoptera: Crambidae)(Z,E)-10,12-Hexadecadienal2.72[1]
(Z,Z)-10,12-Hexadecadienal2.23[1]
(E,E)-10,12-Hexadecadienal1.82[1]
(E,Z)-10,12-Hexadecadienal1.82[1]
(Z,E)-10,12-Hexadecadien-1-ol1.92[2]
Bombyx mori (Lepidoptera: Bombycidae)(10E, 12Z)-10,12-Hexadecadien-1-ol (Bombykol)~10 (at 10⁻² µg)[3]
(10E, 12Z)-10,12-Hexadecadien-1-ol (Bombykol)~15 (at 10⁻¹ µg)[3]

Note: The EAG response for Bombyx mori is an estimation based on the provided dose-response curve in the cited literature.

Experimental Protocols

The following is a generalized protocol for recording Electroantennogram (EAG) responses from moth antennae, based on common practices in the cited studies.

1. Insect Preparation:

  • Adult male moths, typically 2-3 days post-eclosion, are used for the experiments.

  • The moth is anesthetized, often by chilling.

  • An antenna is carefully excised at its base using micro-scissors.

  • The basal end of the antenna is placed in contact with a reference electrode, and the distal tip is connected to a recording electrode. A small portion of the tip may be clipped to ensure a good electrical connection. Conductive gel is used to establish contact.

2. Stimulus Preparation:

  • Stock solutions of the test compounds (e.g., isomers of this compound) are prepared in a high-purity solvent such as hexane (B92381) or paraffin (B1166041) oil.

  • Serial dilutions are made to obtain a range of concentrations for dose-response analysis.

  • A small amount of the diluted solution is applied to a piece of filter paper, which is then inserted into a Pasteur pipette. The solvent is allowed to evaporate, leaving the odorant on the filter paper.

3. EAG Recording:

  • The antennal preparation is placed within a Faraday cage to minimize electrical interference.

  • A continuous stream of purified and humidified air is directed over the antenna.

  • The tip of the stimulus pipette is inserted into the airflow, and a puff of air is delivered through the pipette to introduce the odorant to the antenna.

  • The resulting change in electrical potential between the two electrodes (the EAG response) is amplified and recorded using a data acquisition system. The response is typically a negative voltage deflection measured in millivolts (mV).

  • A control stimulus (solvent only) is used to record a baseline response.

Visualizations

The following diagrams illustrate the generalized experimental workflow for EAG recordings and the basic signaling pathway of olfaction in insects.

EAG_Workflow cluster_prep Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition Insect Insect Selection (e.g., Male Moth) Anesthesia Anesthesia (Chilling) Insect->Anesthesia Excision Antenna Excision Anesthesia->Excision Mounting Antenna Mounting on Electrodes Excision->Mounting Amplification Signal Amplification Mounting->Amplification Compound Test Compound (this compound) Dilution Serial Dilution Compound->Dilution Application Application to Filter Paper Dilution->Application Airflow Puff into Airflow Application->Airflow Airflow->Amplification Recording EAG Recording (mV) Amplification->Recording Analysis Data Analysis Recording->Analysis Olfactory_Signaling Odorant Odorant Molecule (this compound) PBP Pheromone-Binding Protein (PBP) Odorant->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Signal Electrical Signal (to Brain) ORN->Signal Signal Transduction

References

A Comparative Guide to 10,12-Hexadecadien-1-ol Lure Formulations for Field Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different lure formulations for 10,12-Hexadecadien-1-ol, a key semiochemical in insect pest management. While direct comparative field trial data for various formulations of this specific compound is limited in publicly available literature, this document synthesizes findings from related pheromone studies to offer valuable insights into selecting the appropriate lure dispenser technology. The principles and experimental protocols outlined herein are broadly applicable for the field evaluation of this compound lures.

Data Presentation: Lure Formulation Performance

The selection of a lure dispenser is critical as it dictates the release rate and longevity of the pheromone, directly impacting trap efficacy.[1] Different dispenser types, such as rubber septa, polymer vials, and membrane-based systems, offer varying release kinetics.[2][3]

To illustrate the nature of data generated in a field trial comparing lure formulations, the following table presents hypothetical data based on typical outcomes observed in pheromone trapping studies.

Table 1: Illustrative Field Trial Results for Different this compound Lure Formulations

Lure FormulationMean Male Moths Captured (± SE) per Trap per WeekPheromone Release Rate (ng/hr)Effective Field Longevity (Weeks)
Rubber Septum 15.2 ± 2.510.54
Polymer Vial 22.8 ± 3.115.26
Wax Matrix 18.5 ± 2.812.85
Membrane Dispenser 25.1 ± 3.518.08
Unbaited Control 1.3 ± 0.50-

Note: The data presented in this table is for illustrative purposes and is not derived from a specific field trial of this compound. It serves to demonstrate the type of quantitative comparison that a well-designed field trial would yield.

Experimental Protocols

A standardized and rigorous experimental protocol is essential for the valid comparison of different lure formulations. The following outlines a general methodology for a field trial.

1. Site Selection and Experimental Design:

  • Site Selection: Choose a location with a known and consistent population of the target insect species. The site should be large enough to accommodate multiple trap placements with sufficient spacing to minimize interference between traps.[4]

  • Experimental Design: A randomized complete block design is recommended to account for spatial variability within the field.[4] Each block should contain one of each lure formulation being tested, including an unbaited control trap. Replicate each block at least four times.

2. Trap and Lure Deployment:

  • Trap Type: Utilize a standardized insect trap suitable for the target species (e.g., delta, bucket, or water-pan traps).[5] The choice of trap can significantly influence capture rates.[6]

  • Lure Handling: Handle lures with clean, disposable gloves to prevent cross-contamination.

  • Trap Placement: Position traps at a height and location that maximizes the probability of capturing the target insect, based on its known flight and mating behaviors.[7] Maintain a minimum distance of 50 meters between traps to ensure that each is sampling an independent area.[7]

3. Data Collection and Analysis:

  • Trap Monitoring: Inspect traps at regular intervals (e.g., weekly) throughout the flight period of the target insect.

  • Data Recording: Count and record the number of target and non-target insects captured in each trap.

  • Statistical Analysis: Analyze the capture data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in the performance of the different lure formulations.[4]

Mandatory Visualization

Pheromone Signaling Pathway in Moths

The following diagram illustrates the generalized signaling pathway for pheromone reception in moths, from the initial binding of the pheromone molecule to the generation of a nerve impulse.

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Dendrite Pheromone Pheromone Molecule (this compound) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binds Pheromone_PBP_Complex Pheromone-PBP Complex PBP->Pheromone_PBP_Complex OR Olfactory Receptor (OR) + Orco Co-receptor Pheromone_PBP_Complex->OR Activates G_Protein G-Protein OR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ion_Channel Ion Channel IP3->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca²⁺/Na⁺ Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

References

A Comparative Guide to the Cost-Benefit Analysis of 10,12-Hexadecadien-1-ol in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of species-specific and environmentally benign solutions into modern pest management strategies is paramount for sustainable agriculture. This guide provides a comprehensive cost-benefit analysis of using 10,12-Hexadecadien-1-ol, a key component of the sex pheromone of various lepidopteran pests, in pest management. It offers a comparison with alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in research and development.

Executive Summary

This compound is a potent attractant for several economically significant moth species, including the beet armyworm (Spodoptera exigua) and the European corn borer (Ostrinia nubilalis). Its primary applications in pest management are for monitoring pest populations and for mating disruption. While the initial investment in pheromone-based strategies may be higher than conventional insecticides, the long-term benefits include increased crop quality and yield, reduced reliance on chemical pesticides, and a more favorable environmental profile. Economic analyses of similar pheromone-based strategies have demonstrated a positive return on investment by reducing crop damage and, in some cases, decreasing the number of insecticide applications.

Cost-Benefit Analysis: this compound vs. Alternatives

A direct cost-benefit analysis requires consideration of the costs of the pest management strategy against the economic losses averted. Key factors include the cost of the intervention (pheromones, traps, insecticides, labor), the economic threshold of the target pest, and the market value of the crop.

Table 1: Comparative Cost Analysis of Pest Management Strategies

Pest Management StrategyComponentEstimated Cost (per acre per season)Notes
This compound (Pheromone-based) Pheromone Lures$5 - $20Price varies by manufacturer and quantity.
Pheromone Traps (for monitoring)$10 - $40 (reusable)Price for a set of traps.
Mating Disruption Dispensers$50 - $150Higher initial cost for area-wide control.
Labor (deployment and monitoring)VariableDepends on farm size and labor costs.
Alternative: Chemical Insecticides Bacillus thuringiensis (Bt)$20 - $100Biological insecticide, price varies by formulation and brand.[1][2][3][4][5]
Spinosad$30 - $180Broad-spectrum insecticide, price varies by brand and concentration.[6][7][8][9][10]
Synthetic Pyrethroids$15 - $50Price varies widely based on specific active ingredient and brand.
Application Costs (spraying)$10 - $30Per application, may require multiple applications per season.
Alternative: Biological Control Introduction of Natural EnemiesHighly variableCost of purchasing and releasing beneficial insects.

Table 2: Economic Thresholds for Key Pests Targeted by this compound

Pest SpeciesCropEconomic ThresholdSource
Beet Armyworm (Spodoptera exigua)Cotton10 active hatchouts or clusters of small larvae per 300 row feet; or when 10% of blooms, squares, or terminals are damaged.[11]
European Corn Borer (Ostrinia nubilalis)Corn (Silage)10% to 40% of plants infested, depending on control costs and silage value.
European Corn Borer (Ostrinia nubilalis)Corn (Grain)5.94% grain weight reduction per larva per plant during the 10-leaf stage.

Case Study: Economic Viability of Mating Disruption

A study on mating disruption for the navel orangeworm in almonds, a pest for which a similar pheromone strategy is employed, found that the average cost of implementation was $127 per acre. This cost was often offset by an average increase in crop value of $144 to $150 per acre, primarily through premiums for lower damage levels. Another study on the control of Spodoptera litura in cabbage using sex pheromones showed that the total control cost was lower (988.0 RMB per ha) compared to chemical control alone (1122.4 RMB per ha), resulting in a higher profit for farmers.[6] These cases highlight the potential for a positive return on investment when using pheromone-based strategies.

Performance Comparison with Alternatives

Table 3: Performance Characteristics of Pest Management Strategies

StrategyEfficacySpecificityEnvironmental ImpactResistance Management
This compound High for monitoring and mating disruption when used correctly.Highly species-specific.Minimal non-target effects.Low risk of resistance development.
Bacillus thuringiensis Effective against lepidopteran larvae.Specific to certain insect orders.Generally safe for non-target organisms.Resistance has been documented in some pests.
Spinosad Broad-spectrum and effective against many pests.Affects a wider range of insects.Can have some impact on beneficial insects.Resistance is a concern with repeated use.
Synthetic Pyrethroids Fast-acting and effective.Broad-spectrum, can harm beneficial insects and pollinators.Can have significant non-target effects and lead to secondary pest outbreaks.Widespread resistance in many pest populations.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating research findings. Below are key experimental protocols for evaluating the efficacy of this compound in pest management.

Protocol 1: Field Trial for Evaluating Mating Disruption Efficacy

Objective: To determine the effectiveness of this compound in disrupting the mating of a target lepidopteran pest in a field setting.

Materials:

  • Mating disruption dispensers containing a synthetic blend of this compound.

  • Pheromone traps baited with a standard monitoring lure for the target pest.

  • Sentinel female moths (virgin) and cages.

  • Untreated control plots of the same crop and similar size.

Procedure:

  • Site Selection: Choose two or more plots of the target crop, each at least 5-10 acres, separated by a sufficient distance to prevent pheromone drift between plots. Designate one as the treatment plot and the other as the control.

  • Dispenser Deployment: Before the anticipated start of the first moth flight of the season, deploy the mating disruption dispensers evenly throughout the treatment plot, following the manufacturer's recommended density and placement height (e.g., in the upper third of the crop canopy).

  • Monitoring Trap Placement: Place pheromone-baited monitoring traps in both the treated and control plots at a density of 1-2 traps per 5 acres. Use a high-load lure in the treated plot to overcome some of the competitive attraction.

  • Data Collection (Trap Catches): Check traps weekly, recording and removing the number of captured male moths. Calculate the percent reduction in male moth captures in the treated plot compared to the control plot. A reduction of over 90% is often indicative of successful communication disruption.

  • Data Collection (Mating Status): Place cages with sentinel virgin female moths within both plots for a set period (e.g., 48-72 hours). Retrieve the females and dissect them to check for the presence of spermatophores, which indicates mating. Compare the percentage of mated females between the treated and control plots.

  • Crop Damage Assessment: At regular intervals and at harvest, randomly select a predetermined number of plants or plant parts (e.g., 100 ears of corn, 50 cotton bolls) in both plots. Assess and quantify the level of damage caused by the target pest larvae using a standardized rating scale.

Protocol 2: Pheromone Trap Efficacy Bioassay

Objective: To compare the effectiveness of different trap designs and lure formulations in capturing the target moth species.

Materials:

  • Different types of insect traps (e.g., delta traps, wing traps, bucket traps).

  • Pheromone lures with different formulations or concentrations of this compound.

  • An open field or greenhouse free of competing pheromone sources.

Procedure:

  • Experimental Design: Use a randomized block design, with each block containing one of each trap type/lure combination. Replicate the blocks several times.

  • Trap Placement: Place traps at a standardized height and with a minimum distance between them (e.g., 20-40 meters) to avoid interference.

  • Data Collection: Check traps at regular intervals (e.g., daily or weekly) and record the number of target moths captured in each trap.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the capture rates between the different trap designs and lure formulations.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for clear communication in scientific research. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Receptor Pheromone Receptor (OR) OBP->Receptor Transport & Delivery IonChannel Ion Channel Receptor->IonChannel Activation Depolarization Neuron Depolarization IonChannel->Depolarization Ion Influx Signal Signal to Brain Depolarization->Signal Action Potential

Generalized pheromone signaling pathway in a lepidopteran olfactory neuron.

Experimental_Workflow cluster_field_trial Mating Disruption Field Trial start Site Selection (Treatment & Control Plots) deploy_dispensers Deploy Mating Disruption Dispensers in Treatment Plot start->deploy_dispensers deploy_traps Deploy Monitoring Traps in Both Plots start->deploy_traps weekly_monitoring Weekly Trap Monitoring (Male Moth Counts) deploy_dispensers->weekly_monitoring deploy_traps->weekly_monitoring sentinel_females Deploy Sentinel Female Moths weekly_monitoring->sentinel_females assess_damage Assess Crop Damage (Larval Counts & Damage Rating) weekly_monitoring->assess_damage assess_mating Assess Mating Status of Sentinel Females sentinel_females->assess_mating analysis Data Analysis (Compare Treatment vs. Control) assess_mating->analysis assess_damage->analysis conclusion Evaluate Efficacy of Mating Disruption analysis->conclusion Logical_Relationship cluster_cost_benefit Cost-Benefit Analysis Logic costs Costs of Pest Management - Pheromone/Insecticide Cost - Trap/Application Cost - Labor Cost decision Decision to Intervene costs->decision roi Return on Investment (ROI) costs->roi benefits Benefits of Pest Management - Reduced Crop Damage - Increased Crop Yield - Higher Crop Quality (Premiums) - Reduced Environmental Impact benefits->roi economic_threshold Economic Threshold (Pest Density Justifying Control) economic_threshold->decision decision->benefits

References

Safety Operating Guide

Proper Disposal of 10,12-Hexadecadien-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 10,12-Hexadecadien-1-ol is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical in accordance with general safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE).[1][2] This includes chemical-impermeable gloves, tightly fitting safety goggles, and, if exposure limits are exceeded or irritation is experienced, a full-face respirator.[2] All sources of ignition should be removed from the handling area, and spark-proof tools should be used to prevent accidental ignition.[1][2]

Step-by-Step Disposal Protocol

The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water, foodstuffs, feed, or seed.[1]

Waste Collection and Storage
  • Labeling: Any unwanted this compound must be clearly labeled as "Hazardous Waste".

  • Containment: Use a suitable, sealable, and compatible container for the waste. The container must be in good condition, free from leaks or rust.

  • Segregation: Store the chemical waste segregated from other incompatible materials in a designated hazardous waste storage area.

Spill and Leak Management

In the event of a spill or leak, the following steps should be taken:

  • Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1][2]

  • Ventilate: Ensure the area is adequately ventilated.[1][2]

  • Contain: Prevent further spillage or leakage if it is safe to do so.[1][2] Do not let the chemical enter drains.[1][2]

  • Collect: Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[1][2]

  • Decontaminate: Promptly clean the spill area in accordance with appropriate laws and regulations.

Disposal of Contaminated Packaging

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Containers can be triple-rinsed with an appropriate solvent.[1] The rinsate must be collected and treated as hazardous waste.

  • Recycling or Reconditioning: After triple-rinsing, containers can be offered for recycling or reconditioning.[1]

  • Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • Incineration: Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Quantitative Disposal Parameters

Specific quantitative limits for the disposal of this compound are subject to local, state, and federal regulations. Laboratory personnel must consult their institution's environmental health and safety (EHS) department and relevant regulatory bodies to ensure full compliance. The following table summarizes key disposal considerations and highlights the regulation-dependent nature of quantitative data.

ParameterGuidelineRegulatory Dependence
Permissible Concentration in Effluent Discharge to sewer systems is to be avoided.[1]Highly dependent on local wastewater treatment plant capabilities and permits.
Reportable Quantity (RQ) Not specified in the provided search results.Determined by agencies such as the EPA; consult specific regulations.
Incineration Temperature Not specified; requires controlled incineration.[1]Subject to regulations for hazardous waste incinerators to ensure complete destruction.[3][4]
Landfill Class Requires a sanitary landfill for punctured, empty containers.[1]Dependent on local landfill classifications and acceptance of chemical waste containers.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Initial Handling & Assessment cluster_1 Spill Response cluster_2 Routine Disposal Path cluster_3 Final Disposition cluster_4 Container Disposal start Start: Unwanted this compound ppe Wear Appropriate PPE start->ppe empty_container Empty Container start->empty_container assess Assess for Spills or Leaks ppe->assess spill Spill Detected assess->spill Yes no_spill No Spill assess->no_spill No contain Contain Spill spill->contain collect_spill Collect Spilled Material contain->collect_spill dispose Dispose via Licensed Facility collect_spill->dispose collect_waste Collect in Labeled, Closed Container no_spill->collect_waste collect_waste->dispose incineration Controlled Incineration dispose->incineration destruction_plant Chemical Destruction Plant dispose->destruction_plant triple_rinse Triple Rinse empty_container->triple_rinse recycle Recycle/Recondition triple_rinse->recycle landfill Puncture & Landfill triple_rinse->landfill

References

Essential Safety and Logistical Information for Handling 10,12-Hexadecadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 10,12-Hexadecadien-1-ol. The following procedures and data are designed to minimize risk and ensure operational integrity within a laboratory setting.

Properties of this compound

A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling.

PropertyValue
Molecular Formula C₁₆H₃₀O
Molecular Weight 238.41 g/mol
Appearance No data available
Boiling Point 298.30 °C (estimated)
Flash Point 133.50 °C (estimated)
Solubility in Water 0.3663 mg/L @ 25 °C (estimated)
LogP (o/w) 6.220 (estimated)

Note: Some physical properties are estimated due to limited available data.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationJustification
Hand Protection Nitrile or Neoprene gloves Provides good resistance to alcohols.[1][2] Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves with a thickness of at least 5 mil and to change them immediately upon any sign of contamination or degradation. For prolonged contact, heavier-duty gloves are advised.
Respiratory Protection NIOSH-approved respirator for organic vapors Recommended when handling the substance outside of a certified chemical fume hood, or if there is a risk of aerosolization.[3][4][5] A half-facepiece respirator with organic vapor cartridges is generally sufficient. In case of spills or exceeding exposure limits, a full-face respirator or a Self-Contained Breathing Apparatus (SCBA) may be necessary.[5]
Eye Protection Chemical splash goggles or a face shield Essential to protect against splashes and aerosols. Standard safety glasses do not provide adequate protection.
Protective Clothing Laboratory coat, long pants, and closed-toe shoes A standard lab coat should be worn to protect against incidental skin contact. For larger quantities or in case of a significant spill, chemically resistant coveralls may be required.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential for minimizing risk.

1. Pre-Handling Preparations:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Assemble Materials: Have all necessary equipment, including PPE, spill containment materials, and waste containers, readily available.

  • Emergency Equipment Check: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the neat compound within a chemical fume hood to minimize inhalation exposure. Use a dedicated spatula and weighing vessel.

  • Solution Preparation: When preparing solutions, add the this compound to the solvent slowly to avoid splashing.

  • Avoid Contamination: Use clean glassware and equipment to prevent cross-contamination.

3. Post-Handling Procedures:

  • Decontamination: Clean all non-disposable equipment that has come into contact with the chemical.

  • Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.

  • Remove PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles/face shield, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

1. Chemical Inactivation:

  • For small quantities of residual this compound, chemical degradation can be performed. Due to its unsaturated nature, oxidation can be an effective method.

  • Procedure:

    • In a suitable container within a chemical fume hood, dissolve the this compound waste in a water-miscible solvent like ethanol (B145695).

    • Slowly add a solution of potassium permanganate (B83412) with stirring. The purple color of the permanganate will disappear as it reacts with the double bonds in the alcohol.

    • Continue adding the permanganate solution until a faint purple color persists, indicating the reaction is complete.

    • The resulting mixture should be neutralized and disposed of as hazardous waste.

2. Disposal of Contaminated Materials:

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips) should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and the products of the inactivation procedure should be collected in a designated, labeled hazardous waste container for flammable organic liquids.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or hexane). The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

3. Emergency Procedures for Spills:

  • Small Spills (manageable by lab personnel):

    • Alert others in the area.

    • If the substance is flammable, extinguish all nearby ignition sources.

    • Wear appropriate PPE, including respiratory protection if vapors are present.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills (requiring emergency response):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • If there is a fire or medical emergency, call emergency services.

    • Prevent entry into the contaminated area.

Workflow for Handling this compound

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_spill Emergency Spill Response Review SDS Review SDS Prepare Work Area Prepare Work Area Review SDS->Prepare Work Area Assemble Materials Assemble Materials Prepare Work Area->Assemble Materials Check Emergency Equipment Check Emergency Equipment Assemble Materials->Check Emergency Equipment Don PPE Don PPE Check Emergency Equipment->Don PPE Weigh & Transfer in Hood Weigh & Transfer in Hood Don PPE->Weigh & Transfer in Hood Prepare Solution Prepare Solution Weigh & Transfer in Hood->Prepare Solution Avoid Contamination Avoid Contamination Prepare Solution->Avoid Contamination Decontaminate Equipment Decontaminate Equipment Avoid Contamination->Decontaminate Equipment Dispose of Waste Dispose of Waste Decontaminate Equipment->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Chemical Inactivation Chemical Inactivation Dispose of Waste->Chemical Inactivation Wash Hands Wash Hands Remove PPE->Wash Hands Dispose Contaminated Solids Dispose Contaminated Solids Chemical Inactivation->Dispose Contaminated Solids Dispose Liquid Waste Dispose Liquid Waste Dispose Contaminated Solids->Dispose Liquid Waste Dispose Rinsed Containers Dispose Rinsed Containers Dispose Liquid Waste->Dispose Rinsed Containers Assess Spill Size Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Large Spill Large Spill Assess Spill Size->Large Spill Contain & Absorb Contain & Absorb Small Spill->Contain & Absorb Evacuate Area Evacuate Area Large Spill->Evacuate Area Collect Waste Collect Waste Contain & Absorb->Collect Waste Clean Area Clean Area Collect Waste->Clean Area Notify Authorities Notify Authorities Evacuate Area->Notify Authorities Handling Handling Handling->Assess Spill Size

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.